molecular formula C16H14O5 B016319 Heraclenin CAS No. 2880-49-1

Heraclenin

Numéro de catalogue: B016319
Numéro CAS: 2880-49-1
Poids moléculaire: 286.28 g/mol
Clé InChI: CTJZWFCPUDPLME-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heraclenin has been reported in Halocnemum strobilaceum, Heracleum rapula, and other organisms with data available.
from Chlamydomonas reinhardii;  structure given in first source;  RN given refers to (R)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZWFCPUDPLME-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182990
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2880-49-1
Record name (+)-Heraclenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2880-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heraclenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERACLENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Heraclenin: A Technical Overview of Its Potential Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The body of publicly available research specifically detailing the comprehensive mechanism of action for Heraclenin in cancer cells is currently limited. This document provides a technical framework based on established principles of cancer biology and pharmacology. It outlines the probable mechanisms and key signaling pathways that would be investigated to characterize this compound's anti-cancer activity, supplemented by the sparse data available. The experimental protocols and data tables provided are standardized templates for such an investigation.

Executive Summary

This compound, a furanocoumarin isolated from various plant species, has been noted for its biological activities. While its potential as an anti-cancer agent is an area of interest, detailed mechanistic studies are not yet widely published. Preliminary findings suggest it may influence apoptosis in specific cancer cell lines. A thorough investigation into its mechanism of action would likely focus on three core areas: the induction of programmed cell death (apoptosis), the halting of cellular proliferation (cell cycle arrest), and the modulation of critical intracellular signaling pathways that govern cancer cell survival and growth. This guide outlines these potential mechanisms and provides the detailed experimental frameworks required to elucidate them.

Cytotoxicity Profile of this compound

Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia48Data not available
MCF-7Breast Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
HCT116Colorectal Carcinoma48Data not available

This table is a template. Values are required from future experimental investigation.

Core Putative Mechanisms of Action

Induction of Apoptosis

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. Many natural compounds exert their anti-cancer effects by triggering this process. Limited evidence suggests this compound may decrease the number of late apoptotic cells in certain drug-resistant human leukemia cell lines, indicating a potential modulation of this pathway. The induction of apoptosis by a compound like this compound would typically be investigated for its effects on the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Key Events in this compound-Induced Apoptosis (Hypothesized):

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway. This leads to the release of pro-apoptotic factors like cytochrome c.

  • Regulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for MOMP. This compound would likely be studied for its ability to upregulate pro-apoptotic members and/or downregulate anti-apoptotic ones.

  • Caspase Activation: The release of cytochrome c initiates a cascade of cysteine-aspartic proteases (caspases). The activation of initiator caspases (e.g., Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3, Caspase-7), which cleave cellular substrates, resulting in cell death.

Table 2: Template for Apoptosis Induction Metrics for this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic CellsCaspase-3 Activity (Fold Change)Reference
HL-60e.g., 25Data not availableData not availableData not available
HL-60e.g., 50Data not availableData not availableData not available

This table is a template for presenting quantitative data from apoptosis assays.

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing the cell from progressing to mitosis and ultimately leading to apoptosis. Investigating whether this compound can induce cell cycle arrest would be a critical component of understanding its mechanism. This involves analyzing the distribution of cells in different phases of the cell cycle and measuring the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

G2M_Arrest_Pathway Hypothesized G2/M cell cycle arrest induced by this compound. cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Node Cell in G2 Phase Checkpoint G2/M Checkpoint (Cyclin B1 / CDK1 Complex) G2_Node->Checkpoint M_Node Cell enters Mitosis This compound This compound This compound->Checkpoint Induces Arrest at Checkpoint->M_Node Progression Blocked Apoptosis Apoptosis Checkpoint->Apoptosis Leads to PI3K_Akt_Pathway Hypothesized inhibition of the PI3K/Akt pathway by this compound. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Putative Inhibition This compound->Akt Putative Inhibition Western_Blot_Workflow Standard experimental workflow for Western Blotting. cluster_workflow Western Blotting Experimental Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

The Biosynthetic Pathway of Heraclenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin, a furanocoumarin found in various plant species of the Apiaceae family, notably in the genus Heracleum, has garnered interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for pathway elucidation.

General Furanocoumarin Biosynthesis: The Phenylpropanoid and Mevalonate (B85504) Pathways

The biosynthesis of this compound, like other furanocoumarins, originates from the phenylpropanoid and mevalonate pathways. The core coumarin (B35378) structure is derived from phenylalanine, while the furan (B31954) ring is formed from a prenyl group supplied by the mevalonate pathway.

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA, which is then hydroxylated and cyclized to form the central coumarin scaffold, umbelliferone. The pathway then diverges to produce linear or angular furanocoumarins, with this compound being a derivative of the linear furanocoumarin, psoralen.

The Biosynthetic Pathway of this compound

The specific biosynthetic pathway from the key intermediate, xanthotoxol (B1684193) (8-hydroxypsoralen), to this compound involves a two-step process: O-prenylation followed by epoxidation.

  • O-Prenylation of Xanthotoxol: The hydroxyl group at position 8 of xanthotoxol is prenylated by a specific O-prenyltransferase. This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, leading to the formation of imperatorin (B1671801).

  • Epoxidation of Imperatorin: The prenyl side chain of imperatorin is then epoxidized by a cytochrome P450 monooxygenase (epoxidase) to yield this compound.

Heraclenin_Biosynthesis Xanthotoxol Xanthotoxol Imperatorin Imperatorin Xanthotoxol->Imperatorin O-Prenyltransferase (DMAPP) This compound This compound Imperatorin->this compound Cytochrome P450 Epoxidase (NADPH, O2)

Figure 1: Proposed biosynthetic pathway of this compound from Xanthotoxol.

Key Enzymes in this compound Biosynthesis

While the specific enzymes responsible for the final steps in this compound biosynthesis in Heracleum species have not been definitively characterized, transcriptomic studies of Heracleum sosnowskyi have identified candidate genes encoding O-prenyltransferases and cytochrome P450s that are likely involved. Homology-based analysis and expression profiling in furanocoumarin-rich tissues are key strategies for identifying these enzymes.

O-Prenyltransferases

Aromatic prenyltransferases (PTs) catalyze the transfer of a prenyl group from a donor molecule, typically DMAPP or geranyl pyrophosphate (GPP), to an aromatic acceptor. The O-prenyltransferase responsible for imperatorin synthesis would specifically recognize xanthotoxol as a substrate.

Cytochrome P450 Monooxygenases (Epoxidases)

The epoxidation of the prenyl side chain of imperatorin is catalyzed by a cytochrome P450 monooxygenase. These enzymes are heme-thiolate proteins that utilize NADPH and molecular oxygen to introduce an oxygen atom into a substrate.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway from Heracleum species are not yet available. However, data from homologous enzymes involved in furanocoumarin biosynthesis in other Apiaceae species can provide valuable insights.

Enzyme ClassSubstrateApparent Km (µM)kcat (s-1)Plant SourceReference
O-Prenyltransferase Xanthotoxol10 - 50 (estimated)0.1 - 1.0 (estimated)Angelica keiskei[1]
Cytochrome P450 (CYP76 Family) Monoterpenols5 - 1000.05 - 0.5Arabidopsis thaliana[2]

Table 1: Representative kinetic parameters of homologous enzymes involved in furanocoumarin and related secondary metabolite biosynthesis. Data are estimates based on studies of related enzymes and substrates.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes from Transcriptome Data

This protocol outlines the bioinformatics approach to identify candidate O-prenyltransferase and cytochrome P450 genes from transcriptome data of a this compound-producing plant.

Transcriptome_Analysis_Workflow cluster_0 Data Acquisition & Pre-processing cluster_1 Transcriptome Assembly & Annotation cluster_2 Candidate Gene Identification cluster_3 Candidate Gene Selection RNA_Seq RNA Sequencing of This compound-rich tissues Quality_Control Quality Control (e.g., FastQC) RNA_Seq->Quality_Control Trimming Adapter & Quality Trimming Quality_Control->Trimming De_novo_Assembly De novo Transcriptome Assembly (e.g., Trinity) Trimming->De_novo_Assembly Functional_Annotation Functional Annotation (BLAST, InterProScan) De_novo_Assembly->Functional_Annotation Differential_Expression Differential Expression Analysis (High expression in this compound-rich tissues) De_novo_Assembly->Differential_Expression Keyword_Search Keyword Search for 'prenyltransferase' and 'cytochrome P450' Functional_Annotation->Keyword_Search Homology_Search Homology Search (BLAST) against known furanocoumarin biosynthetic genes Functional_Annotation->Homology_Search Candidate_Genes Selection of Candidate Genes for Functional Characterization Keyword_Search->Candidate_Genes Homology_Search->Candidate_Genes Differential_Expression->Candidate_Genes

Figure 2: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Methodology:

  • RNA Extraction and Sequencing: Extract total RNA from plant tissues known to accumulate this compound (e.g., leaves, roots). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Data Pre-processing: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads.

  • Transcriptome Assembly: Assemble the cleaned reads into transcripts using a de novo assembler such as Trinity.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI nr) and domain searches using InterProScan.

  • Candidate Gene Identification:

    • Search the annotated transcriptome for transcripts containing keywords such as "prenyltransferase" and "cytochrome P450".

    • Perform homology searches using known furanocoumarin biosynthetic enzymes from other species as queries.

    • Analyze differential gene expression between tissues with high and low this compound content to identify highly expressed candidate genes in the target tissues.

  • Candidate Gene Selection: Select promising candidate genes for subsequent functional characterization based on a combination of annotation, homology, and expression data.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae) and the subsequent in vitro characterization of their enzymatic activity.

Methodology for Cytochrome P450s:

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression vector into a suitable yeast strain, such as WAT11, which co-expresses a cytochrome P450 reductase to provide the necessary reducing equivalents.[3]

  • Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells, lyse them, and isolate the microsomal fraction containing the membrane-bound P450 enzyme by ultracentrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, the substrate (imperatorin), NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products by HPLC-MS/MS to identify the formation of this compound.

Methodology for Prenyltransferases:

  • Gene Cloning and Expression: Clone the candidate prenyltransferase gene into a suitable expression vector for a host like Escherichia coli or yeast.

  • Preparation of Cell-Free Extracts: Induce protein expression, harvest the cells, and prepare a cell-free extract by sonication or other lysis methods. For membrane-bound prenyltransferases, the membrane fraction can be isolated.

  • In Vitro Enzyme Assay:

    • Set up a reaction containing the cell-free extract or membrane fraction, the acceptor substrate (xanthotoxol), the prenyl donor (DMAPP), MgCl2, and a suitable buffer (e.g., Tris-HCl, pH 7.5).[4]

    • Incubate the reaction and then quench it with an organic solvent.

  • Product Analysis: Analyze the reaction products by HPLC-MS/MS to detect the formation of imperatorin.

Quantitative Analysis of Furanocoumarins by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant extracts or enzyme assay samples.

Methodology:

  • Sample Preparation:

    • Plant Tissue: Homogenize the plant tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate), followed by filtration or centrifugation to remove solid debris.

    • Enzyme Assays: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound, imperatorin, and xanthotoxol using authentic standards.

  • Quantification: Create a calibration curve using serial dilutions of authentic standards of the target compounds. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The elucidation of the this compound biosynthetic pathway is an active area of research. While the general steps are understood to proceed from xanthotoxol via imperatorin, the specific enzymes catalyzing these transformations in Heracleum species are yet to be definitively identified and characterized. The combination of transcriptomics, heterologous expression, and detailed enzymatic and metabolomic analyses, as outlined in this guide, provides a robust framework for achieving this goal. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable furanocoumarin.

References

Heraclenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a furanocoumarin epoxide, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, cytotoxic, and osteogenic properties. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It further details established experimental protocols for its extraction, isolation, and quantification, and elucidates key signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Geographical Distribution

This compound is primarily found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The principal genera known to contain this compound are Heracleum, Angelica, Ammi, Cnidium, Toddalia, and Ducrosia.

Major Plant Sources

The most significant natural sources of this compound include:

  • Heracleum Species (Hogweed): The genus Heracleum is a major source of this compound. Several species are known to contain this compound, often in significant quantities. These plants are widely distributed across the temperate regions of the Northern Hemisphere, including Europe, Asia, and North America[1]. Some species, such as Heracleum mantegazzianum (Giant Hogweed), have become invasive in many parts of the world[2]. Species reported to contain this compound include Heracleum candicans, Heracleum sosnowskyi, Heracleum persicum, Heracleum sphondylium, and Heracleum rapula[1][3].

  • Angelica Species: Various species of the genus Angelica are known to produce this compound and other furanocoumarins. These plants are found in temperate and subarctic regions of the Northern Hemisphere[4]. Notable species include Angelica archangelica (Garden Angelica), Angelica dahurica, and Angelica sinensis[5][6][7]. The roots of Angelica species are often used in traditional medicine and are a primary site of coumarin (B35378) accumulation[6].

  • Ammi majus (Bishop's Weed): This plant, native to the Nile River delta, is a well-documented source of various furanocoumarins, including this compound. It is cultivated for medicinal purposes in many parts of the world.

  • Cnidium monnieri: This annual plant, native to Asia, is used in traditional Chinese medicine. Its fruits are known to contain a variety of coumarins, including osthole, imperatorin, and xanthotoxol, with this compound also being reported as a constituent[8][9].

  • Toddalia asiatica (Orange Climber): This woody liana, found in tropical and subtropical regions of Asia and Africa, is used in traditional medicine. Various parts of the plant, particularly the root bark, contain coumarins and alkaloids[10][11][12].

  • Ducrosia anethifolia: This medicinal plant, found in Iran and surrounding regions, has been shown to contain this compound and heraclenol in its aerial parts[13].

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the time of harvest. The following table summarizes the available quantitative data for this compound in various natural sources.

Plant SpeciesPlant PartThis compound Content (% w/w of dry weight)Reference(s)
Heracleum candicansRoots1.02 - 1.36%[5]
Ammi majusFruits0.07%[14][15]
Heracleum sosnowskyiLeavesPresent (quantification varies)
Ducrosia anethifoliaAerial PartsIsolated as a major compound[6]
Angelica archangelicaRootsPresent

Biosynthesis of this compound

This compound, as a complex coumarin, is synthesized in plants through the phenylpropanoid pathway. The biosynthesis of the basic furanocoumarin skeleton is a multi-step enzymatic process that is characteristic of plants in the Apiaceae family. The pathway generally proceeds from the amino acid L-phenylalanine to the key intermediate umbelliferone, which is then further modified.

This compound Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Heraclenin_precursor Prenylated Intermediate Umbelliferone->Heraclenin_precursor Prenyltransferase Marmesin (+)-Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP) Bergaptol Bergaptol Psoralen->Bergaptol Psoralen-5-hydroxylase (CYP) Bergapten Bergapten Bergaptol->Bergapten SAM-dependent O-methyltransferase This compound This compound Heraclenin_precursor->this compound Epoxidase This compound Extraction and Purification Workflow start Plant Material (e.g., Heracleum roots) grinding Drying and Grinding start->grinding extraction Extraction (Soxhlet, Maceration, or MAE) grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography fractions Fractions Collection column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_this compound Purified this compound tlc->purified_this compound Combine pure fractions analysis Structural Elucidation (HPLC, GC-MS, NMR) purified_this compound->analysis end Characterized this compound analysis->end This compound Osteogenic Pathway This compound This compound RhoA RhoA This compound->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cofilin Cofilin ROCK->Cofilin Phosphorylates Actin Actin Cytoskeleton Reorganization ROCK->Actin p_Cofilin p-Cofilin RUNX2 RUNX2 Actin->RUNX2 Nuclear Translocation Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, OSX) RUNX2->Osteogenic_Genes Upregulates Osteoblast_Differentiation Osteoblast Differentiation and Mineralization Osteogenic_Genes->Osteoblast_Differentiation

References

The Epoxide Moiety of Heraclenin: A Pivotal Player in Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Heraclenin, a naturally occurring furanocoumarin distinguished by its epoxide group, has emerged as a molecule of significant interest in the scientific community. Possessing a diverse array of biological activities, this compound and its derivatives are under active investigation for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on the role of its epoxide group. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Antiproliferative and Cytotoxic Activities

This compound has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The epoxide group is believed to contribute to this activity, potentially through alkylating interactions with cellular macromolecules.[1][2]

Table 1: Cytotoxic and Antiproliferative Activity of this compound and Related Furanocoumarins

CompoundCell LineActivity TypeIC50 Value (µM)Reference
This compoundJurkat (Leukemia)Apoptosis Induction-[3]
This compoundMouse T-lymphoma (Sensitive, PAR)Cytotoxicity-[3]
This compoundMouse T-lymphoma (Multidrug Resistant)CytotoxicityLess toxic than on sensitive cells[3]
OxypeucedaninMouse T-lymphoma (Sensitive, PAR)Cytotoxicity40.33 ± 0.63[3]
OxypeucedaninMouse T-lymphoma (Multidrug Resistant)Cytotoxicity66.68 ± 0.00[3]
OxypeucedaninMouse T-lymphoma (Sensitive, PAR)Antiproliferative25.98 ± 1.27[3]
OxypeucedaninMouse T-lymphoma (Multidrug Resistant)Antiproliferative28.89 ± 0.73[3]
This compoundNIH/3T3 (Normal Fibroblast)CytotoxicityMarginal Toxicity[3]
(+)-Oxypeucedanin hydrateNIH/3T3 (Normal Fibroblast)Cytotoxicity83.55[3]
HeraclenolNIH/3T3 (Normal Fibroblast)Cytotoxicity65.78[3]
IsogospherolNIH/3T3 (Normal Fibroblast)Cytotoxicity54.82[3]

Note: '-' indicates that a specific IC50 value was not provided in the cited source, although the activity was reported.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial succinate (B1194679) dehydrogenase in viable cells cleaves the yellow tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 560 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add this compound (various concentrations) incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 add_solubilizer Add Solubilizer (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance (540-570 nm) add_solubilizer->read_absorbance IC50 Calculation IC50 Calculation read_absorbance->IC50 Calculation

MTT Assay Workflow for Cytotoxicity Assessment.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6] This is a crucial mechanism for its anticancer activity. The process of apoptosis is complex and involves the activation of a cascade of enzymes called caspases.

Experimental Protocol: Annexin V & Propidium (B1200493) Iodide Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Induce apoptosis in cells by treating them with this compound for a specific duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptor Death Receptor This compound->Death_Receptor induces Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to TPA_Inflammation_Workflow cluster_assessment Assessment of Anti-inflammatory Effect TPA TPA Application to Mouse Ear Inflammation Inflammation & Edema TPA->Inflammation Measure_Edema Measure Ear Thickness/Weight Inflammation->Measure_Edema Histo_Analysis Histological Analysis (Cell Infiltration) Inflammation->Histo_Analysis Biochem_Analysis Biochemical Analysis (Cytokines) Inflammation->Biochem_Analysis This compound This compound Administration This compound->Inflammation inhibits NFkB_Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits? Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression promotes MAPK_Signaling_Pathway This compound This compound MAPK MAPK (e.g., ERK, JNK, p38) This compound->MAPK modulates? Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Extracellular_Signal->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response regulates RhoA_ROCK_Pathway This compound This compound RhoA RhoA This compound->RhoA activates ROCK ROCK RhoA->ROCK activates Cofilin Cofilin ROCK->Cofilin phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton promotes p_Cofilin p-Cofilin Osteogenic_Differentiation Osteogenic Differentiation Actin_Cytoskeleton->Osteogenic_Differentiation leads to

References

A Technical Guide to the Discovery and Isolation of Heraclenin from Aegle marmelos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Heraclenin, a linear furanocoumarin found in Aegle marmelos. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and illustrates key processes and biological pathways.

Introduction

Aegle marmelos, commonly known as Bael, is a medicinal plant recognized for its wide array of therapeutic properties, attributed to its rich phytochemical composition. Among these compounds, this compound (C₁₆H₁₄O₅), a furanocoumarin, has garnered significant interest for its biological activities.[1] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies for the isolation and purification of this compound and an exploration of its known signaling pathways.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough characterization of this compound is essential for its identification and quantification. The following tables summarize its key physicochemical properties and the spectroscopic data reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₅[2]
Molecular Weight286.28 g/mol [2]
AppearanceWhite crystalline powder[3]
SolubilitySoluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[3]

Table 2: ¹H NMR Spectral Data of Furanocoumarins from Aegle marmelos

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
7.63d9.4H-4
7.36d8.5H-5
6.85dd2.4, 8.5H-6
6.82d2.4H-8
6.24d9.4H-3

Note: This table provides representative chemical shifts for the furanocoumarin scaffold present in this compound, as detailed analysis specific to this compound was not fully available in the reviewed literature.

Table 3: ¹³C NMR Spectral Data of Furanocoumarins from Aegle marmelos

Chemical Shift (δ) ppmAssignmentReference
164.0C-2[4]
159.7C-4''[4]
132.9C-1''[4]

Note: This table provides representative chemical shifts for the furanocoumarin scaffold present in this compound, as detailed analysis specific to this compound was not fully available in the reviewed literature.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationReference
286[M]⁺[2]

Note: Detailed fragmentation patterns for this compound were not extensively available in the reviewed literature. The primary ion observed corresponds to the molecular ion.

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of this compound from the fruit pulp of Aegle marmelos.

Extraction of this compound

Objective: To extract crude this compound from the fruit pulp of Aegle marmelos.

Materials and Reagents:

  • Dried, powdered fruit pulp of Aegle marmelos

  • Petroleum ether (60-80°C) or Dichloromethane

  • Soxhlet apparatus or percolation setup

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Preparation of Plant Material: Collect fresh, unripe fruits of Aegle marmelos. The fruit pulp is mechanically separated, sliced, and shade-dried. The dried pulp is then pulverized into a coarse powder.

  • Solvent Extraction:

    • Soxhlet Extraction: A known quantity of the dried fruit pulp powder is packed into a thimble and extracted with petroleum ether or dichloromethane in a Soxhlet apparatus for 6-8 hours.

    • Cold Percolation: Alternatively, the powdered pulp is soaked in petroleum ether or dichloromethane at a 1:3 pulp-to-solvent ratio for 48-72 hours at room temperature with occasional shaking.[1]

  • Concentration: The solvent from the extraction is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The extract is concentrated to about 10-20% of its original volume.[1]

  • Drying: The concentrated extract is dried over anhydrous sodium sulfate to remove any residual moisture.

  • Crystallization: The dried, concentrated extract is cooled to 0-5°C to facilitate the crystallization of this compound. The resulting crystals are collected by filtration.[1]

Purification of this compound by Column Chromatography

Objective: To purify this compound from the crude extract or the mother liquor post-crystallization.

Materials and Reagents:

  • Crude this compound extract or mother liquor

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Fraction collector

  • TLC plates (silica gel G)

  • UV chamber

Protocol:

  • Column Preparation: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle and washed with hexane until the packing is uniform and free of air bubbles.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions of a specific volume are collected sequentially.

  • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate. The spots are visualized under a UV lamp.

  • Isolation: Fractions showing a prominent spot corresponding to pure this compound are pooled together and the solvent is evaporated to yield purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Aegle marmelos.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Aegle marmelos Fruit Pulp solvent_extraction Solvent Extraction (Petroleum Ether or Dichloromethane) plant_material->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration drying Drying (Anhydrous Na₂SO₄) concentration->drying crystallization Crystallization (0-5°C) drying->crystallization crude_this compound Crude this compound Crystals crystallization->crude_this compound mother_liquor Mother Liquor crystallization->mother_liquor column_chromatography Silica Gel Column Chromatography mother_liquor->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling pure_this compound Pure this compound pooling->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to promote osteogenic differentiation of bone marrow stromal cells through the activation of the RhoA/ROCK signaling pathway.

G This compound This compound RhoA RhoA This compound->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cofilin Cofilin ROCK->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) ROCK->p_Cofilin Leads to Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes p_Cofilin->Actin_Polymerization Inhibits Depolymerization Osteogenic_Differentiation Osteogenic Differentiation Actin_Polymerization->Osteogenic_Differentiation

Caption: this compound-activated RhoA/ROCK signaling pathway.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Aegle marmelos. The outlined protocols and compiled data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The elucidation of this compound's role in activating the RhoA/ROCK signaling pathway opens avenues for further investigation into its therapeutic potential, particularly in bone regeneration and related fields. Further research is warranted to fully characterize the spectroscopic properties of this compound and to explore its broader pharmacological profile and mechanisms of action.

References

Heraclenin: A Furanocoumarin with Promising Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a naturally occurring furanocoumarin, has demonstrated notable antimicrobial properties, positioning it as a compelling candidate for further investigation in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its plausible mechanisms of action. While research specifically on this compound is still emerging, this guide synthesizes direct evidence with data from structurally related furanocoumarins to present a holistic view for the scientific community.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with diverse mechanisms of action. Natural products, with their inherent structural diversity, have historically been a rich source of antimicrobial drugs. Furanocoumarins, a class of secondary metabolites found in various plants, have long been recognized for their broad spectrum of biological activities. This compound, isolated from plants such as Angelica lucida, is one such furanocoumarin that has exhibited inhibitory effects against a range of pathogenic bacteria.[1][2][3] This document serves as a technical resource, consolidating the available scientific knowledge on this compound's potential as an antimicrobial agent.

Antimicrobial Activity of this compound

This compound has been evaluated for its ability to inhibit the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency.

Quantitative Antimicrobial Data

The following table summarizes the available MIC values for this compound against various bacterial strains. It is important to note that comprehensive MIC and Minimum Bactericidal Concentration (MBC) data for a wide array of microorganisms are still subjects of ongoing research.

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 259230.012 - 0.85[1][4]
Staphylococcus epidermidisATCC 122280.012 - 0.85[1][4]
Pseudomonas aeruginosaATCC 278530.012 - 0.85[1][4]
Enterobacter cloacaeATCC 130470.012 - 0.85[1][4]
Klebsiella pneumoniaeATCC 138830.012 - 0.85[1][4]
Escherichia coliATCC 259220.012 - 0.85[1][4]
Streptococcus mutansOral Pathogen0.012 - 0.85[1][4]
Streptococcus viridansOral Pathogen0.012 - 0.85[1][4]

Note: The referenced study provides a range for all tested coumarins from Angelica lucida. Specific individual MIC values for this compound were not explicitly detailed in the available literature.

Plausible Mechanisms of Antimicrobial Action

While the precise molecular targets of this compound are not yet fully elucidated, research on furanocoumarins suggests several plausible mechanisms through which it may exert its antimicrobial effects. These include the disruption of bacterial communication, inhibition of essential enzymes, and compromising cell membrane integrity.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[5] Furanocoumarins have been shown to interfere with QS signaling.[6][7] It is hypothesized that this compound may act as a competitive inhibitor of QS receptors, thereby disrupting these communication pathways and attenuating bacterial pathogenicity.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL AHL Autoinducer Receptor LuxR-type Receptor AHL->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates This compound This compound This compound->Receptor Competitively Inhibits caption Plausible inhibition of bacterial quorum sensing by this compound.

Plausible inhibition of bacterial quorum sensing by this compound.
Inhibition of Bacterial Cell Division

Bacterial cell division is a complex process orchestrated by a number of essential proteins, with FtsZ being a key player in the formation of the Z-ring at the division site. Studies have indicated that some coumarins can inhibit the GTPase and polymerization activities of FtsZ, leading to a failure of septum formation and ultimately halting cell division.[8][9] This suggests that this compound might also target this crucial cellular process.

Cell_Division_Inhibition FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Septum Septum Formation Z_Ring->Septum Cell_Division Cell Division Septum->Cell_Division This compound This compound This compound->FtsZ_Monomers Inhibits Polymerization caption Hypothesized inhibition of bacterial cell division by this compound.

Hypothesized inhibition of bacterial cell division by this compound.
Disruption of Bacterial Membrane Integrity

Another potential mechanism of action for furanocoumarins is the disruption of the bacterial cell membrane's structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately resulting in cell death.[10][11][12]

Membrane_Disruption This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage Potential Membrane Potential Dissipation Permeability->Potential Death Cell Death Leakage->Death Potential->Death caption Postulated disruption of bacterial membrane integrity by this compound.

Postulated disruption of bacterial membrane integrity by this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following protocols are widely accepted for determining the MIC, MBC, and anti-biofilm potential of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the specific microorganism (typically 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_this compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End caption Workflow for MIC determination using broth microdilution.

Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar (B569324) medium.

  • Incubate the agar plates at the optimal temperature for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anti-Biofilm Activity Assessment using Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound solution

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

  • Microplate reader

Procedure:

  • Inoculate the wells of a microtiter plate with the bacterial culture and the desired concentrations of this compound.

  • Include control wells with bacteria and no this compound.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet solution for 15-20 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.

Biofilm_Assay_Workflow Start Start Incubate_Biofilm Incubate Bacteria with This compound in Microtiter Plate Start->Incubate_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash to Remove Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Bound Stain Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End caption Workflow for the crystal violet anti-biofilm assay.

Workflow for the crystal violet anti-biofilm assay.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. However, further research is imperative to fully characterize its potential. Key areas for future investigation include:

  • Comprehensive Antimicrobial Spectrum: Determination of MIC and MBC values against a broader panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its precise mode of action.

  • In Vivo Efficacy and Toxicity: Evaluation of this compound's antimicrobial efficacy in animal models of infection and assessment of its toxicological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its antimicrobial potency and pharmacokinetic properties.

References

Investigating the Anti-inflammatory Properties of Heraclenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, making them prime targets for therapeutic intervention.[1] Natural products represent a vast reservoir of novel anti-inflammatory agents.[2][3][4] Heraclenin, a furanocoumarin found in various Heracleum species, has been identified as a compound of interest for its potential pharmacological activities.[5][6] This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols used to investigate the anti-inflammatory properties of this compound, designed for researchers and drug development professionals.

Core Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is essential for developing targeted therapies.[1] this compound's anti-inflammatory potential can be elucidated by examining its effects on two pivotal signaling cascades: NF-κB and MAPK.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes like TNF-α, IL-6, and COX-2.[4][7] Phytochemicals often exert anti-inflammatory effects by inhibiting key steps in this pathway.[4][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Receptor Receptor Inflammatory Stimulus (LPS)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα_P IκBα (P) IκBα->IκBα_P Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation NF-κB_active Active NF-κB IκBα_P->NF-κB_active Releases Proteasome->IκBα_P DNA DNA NF-κB_active->DNA Translocates & Binds This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates inflammation. It consists of three main families: ERK, JNK/SAPK, and p38 MAPK.[] These kinases are activated sequentially (MAPKKK → MAPKK → MAPK) in response to extracellular stimuli. Once activated, MAPKs phosphorylate various transcription factors and proteins, leading to the production of inflammatory mediators.[9] For instance, the activation of p38 and JNK is strongly associated with the expression of pro-inflammatory cytokines.[10]

MAPK_Pathway cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Inflammatory_Response Increased Expression of Pro-inflammatory Mediators (Cytokines, COX-2) Transcription_Factors->Inflammatory_Response In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture RAW 264.7 Cells c2 Seed Cells in 96-Well Plates (1x10^5 cells/well) c1->c2 t1 Pre-treat with this compound (Various Concentrations) c2->t1 t2 Stimulate with LPS (1 µg/mL for 24h) t1->t2 a1 Collect Supernatant t2->a1 a4 Perform MTT Assay on Remaining Cells (Assess Viability) t2->a4 a2 Griess Assay for Nitric Oxide (NO) a1->a2 a3 ELISA for Cytokines (TNF-α, IL-6) a1->a3 In_Vivo_Edema_Workflow start Acclimatize Rats/Mice & Divide into Groups admin Administer Compound Orally (Vehicle, this compound, Indomethacin) start->admin induce Inject 1% Carrageenan into Right Hind Paw (after 60 min) admin->induce measure Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4, 5 hours induce->measure end Calculate % Inhibition of Edema measure->end Writhing_Test_Workflow s1 Acclimatize Mice & Group s2 Administer Compound (Vehicle, this compound, Diclofenac) s1->s2 s3 Inject Acetic Acid (i.p.) (after 30-60 min) s2->s3 s4 Observe & Count Writhes for 20 minutes s3->s4 s5 Calculate % Inhibition of Writhing s4->s5

References

Heraclenin: A Technical Guide to its Potential for Insecticidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heraclenin, a naturally occurring linear furanocoumarin, demonstrates significant potential as a lead compound for the development of novel bio-insecticides. Extracted primarily from plants of the Rutaceae and Apiaceae families, such as Aegle marmelos, it exhibits potent lethal and developmental effects against key agricultural pests like Spodoptera frugiperda. The primary mechanisms of its insecticidal action are believed to be the inhibition of crucial detoxification and neurological enzymes, particularly cytochrome P450 monooxygenases (P450s) and acetylcholinesterase (AChE). This document provides a comprehensive technical overview of this compound, including its extraction, documented insecticidal efficacy, proposed mechanisms of action, and detailed protocols for its evaluation.

Introduction to this compound

This compound is a furanocoumarin epoxide, a class of secondary metabolites produced by various plant species as a defense mechanism against herbivores and pathogens[1][2]. It is structurally related to other well-studied furanocoumarins such as psoralen, bergapten, and imperatorin. Its presence has been confirmed in several plants, most notably in the fruits of Bael (Aegle marmelos) and various species of the genus Heracleum[3][4]. The inherent biological activity of furanocoumarins, combined with increasing demand for sustainable and biodegradable pesticides, makes this compound a compound of significant interest for agrochemical research.

Extraction and Isolation

The isolation of this compound from plant material is a multi-step process involving extraction and chromatographic purification. The general workflow is outlined below.

G plant_material Air-Dried Plant Material (e.g., Aegle marmelos fruit pulp) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol, Hexane) in Soxhlet Apparatus grinding->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chroma Column Chromatography (Silica Gel) crude_extract->column_chroma fractionation Fraction Collection & TLC Analysis column_chroma->fractionation hplc Semi-Preparative HPLC fractionation->hplc crystallization Crystallization hplc->crystallization pure_this compound Pure this compound (>95%) crystallization->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol: Extraction and Isolation

A generalized protocol for the isolation of this compound from the fruit pulp of Aegle marmelos is as follows[2][4]:

  • Preparation of Plant Material : Unripe or mature fruits of Aegle marmelos are collected, the pulp is separated and air-dried in the shade for several days. The dried pulp is then ground into a coarse powder.

  • Soxhlet Extraction : The powdered material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent like petroleum ether or hexane (B92381) to defat the material, followed by extraction with a more polar solvent such as methanol.

  • Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a viscous, dark residue (crude extract).

  • Column Chromatography : The crude extract is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Monitoring : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:diethyl ether:acetic acid, 6:4:1)[5]. Spots corresponding to furanocoumarins can be visualized under UV light (365 nm).

  • Purification : Fractions rich in this compound are pooled, concentrated, and subjected to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Crystallization and Identification : Pure this compound can be crystallized from a suitable solvent. The structure is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Insecticidal Activity of this compound and Related Furanocoumarins

This compound has demonstrated significant insecticidal effects. The primary quantitative data available is for its activity against the fall armyworm, Spodoptera frugiperda. Data for other structurally similar furanocoumarins are provided for comparison.

Quantitative Toxicity Data

Table 1: Documented Insecticidal Activity of this compound

Compound Target Insect Species Bioassay Type Metric Value Citation(s)

| this compound | Spodoptera frugiperda (3rd Instar Larvae) | Diet Incorporation | LC₅₀ | 23.2 ppm |[3] |

Table 2: Insecticidal Activity of Structurally Related Furanocoumarins

Compound Target Insect Species Bioassay Type Metric Value Citation(s)
Imperatorin Culex quinquefasciatus (Larvae) Larval Toxicity LC₅₀ 13.98 ppm [4]
Imperatorin Aedes aegypti (Larvae) Larval Toxicity LC₅₀ 17.78 ppm [4]
Xanthotoxin Spodoptera litura Feeding Deterrence DC₅₀ 0.3 µg/cm² [6]
Bergapten Callosobruchus maculatus Diet Incorporation - Retarded development [7]

| Isopimpinellin| Drosophila melanogaster (Larvae) | Diet Incorporation | LC₅₀ | 0.82 µmol/mL |[6] |

LC₅₀ (Lethal Concentration 50%): Concentration that kills 50% of the test population. DC₅₀ (Deterrent Concentration 50%): Concentration that deters feeding by 50%.

Mechanism of Action

The insecticidal activity of this compound and other furanocoumarins is multifaceted, primarily involving the disruption of key physiological and neurological systems in insects. The two most prominent proposed mechanisms are the inhibition of cytochrome P450 enzymes and the inhibition of acetylcholinesterase.

Inhibition of Cytochrome P450

Cytochrome P450s are a superfamily of enzymes critical for insect survival. They are responsible for metabolizing and detoxifying a wide range of xenobiotics, including plant secondary metabolites and synthetic insecticides[8][9][10]. Furanocoumarins are well-documented inhibitors of P450s, particularly enzymes in the CYP6B family in insects, which have evolved to specifically metabolize these compounds[5][11][12]. By inhibiting these enzymes, this compound can lead to two outcomes:

  • Direct Toxicity : It prevents its own detoxification, allowing it to reach and act on a target site.

  • Synergistic Effects : It can inhibit the detoxification of other plant defense compounds or co-applied insecticides, enhancing their toxicity.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the insect's central nervous system. It terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine[13]. Inhibition of AChE leads to an accumulation of acetylcholine (B1216132) at the synapse, causing continuous nerve stimulation, which results in paralysis and death[14]. Several furanocoumarins, including the related compound imperatorin, have been shown to inhibit AChE, suggesting this is a likely mode of action for this compound[4][15].

G cluster_0 Insect System cluster_1 Mechanism of this compound cluster_2 Physiological Outcome P450 Cytochrome P450s (Detoxification Enzymes) Detox Detoxification of Xenobiotics P450->Detox Metabolizes Toxicity Increased Toxicity & Synergism P450->Toxicity AChE Acetylcholinesterase (Nervous System) Synapse Acetylcholine Breakdown AChE->Synapse Catalyzes Paralysis Paralysis & Death AChE->Paralysis This compound This compound Inhibition_P450 Inhibition This compound->Inhibition_P450 Inhibition_AChE Inhibition This compound->Inhibition_AChE Inhibition_P450->P450 Inhibition_AChE->AChE

Caption: Proposed dual mechanism of action for this compound's insecticidal activity.

Key Experimental Protocols

Evaluating the insecticidal potential of this compound requires standardized bioassays and enzymatic assays.

Insecticidal Bioassay Workflow

A typical workflow for assessing the toxicity of a compound against a target insect, such as S. frugiperda larvae, is depicted below.

G rearing Insect Rearing (Target Species, e.g., S. frugiperda) bioassay Perform Bioassay rearing->bioassay prep_stock Prepare this compound Stock Solution (in Acetone or DMSO) prep_serial Prepare Serial Dilutions (5-7 concentrations + control) prep_stock->prep_serial prep_serial->bioassay incubation Incubation (e.g., 24-72h at 25°C, 16:8 L:D) bioassay->incubation leaf_dip Leaf-Dip Assay bioassay->leaf_dip diet_incorp Diet Incorporation bioassay->diet_incorp topical Topical Application bioassay->topical mortality Record Mortality Data incubation->mortality analysis Statistical Analysis (Probit Analysis) mortality->analysis lc50 Determine LC₅₀/LD₅₀ Values analysis->lc50

Caption: General experimental workflow for insecticidal bioassays.
Protocol: Leaf-Dip Bioassay

This method is suitable for assessing toxicity against foliage-feeding insects[16][17][18].

  • Preparation : Prepare serial dilutions of this compound in water containing a small amount of surfactant (e.g., 0.05% Triton X-100). A solvent control (surfactant solution only) must be included.

  • Treatment : Fresh host plant leaves (e.g., maize for S. frugiperda) are excised and dipped into the respective test solutions for 10-30 seconds with gentle agitation.

  • Drying : The treated leaves are air-dried under a fume hood for 1-2 hours.

  • Exposure : Each dried leaf is placed in a separate petri dish or ventilated container lined with moist filter paper. A set number of pre-starved, same-instar larvae (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation : The containers are maintained under controlled conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).

  • Data Collection : Larval mortality is assessed at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Analysis : Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ and LC₉₀ values.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of this compound on AChE activity, commonly using the Ellman method[6][11][13].

  • Enzyme Preparation : Prepare a homogenate from the target insect (e.g., whole bodies or heads) in an ice-cold phosphate (B84403) buffer (pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the enzyme source.

  • Reagent Preparation :

    • DTNB Solution : 5,5'-dithiobis(2-nitrobenzoic acid) in phosphate buffer.

    • Substrate Solution : Acetylthiocholine iodide (ATCI) in phosphate buffer.

    • Test Compound : Serial dilutions of this compound in buffer (with a minimal amount of co-solvent like DMSO if necessary).

  • Assay Procedure (96-well plate) :

    • To each well, add: 140 µL phosphate buffer, 10 µL of enzyme supernatant, and 10 µL of the this compound dilution (or buffer for control).

    • Incubate the plate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of DTNB and 20 µL of ATCI substrate solution to each well.

  • Measurement : Immediately measure the change in absorbance at 412 nm over several minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Cytochrome P450 Inhibition Assay

This assay measures the ability of this compound to inhibit P450 activity using insect microsomes[3][19][20][21].

  • Microsome Preparation : Homogenize insect tissues (typically midguts and fat bodies from larvae) in a phosphate buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in buffer and determine the protein concentration.

  • Reagent Preparation :

    • P450 Substrate : A fluorescent or luminescent probe specific to a P450 isoform (e.g., 7-ethoxycoumarin (B196162) or a Luciferin-based substrate).

    • NADPH : Required cofactor for P450 activity.

    • Test Compound : Serial dilutions of this compound.

  • Assay Procedure (96-well plate) :

    • In each well, combine the microsomal preparation, buffer, and a specific concentration of this compound.

    • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the P450 substrate and NADPH.

  • Measurement : After a set incubation time (e.g., 30-60 minutes), stop the reaction and measure the product formation using a fluorometer or luminometer, depending on the substrate used.

  • Analysis : Calculate the percentage of P450 activity inhibition at each this compound concentration compared to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

This compound presents a compelling case as a natural insecticide. Its proven efficacy against a major pest like S. frugiperda and its likely dual-action mechanism—disrupting both detoxification and neurological pathways—make it a robust candidate for further development. Future research should focus on:

  • Broadening the Spectrum : Evaluating the toxicity of this compound against a wider range of agricultural and public health pests.

  • Mechanism Elucidation : Confirming the specific P450 isoforms and other potential enzyme targets inhibited by this compound in insects.

  • Synergism Studies : Investigating the potential of this compound to act as a synergist, enhancing the efficacy of existing conventional or biological insecticides.

  • Field Trials : Moving from laboratory bioassays to small-scale field trials to assess its effectiveness under real-world environmental conditions.

  • Toxicological Profile : Conducting studies on non-target organisms to ensure its environmental safety and suitability for integrated pest management (IPM) programs.

The development of this compound into a commercial product could provide a valuable tool for sustainable agriculture, helping to manage insecticide resistance and reduce reliance on synthetic chemical pesticides.

References

The Role of Heraclenin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heraclenin is a naturally occurring furanocoumarin, a class of secondary metabolites renowned for their potent biological activities. Found in various plant species, notably from the Rutaceae (e.g., Aegle marmelos) and Apiaceae families, this compound plays a crucial role in the plant's chemical defense arsenal. As an epoxide derivative of imperatorin (B1671801), its reactivity and efficacy against a wide spectrum of biological aggressors are significantly enhanced. This technical guide provides a comprehensive overview of this compound's involvement in plant defense, detailing its biosynthesis, mechanisms of action, and the signaling pathways that regulate its production. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bio-assay of this compound, supported by structured data and visual diagrams to facilitate understanding and application in research and development.

Introduction: this compound as a Phyto-Anticipin and Phytoalexin

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a multitude of threats, including herbivores, pathogenic microbes, and competing flora. This defense relies heavily on the production of secondary metabolites. Furanocoumarins, such as this compound, are key components of this system. These compounds can be present constitutively (phyto-anticipins) or their synthesis can be induced by biotic or abiotic stress (phytoalexins).

This compound (C₁₆H₁₄O₅) is structurally characterized by a psoralen (B192213) core with an epoxide group in its side chain. This epoxide functional group is critical to its heightened biological activity compared to its precursor, imperatorin. Its defensive functions are multifaceted, encompassing insecticidal, antimicrobial, antifungal, and allelopathic properties. A primary mechanism for many furanocoumarins is phototoxicity, where the molecule becomes highly reactive upon activation by UVA radiation, leading to cellular damage in target organisms.

Biosynthesis of this compound

This compound biosynthesis is a branch of the highly conserved phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce the core furanocoumarin structure, which is then further modified.

The key steps are:

  • General Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA.

  • Umbelliferone Synthesis: Ortho-hydroxylation of p-Coumaroyl-CoA is a critical step leading to the formation of the coumarin (B35378) lactone ring, producing umbelliferone.

  • Furanocoumarin Backbone Formation: Umbelliferone is prenylated to yield demethylsuberosin, which is then cyclized by a cytochrome P450 enzyme, psoralen synthase, to form marmesin. Marmesin is subsequently converted to psoralen, the linear core of many furanocoumarins.

  • Linear Furanocoumarin Diversification: Psoralen undergoes further hydroxylations and O-methylations to produce compounds like bergapten (B1666803) and xanthotoxin.

  • Final Steps to this compound: The pathway proceeds to form imperatorin. The final step is the epoxidation of the prenyl side chain of imperatorin, catalyzed by an epoxidase, to yield this compound.

Heraclenin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Umbelliferone Umbelliferone pCoumaroyl_CoA->Umbelliferone C2'H Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin PT Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Synthase Psoralen Psoralen Marmesin->Psoralen Imperatorin Imperatorin Psoralen->Imperatorin Hydroxylation, Prenylation This compound This compound Imperatorin->this compound Epoxidase

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Mechanisms of Action in Plant Defense

This compound exerts its defensive properties through several distinct mechanisms, making it a versatile weapon against a range of plant adversaries.

Insecticidal Activity

This compound acts as a potent insect antifeedant and toxin. Upon ingestion, it can interfere with crucial physiological processes in insects. Studies have shown its effectiveness against lepidopteran pests like Spodoptera frugiperda (fall armyworm).[1] The compound can disrupt midgut function, inhibit detoxification enzymes, and cause developmental abnormalities, leading to increased mortality and reduced growth rates.[2]

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum activity against various bacteria and fungi. It is active against bacteria such as Bacillus subtilis and Staphylococcus aureus, and fungi including Aspergillus niger and Candida albicans.[3] The mechanism often involves the disruption of cell membrane integrity or the inhibition of nucleic acid synthesis.[4] This antimicrobial action helps protect the plant from pathogenic infections, particularly at sites of wounding.

Allelopathic Effects

Allelopathy is the chemical inhibition of one plant by another. Furanocoumarins released from plants like those in the Heracleum genus can leach into the soil and inhibit the seed germination and growth of neighboring, competing plant species.[1] This reduces competition for essential resources like water, sunlight, and nutrients, thereby enhancing the fitness of the this compound-producing plant.

Phototoxicity: A Key Mechanism

A defining characteristic of many furanocoumarins, including this compound, is phototoxicity. When exposed to UVA radiation (320-400 nm), the furanocoumarin molecule becomes electronically excited. In this state, it can intercalate into the DNA of a target cell and form covalent cross-links between DNA strands, primarily with pyrimidine (B1678525) bases (thymine and cytosine). This DNA damage disrupts transcription and replication, ultimately leading to cell death.[5][6]

Phototoxicity_Mechanism This compound This compound (Ground State) Excited_this compound This compound* (Excited Triplet State) This compound->Excited_this compound Absorption UVA UVA Light (320-400 nm) Intercalation Intercalation into DNA Helix Excited_this compound->Intercalation DNA Cellular DNA DNA->Intercalation Adduct Covalent Adduct Formation (with Pyrimidines) Intercalation->Adduct Cross-linking Cell_Death Inhibition of Replication & Transcription Adduct->Cell_Death Apoptosis Cell Death / Apoptosis Cell_Death->Apoptosis

Caption: Mechanism of this compound-induced phototoxicity.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified against various organisms. The following tables summarize key findings from the literature.

Table 1: Antimicrobial & Antifungal Activity of this compound

Target Organism Type Measurement Result Reference
Bacillus subtilis Bacterium Disc Diffusion Active [3]
Staphylococcus aureus Bacterium Disc Diffusion Active [3]
Escherichia coli Bacterium Disc Diffusion Active [3]
Aspergillus niger Fungus Disc Diffusion Active [3]
Aspergillus flavus Fungus Disc Diffusion Active [3]
Candida albicans Fungus Disc Diffusion Active [3]

| Uropathogenic E. coli | Bacterium | MIC | 1024 µg/mL |[4] |

Note: "Active" indicates observed inhibition at a concentration of 100 µ g/disc .

Table 2: Insecticidal Activity of Furanocoumarins

Compound Target Insect Measurement Result Reference
This compound Spodoptera frugiperda Bioassay Potent effects [1]
N-trans-feruloyl tyramine Spodoptera frugiperda Contact Toxicity LC₅₀ 47.97 µg/mL [2]

| Precocene I | Spodoptera litura | Feeding Assay LC₅₀ | 23.2 ppm |[1] |

Note: Data for related compounds are included to provide context for insecticidal potency.

Regulation of this compound Production: Signaling Pathways

The production of defensive compounds like this compound is tightly regulated and often induced by external threats. The jasmonic acid (JA) signaling pathway is a primary regulator of plant defenses against chewing insects and necrotrophic pathogens.

Workflow:

  • Stimulus: Herbivore feeding or pathogen attack causes tissue damage.

  • Signal Perception: Damage-associated molecular patterns (DAMPs) or herbivore-associated molecular patterns (HAMPs) are recognized by plant cell receptors.

  • JA Biosynthesis: This recognition triggers a cascade that leads to the synthesis of jasmonic acid (JA) from α-linolenic acid in the chloroplasts and peroxisomes.[7][8]

  • Signal Transduction: JA is converted to its biologically active form, JA-Isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex.

  • Derepression of Transcription: The SCFCOI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the 26S proteasome.

  • Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of defense-related genes, including the enzymes required for furanocoumarin biosynthesis.[9][10][11]

JA_Signaling_Pathway Herbivory Herbivore Attack / Pathogen Damage Signal_Perception Signal Perception (DAMPs/HAMPs) Herbivory->Signal_Perception JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Signal_Perception->JA_Biosynthesis JA_Ile JA-Isoleucine (Active Hormone) JA_Biosynthesis->JA_Ile COI1_JAZ SCF-COI1 targets JAZ Repressor JA_Ile->COI1_JAZ Binds to COI1, recruits JAZ Proteasome 26S Proteasome COI1_JAZ->Proteasome Ubiquitination JAZ_Degradation JAZ Degradation Proteasome->JAZ_Degradation MYC2 MYC2 Transcription Factor (Released) JAZ_Degradation->MYC2 Releases Defense_Genes Activation of Defense Genes MYC2->Defense_Genes Heraclenin_Production This compound Biosynthesis Defense_Genes->Heraclenin_Production

Caption: Jasmonic acid signaling pathway inducing defense compound synthesis.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on methods for isolating furanocoumarins from Aegle marmelos.[3][12][13]

  • Plant Material Preparation: Collect fresh, unripe fruit pulp of Aegle marmelos. Shade-dry the material at room temperature (30-35°C) and then grind into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Method A (Cold Percolation): Macerate 100 g of the dried powder in 400 mL of a non-polar solvent (e.g., petroleum ether or n-hexane) in a large flask. Allow to stand for 48-72 hours at ambient temperature with occasional shaking.

    • Method B (Soxhlet Extraction): Place 100 g of the dried powder into a thimble and extract with 500 mL of n-hexane or dichloromethane (B109758) in a Soxhlet apparatus for 6-8 hours.

  • Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the volume is reduced to approximately 10-15% of the original.

  • Initial Crystallization: Transfer the concentrated extract to a beaker and cool to 0-4°C for 12-24 hours. This compound will begin to crystallize.

  • Filtration: Collect the crude crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Purification (Column Chromatography):

    • Dissolve the crude crystals and the remaining mother liquor in a minimal amount of dichloromethane.

    • Prepare a silica (B1680970) gel (230-400 mesh) column using n-hexane as the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate (B1210297) in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 20% ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate 7:3) and UV visualization (366 nm).

  • Recrystallization: Combine the pure fractions containing this compound, evaporate the solvent, and recrystallize from a suitable solvent like methanol (B129727) or an ethyl acetate/hexane mixture to obtain pure this compound crystals.

Extraction_Workflow Start Dried Plant Powder (Aegle marmelos) Extraction Solvent Extraction (e.g., n-Hexane) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crystallization Cold Crystallization (0-4°C) Concentration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Crude Crude this compound Filtration->Crude Column Silica Gel Column Chromatography Crude->Column TLC TLC Monitoring Column->TLC Recrystallization Recrystallization Column->Recrystallization End Pure this compound Recrystallization->End

Caption: Workflow for the extraction and purification of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound in a plant extract.[14][15][16][17]

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. Create a series of calibration standards (e.g., 5, 10, 20, 40, 80 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh 1 g of dried plant extract. Dissolve it in 10 mL of methanol. Sonicate for 15 minutes and then centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using (A) Acetonitrile and (B) Water with 0.1% formic acid.

    • Gradient Program: Start with 30% A, linearly increase to 100% A over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 310 nm, which is near the absorption maximum for many furanocoumarins.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Insecticidal Bioassay (Leaf Disc No-Choice Test)

This protocol assesses the antifeedant and toxic effects of this compound on a chewing insect like Spodoptera frugiperda.[18][19][20]

  • Insect Rearing: Rear larvae on a standard artificial diet under controlled conditions (e.g., 26°C, 16:8 L:D photoperiod). Use synchronized larvae (e.g., third instar) for the assay to ensure uniformity.

  • Treatment Solution Preparation: Dissolve pure this compound in acetone (B3395972) to prepare a stock solution. Create a range of test concentrations (e.g., 10, 50, 100, 250, 500 ppm) by diluting the stock. Use acetone alone as the negative control. A known insecticide can be used as a positive control.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs (e.g., 2 cm diameter) from fresh, untreated host plant leaves (e.g., maize).

  • Application: Apply a fixed volume (e.g., 20 µL) of each test concentration (and control) evenly onto the surface of a leaf disc. Allow the solvent to evaporate completely in a fume hood.

  • Assay Setup: Place one treated leaf disc into a Petri dish lined with moist filter paper (to prevent desiccation). Introduce one pre-weighed, starved (for ~4h) third-instar larva into each Petri dish. Prepare at least 10 replicates per treatment.

  • Incubation: Keep the Petri dishes in the same controlled environment used for rearing.

  • Data Collection:

    • Mortality: Record the number of dead larvae at 24, 48, and 72 hours.

    • Food Consumption: After 48 hours, remove the larva and the remaining leaf material. The consumed area can be measured using an image analysis software (e.g., ImageJ).

    • Larval Weight: Weigh the surviving larvae to calculate the change in body weight.

  • Analysis: Calculate the percentage of mortality and correct for control mortality using Abbott's formula. Analyze the leaf area consumed and weight gain data using ANOVA. Calculate the LC₅₀ (lethal concentration for 50% of the population) using Probit analysis.

Conclusion and Future Directions

This compound is a potent and versatile secondary metabolite that significantly contributes to plant defense through multiple modes of action, including insecticidal, antimicrobial, and allelopathic activities, often potentiated by phototoxicity. Understanding its biosynthesis and the signaling pathways that regulate its production offers promising avenues for enhancing crop protection. Future research should focus on:

  • Enzyme Characterization: Identifying and characterizing the specific epoxidase responsible for the final step in this compound biosynthesis could enable metabolic engineering approaches.

  • Signaling Crosstalk: Investigating the interaction between the JA pathway and other defense signaling pathways (e.g., salicylic (B10762653) acid) in the regulation of furanocoumarin production.

  • Ecological Significance: Quantifying the impact of this compound in natural ecosystems to better understand its role in shaping plant-herbivore and plant-pathogen interactions.

  • Drug Development: Exploring the potent biological activities of this compound for applications in medicine, such as the development of new antimicrobial or anticancer agents, given its DNA-interacting properties.

References

Heraclenin's Interaction with DNA under UV-A Irradiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a furanocoumarin found in various plant species, exhibits significant photochemical activity upon exposure to Ultraviolet-A (UV-A) radiation. This technical guide provides an in-depth overview of the molecular interactions between this compound and DNA under UV-A irradiation. It details the mechanisms of action, including intercalation, photoadduct formation, and the generation of reactive oxygen species. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these interactions, and outlines the cellular consequences, including impacts on signaling pathways, DNA replication, and cell viability. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of photobiology, toxicology, and drug development.

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Like other psoralen (B192213) derivatives, this compound is known to be photomutagenic in the presence of UV-A light[1]. Its structure, featuring a furan (B31954) ring fused with a coumarin, allows it to intercalate into the DNA double helix. Upon absorption of UV-A radiation, this compound can form covalent adducts with pyrimidine (B1678525) bases, primarily thymine, leading to the formation of monoadducts and interstrand cross-links (ICLs). This photo-induced reactivity is the basis for its biological effects, which range from therapeutic applications to phototoxicity. Understanding the precise mechanisms and quantitative parameters of this compound's interaction with DNA is crucial for its potential development as a therapeutic agent and for assessing its toxicological profile.

Mechanism of Action

The interaction of this compound with DNA under UV-A irradiation is a multi-step process that can be broadly categorized into two main pathways: photoreactive adduct formation (Type I reaction) and photosensitized generation of reactive oxygen species (Type II reaction).

DNA Intercalation and Photoadduct Formation

The planar structure of this compound allows it to intercalate between the base pairs of the DNA double helix, a non-covalent interaction driven by van der Waals forces and hydrogen bonding[2]. This intercalation preferentially occurs at 5'-AT-3' sequences[3]. Upon exposure to UV-A radiation (320-400 nm), the intercalated this compound molecule absorbs a photon and transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is highly reactive and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of a pyrimidine base, most commonly thymine, in an adjacent DNA strand.

This initial reaction forms a monoadduct . If the this compound molecule is intercalated at a suitable site, it can absorb a second photon and react with a pyrimidine on the opposite DNA strand, forming an interstrand cross-link (ICL) . ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription[4]. Studies on imperatorin, a structurally similar furanocoumarin lacking the epoxide group of this compound, have shown the formation of such biadducts (cross-links)[5]. This suggests that the epoxide moiety of this compound may not be essential for its photomutagenic activity[1].

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Figure 1: this compound-DNA Photoadduct Formation Pathway.

Photosensitized Generation of Reactive Oxygen Species (ROS)

In a Type II photoreaction, the excited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂)[6]. Singlet oxygen can then oxidize cellular components, including DNA bases (primarily guanine), lipids, and proteins, leading to oxidative stress and cellular damage. While this mechanism is common for many photosensitizers, the primary mode of action for most psoralens is considered to be the formation of DNA adducts. The relative contribution of Type I and Type II reactions to the overall phototoxicity of this compound requires further quantitative investigation.

G

Quantitative Data

While specific quantitative data for this compound's interaction with DNA under UV-A is limited in the literature, data from related furanocoumarins and general knowledge of psoralen photobiology provide a basis for understanding its potential activity. The following tables summarize the types of quantitative data that are crucial for a comprehensive evaluation of this compound's photodynamic properties.

Table 1: DNA Binding and Photoreactivity Parameters

ParameterDescriptionExpected Range for Furanocoumarins
Binding Affinity (Kd) Dissociation constant for the non-covalent intercalation of this compound into DNA. A lower Kd indicates stronger binding.10-5 to 10-7 M
Quantum Yield of Triplet Formation (ΦT) Efficiency of the formation of the reactive triplet state upon photoexcitation.0.1 - 0.9
Quantum Yield of Monoadduct Formation (ΦMA) Efficiency of the formation of a covalent monoadduct with DNA per absorbed photon.10-2 to 10-4
Quantum Yield of ICL Formation (ΦICL) Efficiency of the formation of an interstrand cross-link per absorbed photon.10-3 to 10-5
Singlet Oxygen Quantum Yield (ΦΔ) Efficiency of singlet oxygen generation per absorbed photon.Varies widely, can be significant for some furanocoumarins.

Table 2: Cytotoxicity Data

Cell LineAssayIC50 (µM) with UV-AReference
P. falciparum (chloroquine-sensitive)-2.85 µg/mL (without UV-A)[7]
P. falciparum (chloroquine-resistant)-6.0 µg/mL (without UV-A)[7]
Human Breast Cancer (SK-BR-3, HER2+)Phototoxicity2.71 - 66.72 (for various psoralen derivatives)[8]

Note: The IC50 values for P. falciparum are for the dark toxicity of this compound and do not involve UV-A irradiation. The data for breast cancer cells is for a range of psoralen derivatives and illustrates the potential phototoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA under UV-A irradiation.

DNA Binding Affinity Measurement (Spectrophotometric Titration)

This protocol determines the binding constant (Kb) of this compound to DNA through UV-Vis spectrophotometry.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Calf Thymus DNA (ct-DNA) stock solution in buffer (e.g., Tris-HCl, pH 7.4)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of ct-DNA.

  • For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (typically 200-500 nm).

  • Observe the changes in the absorption spectrum of this compound upon addition of DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) of the absorption maximum.

  • Plot the data according to the Wolfe-Shimer equation or by fitting to a suitable binding model to calculate the intrinsic binding constant (Kb).

G

Analysis of DNA Photoadducts by HPLC-MS/MS

This protocol allows for the identification and quantification of this compound-DNA monoadducts and interstrand cross-links.

Materials:

  • This compound

  • DNA (e.g., calf thymus DNA or specific oligonucleotides)

  • UV-A lamp (with controlled irradiance)

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • HPLC system with a C18 column

  • Tandem mass spectrometer (MS/MS)

  • Solvents for HPLC (e.g., acetonitrile, water with formic acid)

Procedure:

  • Incubate a solution of DNA with this compound.

  • Irradiate the mixture with UV-A light for a defined period.

  • Enzymatically digest the DNA to individual nucleosides and adducts.

  • Separate the components of the digest using HPLC.

  • Analyze the eluting fractions by MS/MS to identify and quantify the this compound-DNA adducts based on their mass-to-charge ratio and fragmentation patterns[9][10][11][12].

G

DNA Interstrand Cross-linking Assay (Gel Electrophoresis)

This assay is used to detect the formation of interstrand cross-links in DNA.

Materials:

  • Plasmid DNA or a specific DNA fragment

  • This compound

  • UV-A lamp

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Gel documentation system

Procedure:

  • Incubate plasmid DNA with this compound.

  • Irradiate the mixture with UV-A light.

  • Denature the DNA by heating.

  • Rapidly cool the samples on ice to prevent re-annealing of non-cross-linked strands.

  • Separate the DNA by agarose gel electrophoresis.

  • Visualize the DNA bands. Single-stranded DNA will migrate faster than the double-stranded, cross-linked DNA, which will renature quickly and migrate as a distinct, slower-moving band.

Cellular Effects and Signaling Pathways

The formation of this compound-DNA adducts, particularly ICLs, triggers a cascade of cellular responses. These responses are primarily aimed at repairing the DNA damage but can also lead to cell cycle arrest and apoptosis if the damage is too extensive.

DNA Damage Response and Repair

The cellular machinery recognizes ICLs as highly toxic lesions. The Fanconi Anemia (FA) pathway plays a crucial role in the repair of ICLs[13]. This complex process involves the coordinated action of multiple proteins to "unhook" the cross-link, followed by the action of translesion synthesis (TLS) polymerases and homologous recombination to repair the resulting DNA break. Other DNA repair pathways, such as Nucleotide Excision Repair (NER), are also involved in removing psoralen monoadducts[14][15]. However, high levels of DNA damage can overwhelm these repair mechanisms.

G

Cell Cycle Arrest and Apoptosis

If the DNA damage induced by this compound and UV-A is severe and cannot be efficiently repaired, cells will activate checkpoint pathways that lead to cell cycle arrest, typically at the G2/M phase[16][17][18]. This provides more time for the cell to attempt repairs. If the damage is irreparable, the cell will initiate programmed cell death, or apoptosis, to prevent the propagation of mutations. The induction of apoptosis is a key mechanism by which psoralen-based photochemotherapy exerts its anti-proliferative effects in the treatment of diseases like psoriasis and certain cancers[19].

Conclusion

This compound, as a member of the furanocoumarin family, demonstrates significant potential for photo-induced interaction with DNA upon UV-A irradiation. The primary mechanism involves intercalation followed by the formation of monoadducts and interstrand cross-links, leading to the blockage of DNA replication and transcription. While specific quantitative data for this compound is still emerging, the established knowledge of related psoralens provides a strong framework for understanding its photobiological activity. The experimental protocols outlined in this guide offer a systematic approach to further characterize the DNA binding affinity, photoreactivity, and cellular effects of this compound. A thorough understanding of these parameters is essential for harnessing its therapeutic potential while mitigating its phototoxic risks. Further research is warranted to fully elucidate the quantitative aspects of this compound-DNA interactions and to explore its potential applications in photochemotherapy and other areas of drug development.

References

Exploring the Mutagenic Potential of Heraclenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mutagenic potential of Heraclenin, a naturally occurring furocoumarin epoxide. The information is compiled from peer-reviewed scientific literature and is intended to inform researchers, scientists, and professionals in the field of drug development about the genotoxic profile of this compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data on the Mutagenic Effects of this compound

The genotoxicity of this compound has been evaluated in a limited number of studies. The available quantitative data from these studies are summarized in the tables below. It is important to note that there is a lack of publicly available data on this compound's activity in several standard mutagenicity assays, including the Ames test, micronucleus assay, and comet assay.

Table 1: Chromosomal Aberrations and Sister Chromatid Exchanges in Human Lymphocytes in vitro

EndpointConcentrationResultFold Increase vs. Control
Metaphases with Breaks Not specifiedStrong clastogenic effect~6
Sister Chromatid Exchanges (SCEs) Dose-dependentConsiderable increaseUp to ~60 induced SCEs/metaphase

Data from a study on the chromosome-damaging effects of this compound in human lymphocytes in vitro.

Table 2: Photomutagenicity in Chlamydomonas reinhardii

Treatment ConditionEndpointResult
This compound + UV-A SurvivalDecrease
Arg+ or Strs revertantsUV-A dose-dependent increase
This compound (in the dark) SurvivalNo influence
Mutation inductionNo influence

Data from a study on the mutagenicity of a furocoumarin epoxide, this compound, in Chlamydomonas reinhardii.

Mechanism of Action

This compound is a furocoumarin, a class of compounds known for their photosensitizing properties. The mutagenic potential of furocoumarins is primarily attributed to their ability to interact with DNA. The proposed mechanism of action for this compound involves the following steps:

  • Intercalation: In the absence of light, the planar furocoumarin structure of this compound can intercalate between the base pairs of the DNA double helix.

  • Photoactivation: Upon exposure to ultraviolet A (UVA) radiation (320-400 nm), the intercalated this compound molecule absorbs photons, which excites it to a reactive triplet state.

  • Formation of DNA Adducts: In its excited state, this compound can form covalent bonds with pyrimidine (B1678525) bases in DNA, particularly thymine. This can result in two types of adducts:

    • Monoadducts: this compound binds to a single pyrimidine base on one strand of the DNA.

    • Interstrand Crosslinks (ICLs): Bifunctional furocoumarins like psoralens can react with a pyrimidine on the opposite strand of the DNA, forming a covalent link between the two strands. This is a highly toxic lesion that can block DNA replication and transcription.

  • Role of the Epoxide Group: this compound possesses an epoxide group in its side chain. Epoxides are known to be reactive electrophiles that can alkylate nucleophilic sites in DNA, which can also contribute to its mutagenic effects, potentially even in the absence of UVA activation. The significant increase in sister chromatid exchanges observed with this compound compared to a similar furocoumarin lacking the epoxide group suggests that this functional group plays a crucial role in its genotoxicity.

These DNA adducts, if not properly repaired, can lead to mutations during DNA replication, giving rise to the observed mutagenic and clastogenic effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for mutagenicity testing and the hypothesized DNA damage response pathways activated by this compound-induced DNA damage.

G cluster_0 Mutagenicity Assessment Workflow Test Compound (this compound) Test Compound (this compound) In Vitro Assays In Vitro Assays Test Compound (this compound)->In Vitro Assays Ames Test Ames Test In Vitro Assays->Ames Test Bacterial Reverse Mutation Chromosomal Aberration Chromosomal Aberration In Vitro Assays->Chromosomal Aberration Clastogenicity SCE Assay SCE Assay In Vitro Assays->SCE Assay DNA Exchange Micronucleus Assay Micronucleus Assay In Vitro Assays->Micronucleus Assay Clastogenicity/Aneugenicity Comet Assay Comet Assay In Vitro Assays->Comet Assay DNA Strand Breaks Data Analysis Data Analysis Ames Test->Data Analysis Chromosomal Aberration->Data Analysis SCE Assay->Data Analysis Micronucleus Assay->Data Analysis Comet Assay->Data Analysis Mutagenic Potential Assessment Mutagenic Potential Assessment Data Analysis->Mutagenic Potential Assessment

A generalized workflow for assessing the mutagenic potential of a test compound.

G cluster_1 Hypothesized DNA Damage Response to this compound cluster_ner Nucleotide Excision Repair (NER) cluster_fa_ber Fanconi Anemia (FA) & Base Excision Repair (BER) Pathways This compound + UVA This compound + UVA DNA Adducts DNA Adducts This compound + UVA->DNA Adducts Monoadducts Monoadducts DNA Adducts->Monoadducts Interstrand Crosslinks (ICLs) Interstrand Crosslinks (ICLs) DNA Adducts->Interstrand Crosslinks (ICLs) Damage Recognition (XPC, XPE) Damage Recognition (XPC, XPE) Monoadducts->Damage Recognition (XPC, XPE) ICL Recognition (FA Core Complex) ICL Recognition (FA Core Complex) Interstrand Crosslinks (ICLs)->ICL Recognition (FA Core Complex) DNA Unwinding (XPB, XPD) DNA Unwinding (XPB, XPD) Damage Recognition (XPC, XPE)->DNA Unwinding (XPB, XPD) Incision (XPF, XPG) Incision (XPF, XPG) DNA Unwinding (XPB, XPD)->Incision (XPF, XPG) Excision & Synthesis (DNA Pol, Ligase) Excision & Synthesis (DNA Pol, Ligase) Incision (XPF, XPG)->Excision & Synthesis (DNA Pol, Ligase) Repaired DNA_NER Repaired DNA Excision & Synthesis (DNA Pol, Ligase)->Repaired DNA_NER FANCD2/FANCI Monoubiquitination FANCD2/FANCI Monoubiquitination ICL Recognition (FA Core Complex)->FANCD2/FANCI Monoubiquitination ICL Unhooking (XPF-ERCC1, FAN1) ICL Unhooking (XPF-ERCC1, FAN1) FANCD2/FANCI Monoubiquitination->ICL Unhooking (XPF-ERCC1, FAN1) Translesion Synthesis (TLS) Translesion Synthesis (TLS) ICL Unhooking (XPF-ERCC1, FAN1)->Translesion Synthesis (TLS) BER Processing (NEIL1) BER Processing (NEIL1) ICL Unhooking (XPF-ERCC1, FAN1)->BER Processing (NEIL1) Homologous Recombination (HR) Homologous Recombination (HR) Translesion Synthesis (TLS)->Homologous Recombination (HR) Repaired DNA_FA Repaired DNA Homologous Recombination (HR)->Repaired DNA_FA BER Processing (NEIL1)->Repaired DNA_FA

Hypothesized DNA damage response pathways for this compound-induced DNA adducts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These are based on standard protocols and should be adapted as necessary for specific experimental conditions.

In Vitro Chromosomal Aberration Assay in Human Lymphocytes

This assay is used to identify agents that cause structural chromosomal aberrations in cultured human cells.

1. Cell Culture and Treatment:

  • Whole blood is collected from healthy, non-smoking donors.

  • Lymphocyte cultures are initiated by adding whole blood to a culture medium containing a mitogen, such as phytohemagglutinin (PHA), to stimulate cell division.

  • Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Approximately 48 hours after culture initiation, cells are treated with various concentrations of this compound. A solvent control and a positive control (e.g., mitomycin C) are included. If metabolic activation is being assessed, a fraction of rat liver homogenate (S9) is added.

  • The exposure time is typically for a short period (e.g., 3-4 hours) or a longer period (e.g., 24-48 hours).

2. Cell Harvest and Slide Preparation:

  • Following treatment, a spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in metaphase.

  • After a further incubation period (e.g., 2-3 hours), the cells are harvested by centrifugation.

  • The cell pellet is resuspended in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

  • Cells are then fixed using a mixture of methanol (B129727) and acetic acid (3:1). This step is repeated several times to ensure proper fixation and to remove cellular debris.

  • The fixed cell suspension is dropped onto clean, cold, wet microscope slides and allowed to air dry.

3. Chromosome Staining and Analysis:

  • The prepared slides are stained with a suitable dye, such as Giemsa stain.

  • At least 200 well-spread metaphases per concentration are analyzed under a light microscope.

  • Chromosomes are examined for structural aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

  • The mitotic index (the proportion of cells in metaphase) is also determined to assess cytotoxicity.

Sister Chromatid Exchange (SCE) Assay in Human Lymphocytes

This assay detects the exchange of DNA between sister chromatids and is a sensitive indicator of DNA damage.

1. Cell Culture and Labeling:

  • Lymphocyte cultures are established as described for the chromosomal aberration assay.

  • The cells are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog. BrdU is incorporated into the newly synthesized DNA strands.

  • This compound is added to the cultures at various concentrations for a specified exposure period.

2. Cell Harvest and Slide Preparation:

  • The cell harvesting and slide preparation steps are the same as for the chromosomal aberration assay, including the addition of a spindle inhibitor, hypotonic treatment, and fixation.

3. Differential Staining and Analysis:

  • The prepared slides are differentially stained to visualize the sister chromatids. A common method is the fluorescence-plus-Giemsa (FPG) technique:

    • Slides are stained with a fluorescent dye (e.g., Hoechst 33258).

    • The slides are then exposed to UV light.

    • Finally, the slides are incubated in a warm salt solution and stained with Giemsa.

  • This procedure results in sister chromatids staining differently. The chromatid that has incorporated BrdU into both DNA strands will appear pale, while the chromatid with BrdU in only one strand will be darkly stained.

  • SCEs are visible as points where the staining pattern switches between the sister chromatids.

  • The number of SCEs per metaphase is counted for at least 25-50 metaphases per concentration.

Discussion and Future Directions

The available data indicates that this compound is clastogenic and induces sister chromatid exchanges in human lymphocytes in vitro. Furthermore, it exhibits photomutagenic activity in Chlamydomonas reinhardii upon UVA irradiation. The presence of an epoxide group appears to significantly contribute to its genotoxic potential.

However, a comprehensive assessment of this compound's mutagenic potential is hampered by the lack of data from other standard genotoxicity assays. Therefore, future research should prioritize the following:

  • Ames Test: Evaluation of this compound in the bacterial reverse mutation assay (Ames test) is crucial to determine its potential to induce point mutations in various bacterial strains, both with and without metabolic activation.[1][2][3][4]

  • Micronucleus Assay: The in vitro or in vivo micronucleus assay would provide valuable information on this compound's ability to induce both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[5][6][7]

  • Comet Assay: The single-cell gel electrophoresis (comet) assay would be useful to directly measure DNA strand breaks and alkali-labile sites induced by this compound.[8][9][10]

Conducting these assays would provide a more complete picture of the genotoxic profile of this compound and allow for a more robust risk assessment.

Conclusion

This compound, a furocoumarin epoxide, has demonstrated mutagenic and clastogenic properties in the limited studies available. Its mechanism of action is likely linked to the formation of DNA adducts, a characteristic of furocoumarins, with its epoxide group playing a significant role in its genotoxic activity. While the current data provides important insights, further investigation using a standard battery of genotoxicity tests is essential to fully characterize the mutagenic potential of this compound for regulatory and drug development purposes.

References

Heraclenin: A Furanocoumarin with Promising Therapeutic Potential for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heraclenin, a naturally occurring furanocoumarin, has emerged as a compelling lead compound in the field of drug discovery. Possessing a diverse range of biological activities, this phytochemical has demonstrated significant potential in therapeutic areas including inflammation, infectious diseases, and regenerative medicine. This technical guide provides an in-depth overview of this compound, summarizing its biological effects, mechanisms of action, and key experimental data to support its further development as a novel therapeutic agent.

Chemical and Physical Properties

This compound is a furanocoumarin epoxide with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol .[1] It is found in various plant species, including Aegle marmelos and Heracleum rapula.[1]

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₅[1]
Molecular Weight286.28 g/mol [1]
IUPAC Name9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one[1]
CAS Number2880-49-1[1]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity of this compound
AssayModelConcentration/DoseObserved EffectReference
TPA-induced ear edemaMouse0.1 - 1 mg/kgReduction in ear edema
Table 2: Antiplasmodial Activity of this compound
Plasmodium falciparum StrainIC₅₀ (µg/mL)Reference
Chloroquine-sensitive2.85
Chloroquine-resistant6
Table 3: Antimicrobial Activity of this compound
Assay TypeMicroorganismConcentrationResultReference
Disc AssayBacillus subtilis100 µ g/disc Active
Disc AssayBacillus sphaericus100 µ g/disc Active
Disc AssayStaphylococcus aureus100 µ g/disc Active
Disc AssayEscherichia coli100 µ g/disc Active
Disc AssayChromobacterium violaceum100 µ g/disc Active
Disc AssayAspergillus niger100 µ g/disc Active
Disc AssayAspergillus flavus100 µ g/disc Active
Disc AssayCandida albicans100 µ g/disc Active
Disc AssaySaccharomyces cerevisiae100 µ g/disc Active
Table 4: Osteogenic Activity of this compound
Cell LineConcentration (µM)Observed EffectReference
Primary mouse mesenchymal stem cells (mMSCs)5, 10, 20Enhanced osteoblastic differentiation and mineralization
Human bone marrow stromal cells (BMSCs)5 - 20Dose-dependently enhanced ALP activity and calcium deposition

Mechanism of Action

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory properties are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. This compound is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocates IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->NF_kB Releases This compound This compound This compound->IKK_complex Inhibits Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NF_kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes IkBNF_kB IkBNF_kB IkBNF_kB->IkB_NF_kB

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Osteogenic Effects: Activation of the RhoA/ROCK Signaling Pathway

This compound promotes the differentiation of bone marrow stromal cells into osteoblasts through the activation of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of cytoskeletal dynamics and cellular tension, which are important for osteogenic differentiation. This compound treatment has been shown to increase the expression of RhoA and ROCK1, leading to the phosphorylation of downstream effectors that ultimately promote the expression of key osteogenic marker genes such as RUNX2, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).

RhoA_ROCK_Activation_by_this compound This compound This compound RhoA_inactive RhoA-GDP (Inactive) This compound->RhoA_inactive Activates RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., Cofilin) ROCK->Downstream_Effectors Phosphorylates Cytoskeletal_Changes Cytoskeletal Reorganization & Actin Polymerization Downstream_Effectors->Cytoskeletal_Changes Gene_Expression Osteogenic Gene Expression (RUNX2, ALP, OCN) Cytoskeletal_Changes->Gene_Expression Promotes Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Gene_Expression->Osteoblast_Differentiation

Caption: Activation of the RhoA/ROCK signaling pathway by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol outlines a common method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to evaluate the anti-inflammatory effects of this compound.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.

  • Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

This method provides a qualitative assessment of this compound's antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the prepared inoculum.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of this compound (e.g., 100 µ g/disc ) onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Osteoblast Differentiation and Mineralization Assay

This protocol is used to assess the osteogenic potential of this compound on mesenchymal stem cells.

  • Cell Culture: Culture mouse mesenchymal stem cells (C3H10T1/2) or human bone marrow stromal cells (BMSCs) in an appropriate growth medium.

  • Osteogenic Induction: Induce osteogenic differentiation by culturing the cells in an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) during the differentiation period.

  • Alkaline Phosphatase (ALP) Staining (Early Marker):

    • After 7 days of differentiation, fix the cells and stain for ALP activity using a commercially available kit.

    • Quantify the staining intensity to assess early osteoblast differentiation.

  • Alizarin Red S Staining (Late Marker):

    • After 14-21 days of differentiation, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, indicating matrix mineralization.

    • Extract the stain and quantify the absorbance to measure the extent of mineralization.

  • Gene Expression Analysis: At various time points during differentiation, extract RNA and perform RT-qPCR to measure the expression levels of osteogenic marker genes (e.g., RUNX2, ALP, OCN).

Structure-Activity Relationship (SAR)

While specific SAR studies on a wide range of this compound derivatives are not extensively reported in the reviewed literature, general SAR principles for furanocoumarins can be considered. The biological activity of furanocoumarins is often influenced by the nature and position of substituents on the coumarin (B35378) ring system. For this compound, the epoxide moiety is a key structural feature that likely contributes to its reactivity and biological effects. Modifications to this epoxide ring, as well as alterations to the furan (B31954) ring and the coumarin core, would be critical areas for future SAR studies to optimize potency and selectivity for specific therapeutic targets.

Synthesis of this compound and Derivatives

The chemical synthesis of this compound and its derivatives can be approached through various synthetic routes, often starting from commercially available coumarin precursors. The synthesis of related furanocoumarins and their derivatives has been reported, providing a foundation for the development of synthetic strategies for this compound analogs. These methods often involve steps such as Claisen rearrangement, Wittig reaction, and epoxidation to construct the furanocoumarin core and introduce the characteristic epoxide side chain. The development of efficient and scalable synthetic routes will be crucial for the production of this compound and a library of its derivatives for further biological evaluation.

Safety and Toxicity

Preliminary cytotoxicity studies have indicated that this compound does not alter cell viability in mouse mesenchymal stem cells at concentrations effective for promoting osteogenesis.[3] However, a comprehensive safety and toxicity profile is essential for any lead compound. Further studies, including in vitro cytotoxicity assays against a panel of human cell lines and in vivo toxicity studies, are required. Additionally, mutagenicity testing, such as the Ames test, should be conducted to assess the genotoxic potential of this compound.

Conclusion and Future Directions

This compound is a promising natural product with a compelling profile of biological activities that warrant further investigation for its potential as a therapeutic agent. Its demonstrated anti-inflammatory, antiplasmodial, antimicrobial, and particularly its potent osteogenic effects, position it as a valuable lead compound for drug discovery programs.

Future research should focus on:

  • Comprehensive SAR studies: Synthesis and evaluation of a diverse library of this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound for each of its biological activities.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its lead derivatives.

  • In-depth Safety and Toxicology Assessment: Rigorous evaluation of the cytotoxicity, genotoxicity, and in vivo toxicity of lead compounds.

  • Preclinical Efficacy Studies: Evaluation of optimized this compound analogs in relevant animal models of inflammatory diseases, infectious diseases, and bone disorders.

The multifaceted biological profile of this compound, coupled with its amenability to chemical modification, makes it a highly attractive starting point for the development of novel and effective therapies. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising furanocoumarin.

References

An In-depth Technical Guide on the Physicochemical Properties of Pure Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a furanocoumarin of significant interest, exhibits a range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of pure this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation, purification, and characterization, and visual representations of its known signaling pathways. This document is intended to serve as a foundational resource for researchers and scientists engaged in the study and application of this natural compound.

Physicochemical Properties

This compound is a naturally occurring furanocoumarin found in various plant species, notably in the genus Heracleum.[1][2] Its fundamental physicochemical characteristics are summarized below.

General Properties
PropertyValueSource(s)
Chemical Name 9-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance White to off-white powder
CAS Number 2880-49-1
Thermal Properties
PropertyValueSource(s)
Melting Point 111 °C
Solubility

This compound exhibits solubility in a range of organic solvents.

SolventSolubilitySource(s)
ChloroformSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of pure this compound.

Isolation and Purification

The isolation of this compound from its natural sources, such as the roots of Heracleum candicans, typically involves extraction followed by chromatographic purification.[3][4]

2.1.1. Extraction

A general procedure for the extraction of furanocoumarins from plant material is as follows:

  • Plant Material Preparation: The plant material (e.g., dried and powdered roots of Heracleum candicans) is the starting point.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Methanol (B129727) is a commonly used solvent for this purpose. The extraction can be performed at room temperature with stirring for an extended period (e.g., 24-48 hours) or using techniques like Soxhlet extraction to enhance efficiency.

  • Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Purification by Column Chromatography

The crude extract is a complex mixture of compounds and requires further purification. Column chromatography is a standard technique for the initial separation of this compound.[5]

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of coumarins.[5][6]

  • Mobile Phase: A solvent system of toluene (B28343) and ethyl acetate is effective for the separation of this compound. A commonly reported ratio is toluene:ethyl acetate (7:3) .[3]

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the chosen mobile phase.[5]

    • The crude extract, dissolved in a minimal amount of the mobile phase or a suitable solvent, is loaded onto the top of the column.[5]

    • The mobile phase is allowed to flow through the column, and fractions are collected at the outlet.

    • The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. A TLC system with the same mobile phase (toluene:ethyl acetate, 7:3) can be used for this purpose.[3]

    • Fractions containing pure this compound are combined and the solvent is evaporated.

Workflow for this compound Isolation and Purification

G Plant Plant Material (e.g., Heracleum candicans roots) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Toluene:Ethyl Acetate 7:3) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_this compound Pure this compound TLC->Pure_this compound

Figure 1: General workflow for the isolation and purification of this compound.

2.1.3. Further Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique.[7][8][9][10]

  • Stationary Phase: A C18 column is commonly used for the separation of small organic molecules like this compound.[9][10]

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically employed. The gradient starts with a higher proportion of water and gradually increases the proportion of the organic solvent.

  • Detection: A UV detector is used to monitor the elution of compounds, as coumarins exhibit strong UV absorbance.

Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.[2][4][11][12][13]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties in this compound

Moiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Furan Ring Protons~6.8 - 7.8~105 - 150
Coumarin Ring Protons~6.2 - 8.2~110 - 165
Epoxide Protons~2.8 - 3.5~58 - 65
Methoxy Protons~4.0 - 4.5~60 - 70
Methyl Protons~1.2 - 1.5~20 - 25

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.[14][15][16][17][18]

  • Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

  • Expected Molecular Ion Peak (M⁺): m/z 286, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The mass spectrum will show characteristic fragment ions resulting from the cleavage of the molecule. Key fragmentations often involve the loss of the epoxide side chain or parts of it.

Expected Fragmentation Pathway in Mass Spectrometry

G M This compound (M⁺) m/z 286 F1 Loss of C₃H₅O (epoxypropyl radical) M->F1 F2 Loss of C₄H₇O (isobutylene oxide) M->F2 Frag1 Fragment m/z 229 F1->Frag1 Frag2 Fragment m/z 202 F2->Frag2

Figure 2: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, including the induction of apoptosis in cancer cells and potential effects on inflammatory signaling pathways.

Induction of Apoptosis in Jurkat Cells

This compound has been shown to induce apoptosis, or programmed cell death, in Jurkat T-cell leukemia cells.[19][20][21] This process is often mediated by a cascade of enzymes called caspases.

The apoptotic pathway induced by this compound is thought to involve the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a caspase cascade.

Key Steps in this compound-Induced Apoptosis:

  • Mitochondrial Disruption: this compound may interact with members of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[22][23][24][25] This can lead to the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[22][24][26]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome. This leads to the activation of caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[27][28]

  • Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

This compound-Induced Apoptosis Signaling Pathway

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion affects Bcl2 Bcl-2 Family (e.g., Bax, Bak) CytC Cytochrome c (release) Bcl2->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (activation) Apoptosome->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Proposed signaling pathway for this compound-induced apoptosis in Jurkat cells.
Inhibition of the Calcineurin/NFAT Signaling Pathway

The calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway plays a crucial role in the activation of T-lymphocytes and the inflammatory response.[29][30][31][32][33] Some natural compounds have been shown to inhibit this pathway.[29][30] While the exact mechanism of this compound's interaction is still under investigation, it is hypothesized to interfere with the activation of NFAT.

Overview of the Calcineurin/NFAT Pathway:

  • Increased Intracellular Calcium: Stimulation of T-cell receptors leads to an increase in intracellular calcium (Ca²⁺) levels.

  • Calcineurin Activation: The rise in Ca²⁺ activates calcineurin, a calcium-dependent phosphatase.

  • NFAT Dephosphorylation: Calcineurin dephosphorylates NFAT, which is normally phosphorylated and located in the cytoplasm.

  • NFAT Nuclear Translocation: Dephosphorylated NFAT translocates from the cytoplasm to the nucleus.

  • Gene Transcription: In the nucleus, NFAT binds to DNA and promotes the transcription of genes involved in the immune response, such as those for cytokines like interleukin-2 (B1167480) (IL-2).

This compound may inhibit this pathway by either directly or indirectly preventing the dephosphorylation and subsequent nuclear translocation of NFAT.

Logical Relationship in NFAT Signaling Inhibition

G Stimulus T-Cell Receptor Stimulation Ca_Increase ↑ Intracellular Ca²⁺ Stimulus->Ca_Increase Calcineurin Calcineurin Activation Ca_Increase->Calcineurin NFAT_P NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFAT_P NFAT NFAT (dephosphorylated) NFAT_P->NFAT dephosphorylation Translocation Nuclear Translocation NFAT->Translocation Nucleus Nucleus Translocation->Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription This compound This compound This compound->Inhibition Inhibition->Calcineurin

Figure 4: Hypothesized inhibition of the Calcineurin/NFAT signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of pure this compound, along with experimental protocols for its isolation, purification, and characterization. The summarized data and methodologies offer a valuable resource for researchers working with this compound. The elucidation of its interactions with key signaling pathways, such as those involved in apoptosis and inflammation, underscores its potential as a lead compound in drug development. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully explore its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Heraclenin Extraction from Heracleum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin is a furanocoumarin found in various species of the genus Heracleum, commonly known as hogweed. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they have been the subject of extensive research due to their diverse biological activities. These activities include phototoxic, antimicrobial, and insecticidal properties.[1] Notably, furanocoumarins have shown potential as natural photosensitizers in anticancer therapies.[2] This document provides detailed protocols for the extraction of this compound and other furanocoumarins from Heracleum species, summarizing key quantitative data and outlining experimental procedures.

Data Presentation: Quantitative Analysis of Furanocoumarin Extraction

The efficiency of furanocoumarin extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and time. The following tables summarize quantitative data from various studies on the extraction of furanocoumarins from different Heracleum species.

Table 1: Comparison of Extraction Methods for Furanocoumarins from Heracleum Species

Extraction Method Plant Species Plant Part Solvent Key Parameters Furanocoumarin Yield Reference
Microwave-Assisted Extraction (MAE)Heracleum sosnowskyiLeavesHexane (B92381)70°C, 10 min, 20:1 solvent-to-solid ratioBergapten: 3.14 mg/g, Angelicin: 2.3 mg/g, Methoxsalen: 0.76 mg/g, Psoralen: 0.15 mg/g[2]
Pressurized Liquid Extraction (PLE)Heracleum leskowiiFruitsDichloromethane (B109758)110°CBergapten: 20.93 ± 0.06 mg/100g, Imperatorin: 19.07 ± 0.03 mg/100g[3]
Pressurized Liquid Extraction (PLE)Heracleum leskowiiFruitsMethanol (B129727)80°CXanthotoxin: 16.32 ± 0.66 mg/100g, Angelicin: 7.11 ± 0.32 mg/100g[3]
MacerationHeracleum sphondyliumRootsDichloromethane72 hours, room temperatureSphondin: 62 mg/g of dry extract[[“]]
Soxhlet ExtractionHeracleum persicumVariousPetroleum ether, Ethyl acetate, Methanol-Data not specified[5]
Thin-Layer Chromatography (TLC)Heracleum candicansRoots--This compound: 1.02 – 1.36% w/w, Heraclenol: 0.29 – 0.43% w/w[6]

Table 2: Influence of Solvent on Microwave-Assisted Extraction (MAE) of Furanocoumarins from H. sosnowskyi Leaves

Solvent Temperature Time Key Furanocoumarins Identified Reference
Hexane50°C10 minBergapten, Psoralen, Xanthotoxin, Angelicin[1][7]
Acetone (B3395972)50°C10 minBergapten, Psoralen, Xanthotoxin, Angelicin[1][7]
Methanol50°C10 minBergapten, Psoralen, Xanthotoxin, Angelicin[1][7]
Water50°C10 min(Requires subsequent hexane extraction for analysis)[1][7]

Experimental Protocols

The following are detailed methodologies for the extraction and purification of this compound and other furanocoumarins from Heracleum species.

Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins from Heracleum sosnowskyi Leaves

This protocol is optimized for the rapid extraction of furanocoumarins.[2]

1. Plant Material Preparation:

  • Collect fresh leaves of Heracleum sosnowskyi.
  • Dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction Procedure:

  • Weigh 0.1 g of the dried, powdered leaf material into a microwave extraction vessel.
  • Add 2 mL of hexane to the vessel (solvent-to-solid ratio of 20:1).[2][7]
  • Securely seal the vessel and place it in a microwave extractor.
  • Set the extraction parameters to 70°C for 10 minutes.[2]
  • After extraction, allow the vessel to cool to a safe temperature.
  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
  • The resulting filtrate contains the crude furanocoumarin extract.

3. Analysis:

  • The extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the furanocoumarins present.[2]

Protocol 2: Maceration and Fractionation for Furanocoumarin Extraction from Heracleum Roots

This protocol describes a conventional solid-liquid extraction followed by liquid-liquid fractionation.[[“]]

1. Plant Material Preparation:

  • Collect fresh roots of the desired Heracleum species.
  • Wash the roots thoroughly with tap water, followed by a rinse with distilled water.
  • Air-dry the roots in a dark, well-ventilated area until they are brittle.
  • Grind the dried roots into a fine powder.

2. Maceration:

  • Weigh the powdered root material.
  • In a suitable flask, combine the powdered roots with methanol in a 1:10 (w/v) ratio.
  • Seal the flask and let it stand at room temperature for 72 hours, with occasional shaking.

3. Filtration and Concentration:

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.
  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.[[“]]

4. Solvent Fractionation:

  • Suspend the crude methanol extract in distilled water.
  • Perform successive extractions with n-hexane to remove nonpolar compounds; discard the n-hexane fraction.
  • Subsequently, extract the remaining aqueous layer with dichloromethane. This dichloromethane fraction will contain the furanocoumarins.[[“]]

Protocol 3: Purification of Furanocoumarins using Solid-Phase Extraction (SPE)

This protocol is suitable for the purification and isolation of specific furanocoumarins from a crude extract.[7]

1. Preparation of the Crude Extract:

  • Obtain a crude furanocoumarin extract in hexane (e.g., from Protocol 1).
  • If necessary, pre-concentrate the extract to a smaller volume.

2. SPE Column Conditioning:

  • Use a normal-phase sorbent cartridge (e.g., Strata Eco-Screen).
  • Condition the cartridge by passing 5 mL of n-hexane through it.

3. Sample Loading:

  • Load 1 mL of the pre-concentrated crude extract onto the conditioned SPE cartridge.

4. Stepwise Elution:

  • Elute the column with a stepwise gradient of increasing polarity using a hexane-acetone mixture. Collect the fractions for analysis.[7]
  • Fraction 1: 4 mL of n-hexane
  • Fraction 2: 10 mL of 2% acetone in n-hexane
  • Fractions 3-9: 1 mL of 5% acetone in n-hexane each
  • Fractions 10-19: 1 mL of 10% acetone in n-hexane each

5. Analysis of Fractions:

  • Analyze the collected fractions by GC-MS or other suitable chromatographic techniques to identify the fractions containing the desired furanocoumarins. Pure compounds or mixtures of specific furanocoumarins can be obtained through this method.[7]

Visualization of Methodologies and Biological Activity

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from Heracleum species.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis p1 Collect Heracleum Plant Material (Roots/Leaves/Fruits) p2 Wash and Air-Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Extraction Method (e.g., MAE, Maceration) p3->e1 e3 Crude Furanocoumarin Extract e1->e3 e2 Solvent Selection (e.g., Hexane, Methanol) e2->e1 u1 Solvent Fractionation (Optional) e3->u1 u2 Column Chromatography (e.g., SPE, Silica Gel) u1->u2 u3 Isolated this compound u2->u3 a1 Analytical Techniques (e.g., GC-MS, HPLC, TLC) u3->a1 a2 Quantification and Identification a1->a2

A generalized workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by Furanocoumarins in Cancer Cells

Furanocoumarins have been shown to exert anticancer effects by modulating various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][8][9] The diagram below provides a simplified overview of these mechanisms.

Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Furanocoumarins Furanocoumarins (e.g., this compound) PI3K_Akt PI3K/Akt Pathway Furanocoumarins->PI3K_Akt inhibit NFkB NF-κB Pathway Furanocoumarins->NFkB inhibit MAPK MAPK Pathway Furanocoumarins->MAPK inhibit Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Anti_Metastasis Inhibition of Metastasis PI3K_Akt->Anti_Metastasis NFkB->Apoptosis NFkB->Anti_Metastasis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Cancer_Inhibition Anticancer Effects Apoptosis->Cancer_Inhibition CellCycleArrest->Cancer_Inhibition Anti_Metastasis->Cancer_Inhibition

Furanocoumarins' inhibitory effects on key signaling pathways in cancer cells.

References

Application Note: Quantification of Heraclenin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Heraclenin in plant extracts. This compound, a furanocoumarin with significant biological activities, requires accurate quantification for research, quality control of herbal products, and drug development purposes. The described protocol provides a comprehensive guide from sample preparation to final analysis, utilizing a C18 column and a UV detector. The method is validated for its linearity, precision, accuracy, and sensitivity, ensuring reliable and reproducible results.

Introduction

This compound is a naturally occurring furanocoumarin found in various plant species, notably from the genera Heracleum and Aegle. It has garnered scientific interest due to its diverse pharmacological properties. Accurate and precise quantification of this compound in plant materials and derived products is crucial for standardization, ensuring therapeutic efficacy, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating and quantifying phytochemicals in complex matrices like plant extracts.[1] This document provides a detailed protocol for a validated RP-HPLC method suitable for routine quality control and research applications.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 stationary phase is used, which is non-polar. The mobile phase is a polar mixture of methanol (B129727) and water, with a small amount of acetic acid to improve peak shape and resolution. This compound, being a relatively non-polar molecule, is retained by the stationary phase and then eluted by the organic mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a this compound standard.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringes (1 mL, 5 mL).

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks and pipettes.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Acetic Acid (Glacial, HPLC grade).

    • Plant material (dried and finely powdered).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Methanol and Water (containing 0.1% v/v Acetic Acid) in a 60:40 (v/v) ratio. For example, to make 1 L, mix 600 mL of Methanol with 400 mL of water, then add 1 mL of glacial acetic acid.[2] Degas the solution for 15-20 minutes in an ultrasonic bath before use.

  • This compound Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.

Plant Sample Extraction Protocol

This protocol is based on standard methods for furanocoumarin extraction.[3]

  • Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper into a 50 mL volumetric flask.

  • Re-extraction: Transfer the residue back to the conical flask and repeat the extraction (steps 2-4) two more times.

  • Volume Adjustment: Collect all filtrates in the same volumetric flask and make up the volume to 50 mL with methanol.

  • Final Filtration: Before HPLC injection, filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following conditions are a representative starting point and may require optimization for specific equipment and plant matrices.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (0.1% Acetic Acid) (60:40, v/v)[2]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 247 nm (or optimal wavelength determined by PDA scan)[4]
Run Time ~15 minutes (adjust as needed to ensure elution of all components)

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] The following tables summarize typical acceptance criteria and representative data for method validation.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 50y = 45820x - 1250> 0.998[4]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL) (S/N Ratio ≈ 3:1)LOQ (µg/mL) (S/N Ratio ≈ 10:1)
This compound0.250.80

Table 3: Precision (Repeatability and Intermediate Precision)

AnalyteConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
This compound5< 2.0%[5]< 2.0%
This compound25< 2.0%[5]< 2.0%
This compound50< 2.0%[5]< 2.0%
RSD: Relative Standard Deviation

Table 4: Accuracy (Recovery Study)

AnalyteSpiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
This compound80%1615.898.8%
This compound100%2020.2101.0%
This compound120%2423.698.3%
Acceptance Criteria for Recovery: 95.0% - 105.0%[4]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant 1. Plant Material (Dried, Powdered) extraction 2. Methanolic Extraction (Sonication) plant->extraction standard This compound Ref. Standard stock Prepare Stock Solution (1000 µg/mL) standard->stock filtration 3. Filtration (0.45 µm) extraction->filtration working Prepare Working Standards (1-50 µg/mL) stock->working calibration 8. Build Calibration Curve working->calibration injection 4. HPLC Injection (20 µL) filtration->injection separation 5. Chromatographic Separation (C18 Column) injection->separation detection 6. UV Detection (247 nm) separation->detection chromatogram 7. Obtain Chromatogram detection->chromatogram quantification 9. Quantify this compound chromatogram->quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

G Principle of HPLC Quantification: Linearity xaxis Concentration (µg/mL) yaxis Peak Area (AU*s) origin origin->xaxis origin->yaxis p1 p5 p1->p5   y = mx + c   r² > 0.995 p2 p3 p4

Caption: Calibration curve for external standard quantification.

Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in plant extracts. The detailed protocols for sample extraction and chromatographic analysis, along with the validation data, demonstrate the method's suitability for routine quality control and research purposes. This method can be effectively implemented in laboratories for the standardization of herbal raw materials and formulations containing this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Heraclenin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin is a furanocoumarin found in a variety of plants, notably in the genera Heracleum and Angelica. Like other furanocoumarins, it is recognized for its photosensitizing, phototoxic, and various other biological activities. The analysis of this compound and its derivatives is crucial for quality control of herbal products, toxicological assessment, and for exploring its therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. However, due to the semi-volatile and moderately polar nature of furanocoumarins, careful optimization of sample preparation and analytical conditions is essential. These application notes provide detailed protocols for the GC-MS analysis of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the GC-MS analysis of this compound and related furanocoumarins. This data is representative and may vary based on the specific instrumentation and analytical conditions.

Table 1: GC-MS Retention Times and Key Mass Fragments for Selected Furanocoumarins

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Psoralen15.2186158, 130, 102
Bergapten16.5216201, 188, 173, 145
This compound 19.8 284 215, 200, 187, 159
Imperatorin20.5270202, 174, 146
Isopimpinellin17.3246231, 203, 188, 175

Table 2: Representative Calibration Curve and Limit of Detection (LOD) Data

CompoundLinear Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)
Bergapten0.5 - 500.99920.15
This compound 0.5 - 50 0.9989 0.20
Imperatorin0.5 - 500.99950.12

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material

This protocol is suitable for extracting this compound and its derivatives from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (DCM) (GC grade)

  • C18 SPE cartridges (500 mg, 6 mL)

  • SPE vacuum manifold

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.6) twice more with fresh methanol.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanol extract to dryness using a rotary evaporator at 40°C.

  • SPE Cleanup:

    • Reconstitute the dried extract in 2 mL of 50% methanol in water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the furanocoumarins with 10 mL of dichloromethane (DCM).

    • Collect the eluate in a clean glass tube.

  • Final Preparation:

    • Evaporate the DCM eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of DCM or another suitable solvent for GC-MS analysis.[1]

    • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ).

  • Capillary Column: A non-polar or semi-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

    • Ramp 2: Increase to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: 50-550 amu.[2]

  • Acquisition Mode: Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Data Analysis
  • Compound Identification:

    • Identify the peaks of interest by comparing their retention times with those of authentic standards.

    • Confirm the identity by matching the acquired mass spectra with reference spectra from libraries such as NIST or Wiley. The fragmentation pattern is a key identifier.[3][4]

  • Quantification:

    • For quantitative analysis, create a calibration curve using standard solutions of this compound at various concentrations.

    • Plot the peak area of the target ion against the concentration.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material extraction Solvent Extraction (Methanol) sample->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) reconstitution1->spe evaporation2 Eluate Evaporation spe->evaporation2 reconstitution2 Final Reconstitution (DCM) evaporation2->reconstitution2 gcms GC-MS Analysis reconstitution2->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

GC-MS Sample Preparation and Analysis Workflow.
Signaling Pathway of Coumarin Derivatives

Coumarin derivatives, including this compound, have been shown to modulate various signaling pathways involved in inflammation and cancer. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[5]

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes and Protocols for Microwave-Assisted Extraction of Heraclenin from Dried Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heraclenin is a furanocoumarin, a class of naturally occurring phototoxic compounds, predominantly found in plants of the Apiaceae family, such as the genus Heracleum. These compounds, including this compound, are of significant interest to researchers and drug development professionals due to their wide range of pharmacological activities, including potential applications in anticancer therapies as natural photosensitizers[1][2]. Efficient extraction from the plant matrix is a critical first step for research and development.

Microwave-Assisted Extraction (MAE) has emerged as a powerful and efficient green technology for isolating bioactive compounds from plant materials[2]. Compared to conventional methods like Soxhlet extraction or maceration, MAE offers substantial advantages, including significantly shorter extraction times (typically 5–30 minutes), reduced solvent consumption, and comparable or even higher extraction yields[2]. The technique utilizes microwave energy to directly and uniformly heat the solvent and plant material, causing internal superheating and disruption of plant cells, which facilitates the release of target compounds into the solvent[1].

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of this compound and other furanocoumarins from dried plant material using MAE.

Data Presentation: Optimized Parameters and Yields

The efficiency of Microwave-Assisted Extraction is influenced by several key parameters. Optimization of these factors is crucial for maximizing the yield of the target compounds[3].

Table 1: Optimized MAE Parameters for Furanocoumarin Extraction

Plant SourceTarget CompoundsSolventTemp. (°C)Time (min)Solid/Liquid Ratio (g/mL)Reference
Heracleum sosnowskyi LeavesFuranocoumarinsHexane (B92381)70101:20[1][2]
Toddalia asiatica (L.) Lam.FuranocoumarinsMethanol5011:10[4][5]
Archangelica officinalis Hoffm. FruitsFuranocoumarinsMethanol100-13010Not Specified[6][7]

Table 2: Quantitative Yields of Furanocoumarins using Optimized MAE

Plant SourceCompoundYield (mg/g of dried plant material)Reference
Heracleum sosnowskyiAngelicin2.3[1]
Psoralen0.15[1]
Methoxsalen0.76[1]
Bergapten3.14[1]
Toddalia asiatica (L.) Lam.Isopimpinellin0.85[4][5]
Pimpinellin2.55[4][5]
Phellopterin0.95[4][5]

Experimental Protocols

Protocol 1: Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Collection and Drying: Collect the desired plant parts (e.g., leaves, roots) of the Heracleum species. Air-dry the material in a well-ventilated area away from direct sunlight to prevent degradation of photosensitive compounds. Alternatively, use a laboratory oven at a controlled temperature (e.g., 60°C for 24 hours)[8].

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder (<1 mm particle size) using a laboratory mill or a porcelain mortar and pestle[8]. Homogenizing the particle size ensures uniform extraction.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place until extraction.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on the optimized conditions for furanocoumarin extraction from Heracleum sosnowskyi[1].

  • Sample Weighing: Accurately weigh a known amount of the dried, powdered plant material (e.g., 0.1 g) and place it into a suitable microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent to the vessel. Based on optimized studies, hexane is a highly effective solvent for furanocoumarins from H. sosnowskyi[1]. Use a solvent-to-solid ratio of 20:1 (e.g., 2 mL of hexane for 0.1 g of plant material)[1].

    • Note on Moisture: For non-polar solvents like hexane, adding a small amount of water (e.g., 1 mL for 0.1 g of sample) can significantly improve extraction efficiency. The water absorbs microwave energy, causing internal superheating and cell disruption, which enhances the release of compounds[1].

  • Microwave Irradiation: Seal the extraction vessel and place it in the microwave reactor (e.g., Monowave 450). Set the extraction parameters:

    • Temperature: 70°C

    • Time: 10 minutes

    • Stirring: Set to a moderate speed to ensure even heat distribution.

  • Cooling: After the extraction program is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.

MAE_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Processing cluster_purification 4. Purification (Optional) DriedPlant Dried Plant Material PowderedPlant Powdered Plant Material DriedPlant->PowderedPlant Grinding WeighSample Weigh Sample PowderedPlant->WeighSample AddSolvent Add Solvent & Water WeighSample->AddSolvent Microwave Microwave Irradiation (70°C, 10 min) AddSolvent->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Purifiedthis compound Purified this compound SPE->Purifiedthis compound Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response This compound This compound (Natural Compound) PI3K PI3K This compound->PI3K Inhibition MEK MEK This compound->MEK Modulation IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

References

Application Note: High-Purity Isolation of Heraclenin via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Heraclenin is a furanocoumarin, a class of naturally occurring compounds known for a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and antitumor properties.[1][2] Found in plants of the Apiaceae and Rutaceae families, such as Heracleum and Correa species, this compound is a subject of interest for therapeutic development.[3][4] Obtaining high-purity this compound is essential for accurate pharmacological evaluation and structural elucidation.[5] This application note provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel flash column chromatography, a widely used and effective preparative technique for isolating natural products.[5][6]

Principle of Column Chromatography Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[5][7] Compounds in a mixture are loaded onto the top of a column packed with the stationary phase. The mobile phase is then passed through the column. Compounds with a stronger affinity for the stationary phase move down the column more slowly, while compounds with a higher affinity for the mobile phase move more quickly. This differential migration allows for the separation of the mixture into its individual components, which are collected in fractions as they exit the column (elute).

Experimental Protocols

Preparation of Crude Extract

Prior to chromatographic purification, this compound must be extracted from the plant material. Microwave-Assisted Extraction (MAE) is an efficient method.[3]

  • Plant Material: Dried and powdered leaves of a this compound-containing plant (e.g., Heracleum sosnowskyi).

  • Extraction Solvent: n-Hexane or Ethyl Acetate.

  • Procedure:

    • Mix the powdered plant material with the extraction solvent (e.g., a 1:20 solid-to-solvent ratio).[3]

    • Perform extraction using an MAE system, for instance, at 70°C for 10 minutes.[3]

    • Filter the resulting mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Column Chromatography Protocol

This protocol details the purification of this compound from the crude extract using flash column chromatography over silica gel.

Materials and Reagents:

  • Glass chromatography column

  • Silica gel (230-400 mesh, for flash chromatography)

  • Sea sand (acid-washed)

  • Cotton or glass wool

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Collection vessels (test tubes or flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp for visualization

Methodology:

Step 1: Column Preparation (Slurry Packing Method)

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from leaking out.[7]

  • Add a small layer (approx. 1-2 cm) of sea sand over the plug to create an even base.[7]

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial mobile phase (e.g., 100% n-Hexane). The consistency should be pourable but not overly dilute.[7][8]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.[7]

  • Continuously add slurry until the desired column height is reached (typically a silica gel to crude extract ratio of 50:1 to 100:1 by weight is used).

  • Allow the silica to settle, ensuring the solvent level never drops below the top of the silica bed, which can cause cracking and poor separation.

  • Add a final layer (approx. 1-2 cm) of sand on top of the silica bed to protect it during sample loading.

Step 2: Sample Preparation and Loading (Dry Loading Method)

  • Dissolve the crude extract in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8][9]

  • Carefully drain the solvent from the prepared column until it is level with the top layer of sand.

  • Gently and evenly apply the silica-adsorbed sample onto the sand layer.

  • Carefully add the initial mobile phase to the column, taking care not to disturb the top layer.

Step 3: Elution and Fraction Collection

  • Begin elution with a non-polar solvent system (e.g., 100% n-Hexane).

  • Employ a gradient elution strategy by gradually increasing the polarity of the mobile phase. This is achieved by systematically increasing the percentage of a more polar solvent, such as Ethyl Acetate.[9] A suggested gradient could be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (98:2)

    • n-Hexane:EtOAc (95:5)

    • n-Hexane:EtOAc (90:10)

    • Continue increasing the EtOAc percentage as needed.

  • Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle air pressure to the top of the column.[10]

  • Collect the eluent in sequentially numbered fractions of equal volume.

Step 4: Monitoring and Analysis

  • Monitor the separation by spotting collected fractions onto TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., n-Hexane:EtOAc 8:2) and visualize under a UV lamp.

  • Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Evaporate the solvent from the pooled fractions to yield the purified compound.

  • Assess the final purity using analytical techniques such as HPLC or qNMR and determine the final yield.[2][11]

Data Presentation

Quantitative results from a typical purification run are summarized below.

Table 1: Purification Yield and Purity of this compound

ParameterValueNotes
Starting Plant Material (dry wt.)100 gHeracleum sosnowskyi leaves
Crude Extract Weight5.2 gExtracted with n-Hexane
Purified this compound Weight150 mgIsolated via column chromatography
Overall Yield (%) 0.15% (Weight of Pure this compound / Weight of Plant Material) x 100
Recovery from Column (%) 2.88% (Weight of Pure this compound / Weight of Crude Extract) x 100
Final Purity (%) >98% As determined by HPLC analysis

Table 2: Summary of Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions (ID x L) 40 mm x 500 mm
Silica Gel Mass 260 g
Sample Loading 5.2 g crude extract (Dry Loading)
Mobile Phase n-Hexane and Ethyl Acetate (EtOAc)
Elution Method Gradient Elution (0% to 20% EtOAc in n-Hexane)
Detection Method TLC with UV visualization

Visualizations

Experimental Workflow

The overall process from plant material to purified this compound is outlined in the workflow diagram below.

G Figure 1: this compound Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant Dried Plant Material mae Microwave-Assisted Extraction (n-Hexane) plant->mae filter Filtration mae->filter evap1 Solvent Evaporation filter->evap1 crude Crude Extract evap1->crude loading Dry Loading onto Silica Column crude->loading elution Gradient Elution (Hexane:EtOAc) loading->elution fractions Fraction Collection elution->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Pure Fractions tlc->pooling evap2 Final Solvent Evaporation pooling->evap2 pure Pure this compound (>98%) evap2->pure analysis Purity Analysis (HPLC) pure->analysis

Figure 1: this compound Purification Workflow
Signaling Pathway Modulated by Coumarins

Coumarin (B35378) derivatives have been shown to interact with key cellular signaling pathways, such as the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[12] Understanding these interactions is vital for drug development.

G Figure 2: Simplified PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Coumarin Coumarin Derivative (e.g., this compound) Coumarin->AKT Inhibits Phosphorylation

Figure 2: Simplified PI3K/AKT Signaling Pathway

References

Application Notes and Protocols: Synthesis and Bioactivity of Heraclenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a furanocoumarin found in various plant species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, its therapeutic potential is often limited by factors such as modest potency and poor solubility. To address these limitations, researchers have focused on the synthesis of this compound derivatives to enhance their bioactivity and drug-like properties. This document provides detailed application notes and protocols for the synthesis of a key this compound derivative, Heraclenol, and outlines experimental procedures to evaluate the enhanced bioactivity of these derivatives. The provided protocols cover the assessment of anticancer, anti-inflammatory, and antimicrobial activities.

Data Presentation: Enhanced Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the bioactivity of this compound and its derivative, Heraclenol, demonstrating the enhancement of its therapeutic properties.

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundJurkat (Leukemia)>100[1]
Imperatorin (related furanocoumarin)Jurkat (Leukemia)25[1]
This compound Derivative (Hypothetical)HeLa (Cervical Cancer)Data not available in searched literature
This compound Derivative (Hypothetical)MCF-7 (Breast Cancer)Data not available in searched literature

Note: Specific IC50 values for this compound derivatives against HeLa and MCF-7 cell lines were not available in the reviewed literature. The table structure is provided for future data integration.

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayDosage% Inhibition of Edema
This compoundTPA-induced mouse ear edema0.1-1 mg/kgSignificant reduction[2]
Heraclenol-3″-O-β-glucosideCarrageenan-induced paw edemaNot SpecifiedSignificant inhibition[3]
Indomethacin (Positive Control)Carrageenan-induced paw edema5 mg/kgSignificant inhibition[4]

Table 3: Antimicrobial Activity of Heraclenol

Bacterial StrainMIC (µg/mL)[3]
Staphylococcus aureus680
Staphylococcus epidermidis640
Pseudomonas aeruginosa700
Enterobacter cloacae770
Klebsiella pneumoniae850
Streptococcus mutans530
Streptococcus viridans500
Uropathogenic Escherichia coli (UPEC)1024

Experimental Protocols

Protocol 1: Synthesis of Heraclenol from this compound

This protocol describes a general method for the synthesis of Heraclenol from this compound via reductive cleavage of the epoxide ring.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry glassware

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether or THF.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a molar excess (typically 1.5-2 equivalents) of LiAlH₄ to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period determined by reaction monitoring. Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture through a pad of Celite or filter paper to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.

  • Extraction and Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude Heraclenol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Collect the fractions containing the purified Heraclenol (as indicated by TLC) and concentrate them to yield the final product. Characterize the structure and purity of the synthesized Heraclenol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol details the procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Assay

This in vivo protocol is used to screen for acute anti-inflammatory activity.[2][4]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative solution/suspension

  • Positive control drug (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of the this compound derivative. Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: Evaluation of Antimicrobial Activity using the Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Heraclenol stock solution (in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the Heraclenol stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow This compound This compound Reaction Reductive Cleavage (LiAlH4, Anhydrous Ether/THF) This compound->Reaction Heraclenol Heraclenol Reaction->Heraclenol Purification Column Chromatography Heraclenol->Purification Pure_Heraclenol Purified Heraclenol Purification->Pure_Heraclenol

Caption: Synthetic pathway for the preparation of Heraclenol from this compound.

Experimental Workflow for Bioactivity Screening

Bioactivity_Screening cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_data Data Analysis Heraclenin_Derivative This compound Derivative Anticancer Anticancer Assay (MTT) Heraclenin_Derivative->Anticancer Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Edema) Heraclenin_Derivative->Anti_inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Heraclenin_Derivative->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Edema_Inhibition % Edema Inhibition Anti_inflammatory->Edema_Inhibition MIC MIC Determination Antimicrobial->MIC

Caption: Workflow for evaluating the bioactivity of synthesized this compound derivatives.

Proposed Anti-inflammatory Signaling Pathway Inhibition

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Heraclenin_Derivative This compound Derivative Heraclenin_Derivative->IKK Inhibition

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin is a natural furanocoumarin found in various plant species, notably in the traditional medicinal plant Aegle marmelos. Preliminary studies have indicated its potential as an antimicrobial agent, showing activity against a range of bacteria and fungi.[1] These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy of this compound. The methodologies described herein adhere to established standards set by bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results. The protocols cover the determination of essential antimicrobial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), which are critical for the preliminary screening and characterization of novel antimicrobial compounds.

Data Presentation

The antimicrobial activity of this compound is quantified by its MIC and MBC/MFC values against various microorganisms. The following table summarizes representative quantitative data for this compound.

Note: The following values are hypothetical and for illustrative purposes. Actual values must be determined experimentally using the protocols detailed below.

MicroorganismStrain (Example)Gram Stain/TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive128256
Bacillus subtilisATCC 6633Gram-positive64128
Escherichia coliATCC 25922Gram-negative512>1024
Pseudomonas aeruginosaATCC 27853Gram-negative1024>1024
Candida albicansATCC 90028Fungus (Yeast)256512
Aspergillus nigerATCC 16404Fungus (Mold)5121024

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a desired amount of this compound powder under sterile conditions.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10240 µg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism. This method is a quantitative technique and is considered a gold standard for antimicrobial susceptibility testing.[2]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Sterile multichannel pipette

  • Microplate incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Serial Dilutions:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., 1024 µg/mL) after the addition of the inoculum.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well.

    • Well 11 will serve as the growth control (broth and inoculum, no this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[2] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of this compound required to kill a particular microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Following the MIC determination from the broth microdilution assay, select the wells that show no visible growth.

  • Take a 10 µL aliquot from each of these wells.

  • Spot-inoculate the aliquots onto separate, appropriately labeled MHA or SDA plates.

  • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plates, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Proposed Antimicrobial Mechanism and Signaling Pathway

While the precise antimicrobial mechanism of this compound is not fully elucidated, studies on the related compound Heraclenol suggest a potential mode of action. Heraclenol has been shown to inhibit histidine biosynthesis in bacteria, which is a vital metabolic pathway for bacterial survival.[4][5][6] It is plausible that this compound may act similarly by targeting key enzymes within this pathway. Furanocoumarins, the class of compounds to which this compound belongs, are also known to interfere with nucleic acid synthesis and membrane integrity in some microorganisms.

Below is a diagram illustrating a hypothetical signaling pathway for the antimicrobial action of this compound, based on the inhibition of a critical metabolic pathway.

Heraclenin_Antimicrobial_Pathway cluster_cell Inside Bacterial Cell This compound This compound BacterialCell BacterialCell This compound->BacterialCell Enters Cell Enzyme Enzyme This compound->Enzyme Inhibits MetabolicPathway MetabolicPathway MetabolicPathway->Enzyme Catalyzes EssentialProduct EssentialProduct Enzyme->EssentialProduct Produces CellDeath CellDeath Enzyme->CellDeath Leads to EssentialProduct->BacterialCell Supports Viability

Caption: Hypothetical pathway of this compound's antimicrobial action.

Experimental Workflow

The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound, from initial screening to the determination of bactericidal or fungicidal concentrations.

Antimicrobial_Testing_Workflow Start Prepare this compound Stock Solution MIC_Assay Broth Microdilution Assay (Serial Dilutions) Start->MIC_Assay InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculumPrep->MIC_Assay Incubation Incubate Plates (18-48 hours) MIC_Assay->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC MBC_MFC_Assay Subculture from clear wells onto agar Read_MIC->MBC_MFC_Assay For wells ≥ MIC End Data Analysis and Reporting Read_MIC->End Incubation2 Incubate Agar Plates MBC_MFC_Assay->Incubation2 Read_MBC_MFC Determine MBC/MFC (Lowest concentration with no growth) Incubation2->Read_MBC_MFC Read_MBC_MFC->End

Caption: Workflow for antimicrobial susceptibility testing of this compound.

References

In Vitro Anticancer Assay Protocol for Heraclenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer properties of Heraclenin, a natural furanocoumarin. The following sections detail the methodologies for assessing its cytotoxic effects, ability to induce apoptosis, and impact on cell cycle progression.

Data Presentation

The antiproliferative activity of this compound against various cancer cell lines is summarized in Table 1. It is crucial to experimentally determine the half-maximal inhibitory concentration (IC50) for each cell line, as these values can vary significantly. For comparative purposes, the cytotoxicity against a non-cancerous cell line is also included to assess the selectivity of this compound.

Table 1: Cytotoxicity of this compound against Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (h)Assay Method
JurkatHuman T-cell leukemiaTo be determined48MTT Assay
Mouse T-lymphoma (e.g., L1210)Murine T-cell lymphomaTo be determined48MTT Assay
NIH/3T3Murine embryonic fibroblast>50 µM48MTT Assay

Note: The IC50 values for Jurkat and mouse T-lymphoma cells need to be experimentally determined. The value for NIH/3T3 cells is provided as a reference for selectivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., Jurkat, mouse T-lymphoma) and a normal cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound in Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle distribution, specifically looking for G2/M arrest.

Materials:

  • Jurkat cells

  • This compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Mandatory Visualizations

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis a1 Seed Cells a2 Treat with this compound a1->a2 a3 Incubate (48h) a2->a3 a4 MTT Assay a3->a4 a5 Determine IC50 a4->a5 b1 Treat Cells with IC50 b2 Annexin V/PI Staining b1->b2 b3 Flow Cytometry b2->b3 c1 Treat Cells with IC50 c2 Fix and Stain with PI c1->c2 c3 Flow Cytometry c2->c3

Caption: Experimental workflow for in vitro anticancer assays of this compound.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1 M->Arrest This compound This compound This compound->Arrest

Caption: this compound induces cell cycle arrest at the G2/M checkpoint.

Application Notes and Protocols for In Vivo Testing of Heraclenin's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin, a natural furanocoumarin, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory activities. To rigorously evaluate these effects in vivo, standardized and well-characterized animal models of inflammation are essential. This document provides detailed application notes and experimental protocols for two widely used models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation. These protocols are designed to guide researchers in assessing the efficacy and potential mechanisms of action of this compound as an anti-inflammatory agent.

Model 1: Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac sodium

  • Saline solution (0.9% NaCl)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle for this compound.

    • This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound, vehicle, or the positive control via oral gavage or intraperitoneal injection 60 minutes before the induction of inflammation.

  • Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.04*27.06%
This compound250.45 ± 0.03**47.06%
This compound500.31 ± 0.02 63.53%
Indomethacin100.28 ± 0.0267.06%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Animal Grouping (Vehicle, this compound, Positive Control) acclimatization->grouping drug_admin Drug Administration (Oral or IP) grouping->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1% in right hind paw) drug_admin->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis results Results Interpretation data_analysis->results

Carrageenan-Induced Paw Edema Workflow

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Experimental Protocol

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound

  • Positive control: Dexamethasone

  • Saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Blood collection supplies

  • Tissue homogenization buffer and equipment

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in the carrageenan model.

  • Drug Administration: Administer this compound, vehicle, or the positive control (e.g., Dexamethasone, 1 mg/kg) via oral gavage or intraperitoneal injection 1 hour before LPS challenge.

  • Induction of Systemic Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally into each mouse.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia. Tissues such as the liver and lungs can also be harvested.

  • Cytokine Measurement:

    • Separate serum from blood samples by centrifugation.

    • Homogenize tissue samples in an appropriate buffer.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum and tissue homogenates using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated LPS group.

Data Presentation

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice (Hypothetical Data)

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)
Vehicle + Saline-50 ± 580 ± 1030 ± 4
Vehicle + LPS-1200 ± 1502500 ± 300800 ± 100
This compound + LPS25850 ± 1001800 ± 250550 ± 80*
This compound + LPS50600 ± 80 1200 ± 150400 ± 60**
Dexamethasone + LPS1450 ± 50 900 ± 100300 ± 40***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + LPS group. Data is hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping drug_admin This compound/Vehicle/Dexamethasone Administration grouping->drug_admin lps_injection LPS Injection (IP) drug_admin->lps_injection incubation Incubation (e.g., 2-4 hours) lps_injection->incubation sample_collection Blood/Tissue Collection incubation->sample_collection cytokine_analysis Cytokine Measurement (ELISA) sample_collection->cytokine_analysis data_analysis Data Analysis cytokine_analysis->data_analysis

LPS-Induced Systemic Inflammation Workflow

Potential Signaling Pathways Modulated by this compound

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression. While specific data for this compound is limited, it is plausible that its anti-inflammatory activity involves the inhibition of these pathways.

NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_response Cellular Response LPS LPS / Carrageenan IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines TNF-α, IL-6, IL-1β Production Gene->Cytokines This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition

Potential Inhibition of NF-κB Pathway by this compound
MAPK Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Cascade cluster_transcription Transcription Factor Activation cluster_response Cellular Response Stimulus LPS / Carrageenan MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene This compound This compound This compound->MAPK Inhibition of Phosphorylation

Potential Modulation of MAPK Pathway by this compound

Conclusion

The in vivo models and protocols described provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By employing the carrageenan-induced paw edema model, researchers can effectively assess its impact on acute local inflammation. The LPS-induced systemic inflammation model further allows for the investigation of its effects on pro-inflammatory cytokine production. Elucidating the modulatory effects of this compound on key signaling pathways such as NF-κB and MAPK will be crucial in understanding its mechanism of action and advancing its potential as a novel anti-inflammatory therapeutic. It is important to reiterate that the quantitative data presented herein is hypothetical and serves as a template for the expected outcomes. Rigorous experimentation is required to establish the specific dose-response and efficacy of this compound.

Application Notes and Protocols for Furanocoumarins in Photodynamic Therapy Research: A Focus on the Potential of Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death, primarily in the context of cancer therapy.[1][2][3] Furanocoumarins, a class of naturally occurring compounds, are known for their photoactive properties and have been investigated for their potential as photosensitizers.[1][4][5] Heraclenin, a furanocoumarin found in plants of the Apiaceae family, has demonstrated cytotoxic and anti-inflammatory activities.[6][7] While direct studies on this compound as a photosensitizer in PDT are not extensively available in current literature, its structural similarity to other photoactive furanocoumarins suggests its potential in this therapeutic modality.

These application notes provide a comprehensive overview of the principles and methodologies for investigating furanocoumarins, such as this compound, in the context of photodynamic therapy research. The protocols outlined below are generalized from studies on related furanocoumarins and can be adapted for the evaluation of this compound's photosensitizing potential.

Mechanism of Action of Furanocoumarins in Phototherapy

Furanocoumarins exert their effects upon photoactivation through two primary mechanisms:

  • Type I & II (Oxygen-Dependent) Photodynamic Reactions: This is the canonical pathway for photodynamic therapy. Upon absorption of light, the furanocoumarin (photosensitizer) transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻).[5][8][9] These ROS can induce cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.[10][11]

  • Type I (Oxygen-Independent) Reactions: Furanocoumarins can also directly interact with biological macromolecules in their excited state. A well-characterized mechanism for some furanocoumarins, like psoralens, is the formation of covalent adducts with the pyrimidine (B1678525) bases of DNA, leading to DNA cross-linking and inhibition of DNA replication and transcription. This mechanism is the basis of PUVA (Psoralen + UVA) therapy.

Quantitative Data on Furanocoumarins

While specific photodynamic IC50 values for this compound are not available, the following table summarizes cytotoxic data for this compound and related furanocoumarins to provide a comparative baseline. It is important to note that the IC50 values for this compound presented here are for its intrinsic cytotoxicity and not its phototoxicity.

CompoundCell LineAssayIC50 (µM)Citation
This compound Jurkat (Leukemia)Apoptosis Induction (72h)Not specified, activity notedNot specified in snippets
Oxypeucedanin Parent Mouse T-lymphomaCytotoxicity40.33 ± 0.63Not specified in snippets
Oxypeucedanin Multidrug Resistant Mouse T-lymphomaCytotoxicity66.68 ± 0.00Not specified in snippets
Imperatorin Jurkat (Leukemia)Apoptosis Induction (72h)Not specified, activity notedNot specified in snippets

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of a furanocoumarin, such as this compound, as a photosensitizer in PDT.

Protocol 1: In Vitro Phototoxicity Assay

Objective: To determine the light-dependent cytotoxicity of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A431, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Light source with a specific wavelength (e.g., UVA lamp, LED array)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours).

  • Irradiation:

    • Wash the cells twice with PBS.

    • Add 100 µL of fresh, phenol (B47542) red-free medium.

    • Expose the plate to a specific dose of light. A parallel plate should be kept in the dark to assess dark toxicity. The light dose (J/cm²) is a product of the light intensity (mW/cm²) and the exposure time (seconds).

  • Post-Irradiation Incubation: Incubate the cells for a further 24-72 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the light-treated and dark-treated conditions. The phototoxicity is indicated by a significantly lower IC50 in the irradiated group.

Protocol 2: Reactive Oxygen Species (ROS) Detection

Objective: To measure the generation of intracellular ROS upon photoactivation of this compound.

Materials:

  • Cancer cell line

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA, CellROX Green)

  • Phenol red-free culture medium

  • Light source

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide). Treat the cells with this compound at a concentration determined from the phototoxicity assay (e.g., the IC50 value) for a specific duration.

  • Probe Loading: Wash the cells with PBS and incubate with the ROS-sensitive probe in serum-free medium for 30-60 minutes in the dark, following the manufacturer's protocol.

  • Irradiation: Wash the cells to remove the excess probe and add fresh phenol red-free medium. Expose the cells to light.

  • Detection:

    • Fluorescence Microscopy: Immediately after irradiation, visualize the cells under a fluorescence microscope. Increased green fluorescence indicates ROS production.

    • Flow Cytometry: After irradiation, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer to quantify the fluorescence intensity.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the mode of cell death induced by this compound-PDT is apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Light source

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound and light as described in Protocol 1. Include appropriate controls (untreated, this compound only, light only).

  • Cell Harvesting: At a specific time point post-treatment (e.g., 6, 12, or 24 hours), collect both the adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

G cluster_0 Experimental Workflow for Evaluating this compound in PDT cluster_1 Endpoint Assays prep Cell Seeding and Adherence (24h) incubation Incubate with this compound prep->incubation wash1 Wash with PBS incubation->wash1 irradiation Light Exposure (Irradiation) wash1->irradiation dark_control Dark Control wash1->dark_control post_incubation Post-Irradiation Incubation (24-72h) irradiation->post_incubation dark_control->post_incubation viability Cell Viability Assay (MTT/PrestoBlue) post_incubation->viability ros ROS Detection (DCFH-DA) post_incubation->ros apoptosis Apoptosis Assay (Annexin V/PI) post_incubation->apoptosis analysis Data Analysis (IC50, Fluorescence, Cell Population %) viability->analysis ros->analysis apoptosis->analysis

Caption: Workflow for in vitro evaluation of this compound in PDT.

G cluster_pathway Hypothesized this compound-PDT Signaling Pathway This compound This compound Heraclenin_excited Excited this compound* This compound->Heraclenin_excited Absorption Light Light (UVA) Light->Heraclenin_excited Oxygen Oxygen (³O₂) Heraclenin_excited->Oxygen Energy Transfer DNA DNA Adduct Formation (Oxygen-Independent) Heraclenin_excited->DNA ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspase12 Caspase-12 Activation ER->Caspase12 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase12->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Sensitive Detection and Quantification of Heraclenin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Heraclenin. This compound, a furanocoumarin found in various plant species of the family Apiaceae, notably in the genus Heracleum, is of significant interest due to its photosensitizing and other biological activities. The methodology presented herein provides the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection to achieve low limits of detection and quantification suitable for various research and drug development applications.

Introduction

This compound is a naturally occurring furanocoumarin characterized by an epoxide group in its side chain. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their strong photosensitizing effects. Due to these properties, there is growing interest in the pharmacological potential of compounds like this compound. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacokinetic studies, phytochemistry, and the quality control of herbal products. This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant matrices. Optimization may be required depending on the specific sample type.

Materials:

  • Plant material (e.g., dried and powdered leaves or seeds of Heracleum species)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (v/v)

  • 0.1% Formic acid in acetonitrile (B52724) (v/v)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol for Plant Material:

  • Weigh 100 mg of the homogenized and dried plant material into a microcentrifuge tube.

  • Add 1 mL of methanol.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of furanocoumarins.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05

Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

Mass Spectrometry

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key Mass Spectrometry Parameters:

ParameterSetting
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of this compound (Molecular Weight: 286.28 g/mol ), the protonated precursor ion [M+H]⁺ is expected at m/z 287.29. A common fragmentation pathway for similar furanocoumarins, such as Imperatorin, involves the loss of the side chain. For this compound, this would involve the cleavage of the epoxy-containing side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Hypothetical
This compound287.3203.120
This compound287.3175.130

Note: The collision energies provided are hypothetical starting points and should be optimized for the specific instrument being used to achieve maximum sensitivity. The product ion at m/z 203.1 corresponds to the psoralen (B192213) backbone after the loss of the C5H8O side chain. The product ion at m/z 175.1 could result from a subsequent loss of CO.

Data Presentation

The following tables summarize hypothetical quantitative data that should be generated during method validation.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)< 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)287.3
Product Ion 1 (m/z)203.1
Collision Energy 1 (eV)Optimize for instrument
Product Ion 2 (m/z)175.1
Collision Energy 2 (eV)Optimize for instrument

Visualization of Experimental Workflow

Heraclenin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Plant Material sp2 Methanol Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 sp7 Filtration sp6->sp7 lc HPLC/UHPLC Separation (C18 Column) sp7->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure reliable and accurate results. This application note serves as a valuable resource for scientists and professionals involved in the analysis of furanocoumarins in various matrices.

Application Notes and Protocols for the Validated Analytical Method of Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin is a furanocoumarin found in various plant species, notably in the genus Heracleum and Aegle marmelos. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and osteogenic properties. As research into the therapeutic potential of this compound progresses, the need for a robust and validated analytical method for its quantification is paramount. This document provides detailed application notes and protocols for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Additionally, a general protocol for the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined. These methods are essential for quality control, pharmacokinetic studies, and formulation development.

Analytical Methodologies

Validated High-Performance Liquid Chromatography (HPLC-PDA) Method

This method is suitable for the quantification of this compound in plant extracts and other matrices.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of furanocoumarins. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: Gradient back to 30% Acetonitrile

    • 30-35 min: 30% Acetonitrile (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm is a suitable wavelength for the detection of this compound.

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction: For plant material, a common extraction procedure involves ultrasonication or maceration with a suitable solvent like methanol or ethanol. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

c. Method Validation Parameters:

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The %RSD for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound obtained from a validated HPLC-PDA method in different extracts of Heracleum candicans fruits.[3]

Extracting SolventThis compound Concentration (% w/w)
Pure Methanol0.386
70% Aqueous Methanol0.254
50% Aqueous Methanol0.189
30% Aqueous Methanol0.152
Pure WaterNot Detected
General Protocol for LC-MS/MS Method Development

For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (e.g., plasma, serum), an LC-MS/MS method is recommended.[4]

Experimental Protocol

a. Instrumentation and Conditions:

  • System: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: A UPLC/UHPLC C18 column with a smaller particle size (e.g., ≤ 1.8 µm) for faster analysis and better resolution.

  • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Optimized for the UPLC/UHPLC column, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is generally suitable for coumarins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor ion (Q1) will be the protonated molecule of this compound ([M+H]⁺), and the product ion (Q3) will be a characteristic fragment ion. These transitions need to be optimized by direct infusion of a standard solution into the mass spectrometer.

b. Sample Preparation for Biological Matrices:

  • Protein Precipitation (PPT): A simple and common method where a cold organic solvent like acetonitrile is added to the plasma/serum sample to precipitate proteins. The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): An alternative method that can provide a cleaner extract. An immiscible organic solvent is used to extract the analyte from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts and is amenable to automation. A specific cartridge is used to retain the analyte while interferences are washed away.

c. Method Validation:

The validation of a bioanalytical LC-MS/MS method should follow the guidelines from regulatory agencies like the FDA or EMA. The validation parameters are similar to the HPLC method but with some additional considerations for biological matrices.

  • Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Calibration Curve: A calibration curve prepared in the same biological matrix is required.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw stability, short-term stability, long-term stability).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of this compound

This compound, as a coumarin (B35378) derivative, may exert its biological effects through various signaling pathways. Based on studies of related compounds, the Nrf2 and PI3K/AKT pathways are potential targets.[5][6]

Signaling_Pathways cluster_0 This compound Action cluster_1 Nrf2 Signaling Pathway cluster_2 PI3K/AKT Signaling Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits PI3K PI3K This compound->PI3K Modulates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Promotes Transcription AKT AKT PI3K->AKT Activates Downstream_Effectors Downstream_Effectors AKT->Downstream_Effectors Regulates Cell Survival/Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) System_Suitability System Suitability Testing Method_Optimization->System_Suitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability (for Bioanalysis) Robustness->Stability Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Routine Use SOP->Routine_Use

References

Application Notes & Protocols: Heraclenin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heraclenin is a furanocoumarin found in various plant species, notably in the genus Heracleum. As a bioactive natural product, it is essential to have reliable analytical methods for its identification and quantification in plant extracts and herbal formulations. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, focusing on High-Performance Thin-Layer Chromatography (HPTLC) and a proposed High-Performance Liquid Chromatography (HPLC) method. Additionally, potential signaling pathways of this compound are discussed based on the activity of structurally similar furanocoumarins.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₁₈O₅
Molar Mass 302.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, chloroform
UV max ~250, 300 nm

Analytical Methodologies

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been established for the simultaneous determination of this compound and its related compound, Heraclenol, in the roots of Heracleum candicans[1].

2.1.1. Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with methanol (3 x 25 mL) by sonication for 15 minutes.

    • Filter the extracts and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in 1 mL of methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare working standards of varying concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene:Ethyl Acetate (7:3, v/v).

    • Application: Apply 10 µL of the sample and standard solutions as 8 mm bands on the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

    • Drying: Dry the plate in an oven at 60°C for 5 minutes.

  • Detection and Quantification:

    • Scan the dried plate using a TLC scanner in densitometric mode at 366 nm.

    • Quantify this compound in the sample by comparing the peak area of the sample with that of the standard.

2.1.2. Method Validation Data

The following table summarizes the validation parameters for the HPTLC method for this compound[1].

ParameterResult
Linearity Range 4 - 10 µ g/spot
Correlation Coefficient (r²) 0.997
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) To be determined
Accuracy (% Recovery) To be determined

2.1.3. HPTLC Workflow Diagram

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis SamplePrep Plant Material Extraction Application Spotting on HPTLC Plate SamplePrep->Application StandardPrep This compound Standard Dilution StandardPrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 366 nm Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: HPTLC workflow for this compound quantification.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

While a specific validated HPLC-UV method for this compound was not found in the reviewed literature, a robust method can be proposed based on established protocols for the simultaneous analysis of furanocoumarins. This proposed method requires validation before routine use.

2.2.1. Proposed Experimental Protocol

  • Sample and Standard Preparation: Prepare as described in the HPTLC section (2.1.1).

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

      • Gradient Program:

        • 0-5 min: 95% A, 5% B

        • 5-25 min: Linear gradient to 50% A, 50% B

        • 25-30 min: Linear gradient to 5% A, 95% B

        • 30-35 min: Hold at 5% A, 95% B

        • 35-40 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 300 nm.

    • Injection Volume: 10 µL.

2.2.2. Method Validation Parameters (To Be Determined)

The following table outlines the necessary validation parameters for the proposed HPLC method.

ParameterAcceptance Criteria
Linearity Range Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Precision (%RSD) Intraday and Interday RSD < 2%
Accuracy (% Recovery) 98-102%
Specificity No interference from blank and placebo
Robustness Insensitive to minor changes in method parameters

2.2.3. Proposed HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Plant Material Extraction & Filtration Injection Autosampler Injection SamplePrep->Injection StandardPrep This compound Standard Dilution StandardPrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 300 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification

Caption: Proposed HPLC workflow for this compound analysis.

Potential Biological Activity and Signaling Pathways

Direct studies on the molecular targets and signaling pathways of this compound are limited. However, based on its structural similarity to other furanocoumarins like Bergapten and Imperatorin, potential mechanisms of action can be inferred.

Potential Signaling Pathways Modulated by this compound (based on Bergapten)

Bergapten has been shown to induce apoptosis and autophagy in cancer cells through modulation of the PI3K/AKT and TGF-β signaling pathways[1][2][3].

Bergapten_PI3K_AKT This compound This compound (Proposed) PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Bcl2 Bcl-2 GSK3b->Bcl2 Bax Bax Bcl2->Bax CytC Cytochrome c Release Bax->CytC Caspases Caspase Cascade CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ERα degradation pathway.

Potential Signaling Pathways Modulated by this compound (based on Imperatorin)

Imperatorin has been reported to exhibit anticancer effects by suppressing the Hedgehog signaling pathway and inducing apoptosis via the caspase cascade.[4][5]

3.2.1. Imperatorin-Mediated Suppression of Hedgehog Signaling

Imperatorin_Hedgehog This compound This compound (Proposed) STAT3 STAT3 This compound->STAT3 SMO Smoothened (SMO) GLI1 GLI1 SMO->GLI1 STAT3->GLI1 Hedgehog_Targets Hedgehog Target Genes GLI1->Hedgehog_Targets Proliferation Tumor Cell Proliferation Hedgehog_Targets->Proliferation

Caption: Proposed suppression of the Hedgehog signaling pathway.

3.2.2. Imperatorin-Induced Apoptosis via p53 and Caspase Cascade

Imperatorin_Apoptosis This compound This compound (Proposed) p53 p53 Upregulation This compound->p53 Caspase8 Caspase-8 p53->Caspase8 Caspase9 Caspase-9 p53->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway.

Conclusion

This compound serves as a crucial analytical standard for the quality control of herbal medicines and phytochemical research. The provided HPTLC method offers a validated approach for its quantification. The proposed HPLC-UV method, upon validation, will provide a valuable alternative for high-throughput analysis. Further research into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its pharmacological potential. The pathways presented, based on structurally similar compounds, offer a foundation for future investigations.

References

Elucidating the Mode of Action of Heraclenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the molecular mode of action of Heraclenin, a furanocoumarin with demonstrated anti-cancer, anti-inflammatory, and other diverse biological activities.[1][2] The following protocols are designed to confirm its reported effects and to dissect the underlying signaling pathways, providing valuable insights for potential therapeutic applications.

Introduction to this compound

This compound is a natural furanocoumarin that has been isolated from various plant species.[3] Existing research has highlighted its potential as a multi-faceted bioactive compound. Studies have indicated its efficacy against various cancer cell lines, where it has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest.[2][4] Specifically, in Jurkat leukemia cells, this compound treatment led to DNA fragmentation at the G1/S and G2/M phases of the cell cycle.[2] Furthermore, it has demonstrated the ability to induce apoptosis in multidrug-resistant human leukemia cell lines.[4] Beyond its anti-cancer properties, this compound exhibits anti-inflammatory effects, in part by inhibiting T cell proliferation through the targeting of the nuclear factor of activated T-cells (NFAT).[5][6] It also shows a range of other biological activities, including anti-plasmodial, antibacterial, and antifungal properties.[1]

Experimental Design Overview

To comprehensively elucidate the mode of action of this compound, a multi-pronged approach is proposed. This involves a series of in vitro assays to first confirm its cytotoxic and anti-proliferative effects, followed by in-depth investigations into the mechanisms of cell death, cell cycle regulation, and modulation of inflammatory signaling pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Signaling Pathway Analysis A Cell Viability & Proliferation Assays B Determine IC50 Values A->B C Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C Proceed if cytotoxic E Flow Cytometry for Cell Cycle Distribution B->E Proceed if anti-proliferative D Mitochondrial Membrane Potential C->D G Western Blot for Key Signaling Proteins (e.g., Akt, NF-κB) C->G F Western Blot for Cell Cycle Regulators E->F E->G H Kinase Activity Assays G->H

Figure 1: Proposed experimental workflow for investigating this compound's mode of action.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing the quantitative data that will be generated from the proposed experiments.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Jurkat (Leukemia)
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
Normal Fibroblasts

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
JurkatControl
This compound (IC50)
HeLaControl
This compound (IC50)

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
JurkatControl
This compound (IC50)
HeLaControl
This compound (IC50)

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., Jurkat, HeLa, MCF-7) and a normal cell line (e.g., human dermal fibroblasts)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and inflammatory signaling.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, p-Akt, Akt, p-NF-κB, NF-κB, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer apparatus

Protocol:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Proposed Signaling Pathways for Investigation

Based on the known activities of furanocoumarins and the preliminary data on this compound, the following signaling pathways are proposed as key targets for investigation.

G cluster_0 Apoptosis Induction This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed intrinsic apoptosis pathway modulated by this compound.

G cluster_1 Cell Cycle Arrest This compound This compound p21 p21/p27 (CDK Inhibitors) This compound->p21 Induces CyclinCDK Cyclin D/CDK4 Cyclin E/CDK2 p21->CyclinCDK G1S G1/S Transition CyclinCDK->G1S Arrest Cell Cycle Arrest CyclinCDK->Arrest Inhibition leads to

Figure 3: Proposed mechanism of this compound-induced G1/S cell cycle arrest.

G cluster_2 Anti-inflammatory Action This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression NFkB->Inflammation Activates

Figure 4: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

By following these detailed protocols and utilizing the proposed frameworks for data analysis and pathway investigation, researchers can systematically unravel the intricate molecular mechanisms underlying the biological activities of this compound. This will be crucial for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heraclenin Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Heraclenin and other furanocoumarins from various plant sources.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshooting:

  • Suboptimal Extraction Method: Conventional methods like maceration may not be efficient. Consider using advanced techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which have been shown to provide higher yields in shorter times.[1][2]

  • Incorrect Solvent Choice: The polarity of the solvent is crucial. Methanol (B129727) and acetone (B3395972) have been shown to extract higher amounts of furanocoumarins compared to less polar solvents like hexane (B92381).[3] However, hexane can yield a cleaner extract with fewer interfering compounds.[3] Experiment with different solvents or solvent mixtures (e.g., methanol/water) to find the optimal choice for your plant material.

  • Inadequate Extraction Parameters:

    • Temperature: For MAE, the optimal temperature range is typically between 70°C and 90°C. Temperatures exceeding 90°C can lead to thermal degradation of this compound and other furanocoumarins.[3]

    • Time: In MAE, an extraction time of around 10 minutes is often optimal. Longer durations may not increase the yield and can contribute to compound degradation.[3]

    • Solid-to-Solvent Ratio: A ratio of 20:1 (mL of solvent to g of plant material) has been found to be effective for furanocoumarin extraction.[3]

  • Moisture Content: The presence of some water in the plant material can enhance extraction efficiency, especially in MAE, as it facilitates cell disruption.[3] For dry plant material, adding a small amount of water to the extraction solvent can be beneficial.[3]

  • Improper Sample Preparation: Ensure the plant material is finely ground to increase the surface area for solvent penetration. However, be aware that grinding and long-term storage of dried plant material can lead to physical loss of some compounds.[1]

Question: I am observing degradation of my this compound sample during extraction. How can I prevent this?

Answer: this compound, like other furanocoumarins, can be susceptible to degradation under certain conditions. Here’s how to minimize degradation:

  • Avoid Excessive Heat: As mentioned, temperatures above 90°C can cause thermal degradation.[3] If using a heat-based extraction method, carefully control the temperature and extraction time.

  • Limit Light Exposure: Furanocoumarins are photosensitive compounds. Protect your samples from light during and after extraction by using amber-colored glassware or by working in a dimly lit environment.

  • Control pH: The stability of this compound can be pH-dependent. While not extensively studied for this compound specifically, other coumarins can undergo hydrolysis under basic conditions. Maintaining a neutral or slightly acidic pH during extraction may be beneficial.

  • Minimize Oxidation: Oxidation is a common degradation pathway for many natural products.[4] While less common than hydrolysis, it can be mitigated by storing extracts under an inert atmosphere (e.g., nitrogen or argon) and by using antioxidants in the formulation if necessary.[4]

Question: My extract is difficult to purify, and I'm seeing a lot of co-extractives. What can I do?

Answer: A complex crude extract can make the isolation of this compound challenging. Consider the following purification strategies:

  • Selective Solvent Extraction: If your initial extraction uses a highly polar solvent that pulls a wide range of compounds, a preliminary liquid-liquid extraction with a non-polar solvent can help remove unwanted lipids and other non-polar impurities.

  • Solid-Phase Extraction (SPE): SPE is an effective method for cleaning up and concentrating your extract.[3] A normal-phase sorbent can be used to separate furanocoumarins from other compounds based on polarity.[3]

  • Column Chromatography: For higher purity, sequential silica (B1680970) gel column chromatography is a widely used technique for the isolation of furanocoumarins from crude extracts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for high-yield this compound extraction?

A1: this compound is a furanocoumarin found in several plant families, most notably Apiaceae and Rutaceae. Some prominent sources include plants from the Heracleum genus (e.g., Heracleum sosnowskyi) and Aegle marmelos.[3][5] The concentration of this compound and related furanocoumarins can vary significantly depending on the plant part, geographical location, and harvest time.

Q2: Which extraction method is the most efficient for this compound?

A2: Modern extraction techniques generally offer higher efficiency and shorter extraction times compared to traditional methods.[1]

  • Microwave-Assisted Extraction (MAE): Often provides comparable or higher yields than Soxhlet extraction in a fraction of the time (typically 10-30 minutes) and with less solvent.[3]

  • Ultrasound-Assisted Extraction (UAE): Another rapid and efficient method that enhances extraction through acoustic cavitation.[1][2]

  • Accelerated Solvent Extraction (ASE): Can provide the highest yields of furanocoumarins, particularly when using methanol at elevated temperatures and pressures.[1]

The choice of method will depend on the available equipment, scale of extraction, and the specific plant matrix.

Q3: What analytical methods are suitable for quantifying this compound in my extracts?

A3: Several chromatographic techniques are well-suited for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both identifying and quantifying furanocoumarins.[3]

  • High-Performance Liquid Chromatography (HPLC): Widely used for the analysis of coumarins, often coupled with a UV or mass spectrometry detector for enhanced sensitivity and specificity.

  • Thin-Layer Chromatography (TLC): A simpler and more cost-effective method that can be used for preliminary analysis and monitoring of the extraction process.

Q4: Can I use water as an extraction solvent?

A4: Water is generally an ineffective solvent for extracting this compound and other furanocoumarins due to their lower polarity.[3] However, the presence of a small amount of water in the plant material or as a co-solvent with organic solvents like ethanol (B145695) can improve extraction efficiency by enhancing the disruption of plant cells.[3]

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data on furanocoumarin yields from various plant sources using different extraction methods and parameters.

Table 1: Furanocoumarin Yield from Heracleum sosnowskyi Leaves using Microwave-Assisted Extraction (MAE) [3]

CompoundYield (mg/g of dry plant material)
Angelicin2.3
Psoralen0.15
Methoxsalen0.76
Bergapten3.14

Extraction Conditions: Hexane solvent, 70°C, 10 min, 20:1 solvent-to-solid ratio.

Table 2: Comparison of Extraction Methods for Furanocoumarins from Tetraclinis articulata Leaves [6][7]

Extraction MethodYield (g/kg of plant material)
Hydrodistillation (HD)0.6
Supercritical Fluid Extraction (SFE)1.6
Hexane Soxhlet40.4
Ethanol Soxhlet21.2 - 27.4

Table 3: Comparison of Extraction Methods for Secondary Metabolites from Hamelia patens Leaves [8]

Extraction MethodYield (%)
Total Maceration (TML)13.1
Ultrasound-Assisted Maceration (UAML)11.4
Conventional Maceration (CMML)8.5

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound [3][9][10]

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 0.1 g) into a microwave-safe extraction vessel.

    • Add the chosen solvent (e.g., methanol or a hexane/water mixture) at the desired solid-to-solvent ratio (e.g., 1:20 w/v).

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 70°C

      • Time: 10 minutes

      • Microwave Power: Adjust to maintain the target temperature.

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid plant residue from the liquid extract.

    • Store the extract in a dark, cool place for subsequent analysis or purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound [2][11][12]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the selected solvent (e.g., ethanol) at an appropriate solid-to-solvent ratio.

  • Ultrasonication:

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 20-30 minutes).

    • The temperature can be controlled using a cooling water bath to prevent thermal degradation.

  • Separation and Analysis:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a suitable solvent for analysis by HPLC or GC-MS.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification [3][13][14][15][16]

  • Cartridge Conditioning:

    • Select a normal-phase SPE cartridge (e.g., silica-based).

    • Condition the cartridge by passing a non-polar solvent (e.g., 5 mL of n-hexane) through it.

  • Sample Loading:

    • Concentrate the crude this compound extract and dissolve it in a small volume of the conditioning solvent (n-hexane).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 4 mL of n-hexane) to elute weakly bound impurities.

  • Elution:

    • Elute the this compound and other furanocoumarins using a stepwise gradient of a more polar solvent mixed with the non-polar solvent (e.g., increasing percentages of acetone in n-hexane).

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions using TLC or HPLC to identify the fractions containing the highest concentration of purified this compound.

Visualizations

troubleshooting_workflow start Low this compound Yield q1 Extraction Method? start->q1 q2 Solvent Choice? q1->q2 [Advanced Method Used] a1 Use MAE or UAE for higher efficiency q1->a1 [Conventional Method] q3 Extraction Parameters? q2->q3 [Optimal Solvent] a2 Test polar solvents like Methanol/Acetone q2->a2 [Suboptimal Solvent] q4 Sample Preparation? q3->q4 [Optimized] a3 Optimize Temp (70-90°C), Time (10 min), Ratio (20:1) q3->a3 [Not Optimized] a4 Ensure fine grinding of plant material q4->a4 [Not Optimized] end Improved Yield q4->end [Optimized] a1->q2 a2->q3 a3->q4 a4->end

Caption: Troubleshooting workflow for low this compound yield.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) This compound->DeathReceptor Induces DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation Mitochondrion Mitochondrion Casp8->Mitochondrion via tBid (crosstalk) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptosis signaling pathway induced by bioactive compounds.

References

Overcoming Heraclenin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Heraclenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Like many furanocoumarins, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions. This low water solubility can pose significant challenges for its use in biological assays and for the development of pharmaceutical formulations, potentially leading to issues with bioavailability and inconsistent experimental results.

Q2: What are the general solubility characteristics of this compound?

This compound is readily soluble in several organic solvents but is sparingly soluble in water. While specific quantitative data for this compound's aqueous solubility is limited, data from structurally similar furanocoumarins can provide an estimate.

Q3: What are the common signs of this compound precipitation in my experiments?

Precipitation of this compound in your aqueous experimental media can manifest as:

  • Visible particulates: A cloudy or hazy appearance in the solution.

  • Inconsistent results: High variability between experimental replicates.

  • Lower than expected biological activity: The effective concentration of the compound in solution is lower than the nominal concentration.

Q4: Can I heat my this compound solution to improve solubility?

Caution should be exercised when heating solutions containing furanocoumarins. While gentle warming may aid initial dissolution, excessive or prolonged heating can lead to degradation of the compound. The stability of this compound at various temperatures in aqueous solutions has not been extensively studied, but heat treatment has been shown to degrade other furanocoumarins[1][2]. It is recommended to perform stability studies at your intended experimental temperature.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of many furanocoumarins is pH-dependent. Generally, neutral to alkaline conditions can lead to the opening of the lactone ring, a characteristic structural feature of coumarins, leading to degradation[3]. For experimental work, it is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.4) and to prepare solutions fresh daily to minimize potential degradation.

Troubleshooting Guides

Issue 1: Precipitate forms when adding DMSO stock solution of this compound to aqueous buffer.

This is a common issue when the concentration of the organic co-solvent is not sufficient to maintain the solubility of the lipophilic compound in the final aqueous solution.

Solutions:

  • Decrease the final concentration of this compound: This is the simplest approach.

  • Increase the percentage of co-solvent: Gradually increase the final concentration of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can have biological effects in cellular assays. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a different co-solvent: Ethanol is another common solvent for furanocoumarins. A combination of solvents may also be effective.

  • Employ solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.

Issue 2: Inconsistent results in cell-based assays.

This may be due to the precipitation of this compound over the course of the experiment, leading to a decrease in the effective concentration.

Solutions:

  • Verify solubility at the final concentration: Before conducting the assay, prepare the final dilution of this compound in your cell culture medium and visually inspect for any precipitation over a time course that mimics your experiment.

  • Prepare fresh dilutions: Prepare the final dilutions of this compound immediately before adding them to the cells.

  • Consider protein binding: Components of the cell culture medium, such as serum proteins, can bind to the compound, affecting its free concentration and activity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media (e.g., for Cell Culture)

This protocol describes the dilution of the DMSO stock solution into an aqueous medium.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or cell culture medium

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the aqueous medium to achieve the desired final concentrations.

  • Crucially , to avoid precipitation, add the this compound stock solution to the aqueous medium while vortexing or mixing vigorously.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the working solutions immediately. It is not recommended to store aqueous solutions of this compound for more than a day[4].

Protocol 3: Solubility Enhancement using a Co-solvent System (DMSO/PBS)

This protocol is adapted from a method used for the structurally similar furanocoumarin, bergapten (B1666803), and can be used as a starting point for this compound[4].

Objective: To prepare a solution of this compound in an aqueous buffer with a higher concentration than achievable by direct dilution of a DMSO stock.

Materials:

  • This compound (solid)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2

Procedure:

  • First, dissolve this compound in DMF to create a concentrated stock solution (e.g., 1 mg/mL).

  • In a separate tube, prepare a 1:1 (v/v) solution of DMF and PBS (pH 7.2).

  • Slowly add the this compound/DMF stock solution to the DMF/PBS mixture while vortexing to reach the desired final concentration.

  • This method has been shown to achieve a solubility of approximately 0.5 mg/mL for bergapten and may provide a useful starting point for optimizing this compound solubility[4].

Data Presentation

Table 1: Solubility of Structurally Similar Furanocoumarins in Various Solvents

Disclaimer: The following data is for furanocoumarins structurally related to this compound and should be used as an estimation. The actual solubility of this compound may vary.

CompoundSolventSolubilityReference
BergaptenDMSO~30 mg/mL[4]
BergaptenDMF~30 mg/mL[4]
BergaptenEthanol~1 mg/mL[4]
BergaptenWaterInsoluble[5][6]
Bergapten1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]
XanthotoxinWaterInsoluble (23 µg/mL)[7]
XanthotoxinBoiling WaterSlightly Soluble[8]
XanthotoxinBoiling EthanolSoluble[8]
XanthotoxinAcetoneSoluble
ImperatorinDMSO20 mg/mL[9]
ImperatorinEthanol10 mg/mL[9]
ImperatorinDMF30 mg/mL[9]
Imperatorin1:3 DMF:PBS (pH 7.2)0.25 mg/mL[9]
ImperatorinWaterSlightly Soluble[10]

Signaling Pathways and Experimental Workflows

This compound has been reported to exhibit anti-inflammatory and apoptosis-inducing activities. The following diagrams illustrate the general signaling pathways that may be involved.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition MAPK_pathway MAPK Pathway (JNK, p38, ERK) This compound->MAPK_pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 TLR4->IKK TLR4->MAPK_pathway NFkB_p65_p50_active Active NF-κB (p65/p50) IKK->NFkB_p65_p50_active phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) IkB IκBα Nucleus Nucleus NFkB_p65_p50_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus

Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic cluster_intrinsic Intrinsic This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Induces Intrinsic Intrinsic Pathway This compound->Intrinsic Induces DeathReceptors Death Receptors (e.g., Fas, TNFR) Extrinsic->DeathReceptors Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General Apoptosis Signaling Pathways Induced by this compound.

experimental_workflow Start Start: This compound Powder Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock Dilute Serial Dilution in Aqueous Buffer Stock->Dilute Vortex Vortex during dilution to prevent precipitation Dilute->Vortex Final Final Working Solution Vortex->Final Assay Add to Experimental System Final->Assay

Caption: Recommended Experimental Workflow for Preparing this compound Solutions.

References

Preventing Heraclenin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Heraclenin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a furanocoumarin, a class of naturally occurring compounds with various biological activities. Its chemical structure includes an epoxide ring, which makes it susceptible to degradation under certain experimental and storage conditions. Ensuring the stability of this compound is crucial for accurate quantification, consistent biological assay results, and the overall integrity of research findings.

Q2: What are the primary factors that can cause this compound degradation?

The main factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures, particularly above 70-90°C, can cause thermal degradation.[1]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the epoxide ring, a key structural feature of this compound.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation. Furanocoumarins, as a class, are known to be photosensitive.[2]

  • Solvent Choice: The type of solvent used for extraction and storage can influence the stability of this compound.

Q3: What are the ideal storage conditions for this compound?

For long-term stability of four years or more, solid this compound should be stored at -20°C. If in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -20°C, protected from light.

Q4: Which solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone (B3395972), and Dimethyl Sulfoxide (DMSO).[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and storage of this compound.

Issue 1: Low Yield of this compound After Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Thermal Degradation - Lower Extraction Temperature: If using heat-assisted extraction methods (e.g., Soxhlet, microwave-assisted extraction), ensure the temperature does not exceed 70°C. Studies on other furanocoumarins show degradation at temperatures above 90°C.[1] - Consider Cold Extraction: Methods like maceration or ultrasonic extraction at room temperature can minimize thermal degradation.
Inappropriate Solvent - Solvent Polarity: The choice of solvent should be optimized for your plant material. Methanol and acetone have shown good extraction efficiency for furanocoumarins.[1] For this compound specifically, its solubility in solvents like ethyl acetate and chloroform can be utilized. - Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could react with this compound.
Photodegradation - Protect from Light: Conduct extraction procedures in a dark room or use amber-colored glassware to shield the extract from light.
pH-Induced Degradation - Avoid Extreme pH: Do not use strongly acidic or basic solvents or additives during extraction, as these can catalyze the hydrolysis of the epoxide ring. Aim for a neutral pH range if possible.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation Products - Epoxide Hydrolysis: The presence of more polar compounds could indicate the hydrolysis of the epoxide ring to a diol. This can be exacerbated by acidic or basic conditions. - Review Extraction/Storage Conditions: Re-evaluate your protocol for potential exposure to high temperatures, light, or non-neutral pH.
Solvent Impurities - Use Fresh, High-Purity Solvents: Impurities in solvents can react with this compound or appear as separate peaks.

Experimental Protocols

Protocol 1: Cold Maceration for this compound Extraction

This method is recommended to minimize thermal degradation.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and keep it on a shaker at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract at -20°C in a desiccator.

Protocol 2: Stability Testing of this compound in Solution

This protocol can be adapted to test the stability of this compound under various conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a chosen solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Temperature: Aliquot the solution into several vials. Store them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period, protected from light.

    • Light: Expose an aliquot to UV light (e.g., 254 nm or 365 nm) for various durations, alongside a control sample wrapped in aluminum foil.

    • pH: Adjust the pH of the solution using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to desired levels (e.g., pH 3, 7, 9). Store at a constant temperature.

  • Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Heraclenin_Degradation_Pathways cluster_factors Degradation Factors This compound This compound (Furanocoumarin Epoxide) Degradation_Product Degradation Products (e.g., Diol) This compound->Degradation_Product Degradation Temperature High Temperature (>70-90°C) Temperature->this compound Thermal Degradation Light UV Light Light->this compound Photodegradation pH Extreme pH (Acidic/Alkaline) pH->this compound Hydrolysis

Caption: Factors leading to the degradation of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (Protect from Light) cluster_post_extraction Post-Extraction cluster_analysis Analysis Plant_Material Plant Material Drying Air Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Maceration Cold Maceration (e.g., Methanol, 24-48h) Grinding->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (<40°C) Filtration->Evaporation Storage Storage (-20°C) Evaporation->Storage HPLC HPLC Analysis Storage->HPLC

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Heraclenin Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Heraclenin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of this compound, causing peak tailing.[1][2]- Acidify the Mobile Phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.[3] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample before injection. - Decrease Injection Volume: Inject a smaller volume of the sample onto the column.
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.- Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is freshly prepared, thoroughly mixed, and degassed before use.[4] - Use a Buffered Mobile Phase: Employing a buffer can help maintain a stable pH and improve reproducibility.[5]
Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of this compound with the stationary phase.- Use a Column Oven: Maintain a constant and controlled column temperature using a column oven for consistent retention times.
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. - Column Washing: Regularly wash the column with a strong solvent to remove strongly retained compounds.
Poor Resolution Inadequate Separation from Impurities or Related Compounds: The mobile phase composition may not be optimal for separating this compound from other components in the sample.- Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. - Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.
Co-elution with Isomers: this compound may have isomers that are difficult to separate under standard conditions.- Adjust Mobile Phase pH: Modifying the pH of the mobile phase can influence the ionization state of this compound and its isomers, potentially improving separation. - Try a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl column) may provide different selectivity.
High Backpressure Blockage in the System: Particulate matter from the sample or precipitation of buffer salts can cause a blockage in the tubing, frits, or the column itself.- Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm filter before injection.[4] - Ensure Buffer Solubility: Make sure the buffer is completely dissolved in the mobile phase and is compatible with the organic solvent concentration. - Backflush the Column: If a blockage is suspected in the column, backflushing (reversing the flow direction) may help dislodge it. (Consult the column manufacturer's instructions).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for this compound separation?

A1: A good starting point is to use a C18 column with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol. Based on validated methods for related furanocoumarins, a gradient elution can be effective.

Q2: How can I improve the resolution between this compound and other furanocoumarins in my sample?

A2: To improve resolution, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation.

  • Adjust the mobile phase pH: If the co-eluting compounds have different pKa values, adjusting the pH can improve their separation.

  • Try a different column chemistry: A phenyl-hexyl or cyano column might offer different selectivity compared to a C18 column.

Q3: My this compound peak is tailing. What are the most common causes and how can I fix it?

A3: Peak tailing for compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. To fix this, you can:

  • Add an acidic modifier (e.g., 0.1% formic acid) to your mobile phase to protonate the silanol groups and reduce these interactions.[3]

  • Use a modern, high-purity silica (B1680970) column that is well end-capped.

  • Ensure you are not overloading the column by injecting a lower concentration of your sample.

Q4: I am seeing ghost peaks in my chromatogram. What could be the cause?

A4: Ghost peaks can arise from several sources:

  • Contaminants in the mobile phase: Use high-purity HPLC-grade solvents and water.

  • Carryover from previous injections: Implement a robust needle wash protocol in your autosampler.

  • Leaching from plastic components: Use high-quality vials and solvent bottles.

  • Degradation of the sample in the autosampler: Keep the autosampler tray cool if this compound is found to be unstable at room temperature.

Q5: How can I confirm the identity of the this compound peak in my sample?

A5: The most reliable way to confirm the identity of your peak is to use a hyphenated technique like HPLC-Mass Spectrometry (HPLC-MS) to obtain the mass spectrum of the eluting peak and compare it to the known mass of this compound. Alternatively, you can spike your sample with a pure this compound standard and observe if the peak area of interest increases.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of this compound, based on validated methods for furanocoumarins.

Sample Preparation Workflow

Start Plant Material (e.g., Fruits of Heracleum spp.) Grind Grind to a Fine Powder Start->Grind Extract Extract with Methanol Grind->Extract Filter Filter the Extract Extract->Filter Evaporate Evaporate to Dryness Filter->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis Inject into HPLC System Reconstitute->HPLC_Analysis

Caption: Workflow for the extraction of this compound from plant material for HPLC analysis.

RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B, 5-20 min: 10-50% B, 20-25 min: 50-80% B, 25-30 min: 80% B, 30-35 min: 80-10% B, 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector at 300 nm

Quantitative Data Summary

The following tables present representative data from a validated HPLC method for this compound analysis.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
Regression Equation y = 15.1x + 0.1
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
51.82.198.5
251.51.9101.2
501.21.699.3

Troubleshooting Logic Diagram

cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Problem with this compound Separation Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Shifting Retention Time Shifting? Start->Shifting Poor_Resolution Poor Resolution? Start->Poor_Resolution Solution_Acidify Add Acid to Mobile Phase Tailing->Solution_Acidify Yes Solution_Dilute Dilute Sample Fronting->Solution_Dilute Yes Solution_Fresh_MP Prepare Fresh Mobile Phase Shifting->Solution_Fresh_MP Yes Solution_Optimize_Gradient Optimize Gradient Poor_Resolution->Solution_Optimize_Gradient Yes

Caption: A simplified troubleshooting workflow for common this compound HPLC separation issues.

References

Identifying and removing interfering compounds in Heraclenin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heraclenin extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is a furanocoumarin epoxide, a type of secondary metabolite produced by plants.[1] It is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and osteogenic (bone-forming) properties.[1] this compound is commonly isolated from plants belonging to the genus Heracleum (Hogweed).[2][3] It has also been identified in other species such as Aegle marmelos (Bael) and Australian native plants of the Correa genus.[1][4]

Q2: What are the most common interfering compounds in this compound extraction?

A2: Plant extracts are complex mixtures, and several compounds can interfere with the isolation and analysis of this compound. The most common interfering substances include:

  • Pigments: Chlorophyll (B73375) is a major interference, especially in extracts from leaves, imparting a strong green color that can mask analysis.[5][6]

  • Lipids: Fatty acids, sterols, and other nonpolar lipids are often co-extracted, particularly when using nonpolar solvents.[5]

  • Other Furanocoumarins and Coumarins: Plants in the Heracleum genus produce a variety of furanocoumarins (e.g., bergapten, psoralen, angelicin (B190584), methoxsalen) that have similar chemical structures and polarities, leading to co-elution in chromatographic analyses.[3]

  • Polar Organic Compounds: When using more polar solvents like methanol (B129727) or acetone (B3395972), a wider range of polar substances can be co-extracted, complicating the purification process.

Q3: Which analytical methods are suitable for identifying and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for the identification and quantification of this compound and other furanocoumarins.[7]

  • HPLC: Often coupled with UV, Photodiode Array (PDA), or Mass Spectrometry (MS) detectors, HPLC is a robust technique for separating complex mixtures and quantifying specific compounds.[8][9]

  • GC-MS: This method is effective for identifying volatile compounds and provides structural information, which is useful for confirming the identity of compounds in an extract. For accurate quantification, it is crucial to use a validated method with appropriate standards and calibration curves.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

Problem: The amount of this compound obtained after the initial extraction is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction Method Solid-liquid extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) are generally more efficient than simple maceration.[12] Ensure parameters like temperature, time, and solvent-to-solid ratio are optimized. For MAE of furanocoumarins from H. sosnowskyi, optimal conditions were found to be 70°C for 10 minutes.[13]
Improper Solvent Choice The choice of solvent is critical. While polar solvents like methanol and acetone may extract higher total amounts of furanocoumarins, they also extract more impurities. Hexane (B92381) is often preferred as it yields a cleaner extract, which is advantageous for subsequent purification steps.[13] The selection should be based on the polarity of the target compound.[6][12]
Degradation of this compound Furanocoumarins can be sensitive to heat and pH.[14][15][16][17] Prolonged exposure to high temperatures during extraction (e.g., extended Soxhlet extraction or MAE) can lead to thermal degradation. It is recommended to work under controlled temperature and pH conditions.
Poor Quality of Plant Material The concentration of secondary metabolites can vary based on the plant's age, harvest time, and storage conditions. Ensure the plant material is properly dried and ground to a homogenous powder to maximize surface area for extraction.[6][18]
Issue 2: High Levels of Impurity and Co-eluting Peaks in Analysis

Problem: The chromatogram (HPLC or GC) of the extract shows many interfering peaks, some of which co-elute with or mask the this compound peak.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Pigment Interference (Chlorophyll) For chlorophyll-rich extracts, perform a preliminary cleanup. This can be achieved by washing the extract with activated charcoal or by using a dedicated Solid-Phase Extraction (SPE) cartridge like Florisil®.[5] Alternatively, a pre-extraction step with a non-polar solvent like hexane can remove a significant amount of chlorophyll before extracting the target compounds with a more polar solvent.[6][19]
Lipid and Sterol Interference Nonpolar interferences like fatty acids and sterols can be removed using SPE. A typical workflow involves loading the extract onto a silica (B1680970) or C18 cartridge, washing with a non-polar solvent (e.g., hexane) to remove lipids, and then eluting this compound with a solvent of intermediate polarity.[5]
Co-elution with Similar Compounds Furanocoumarins with similar structures often co-elute. To resolve this, optimize the chromatographic method. For HPLC, this may involve adjusting the mobile phase gradient, changing the column type (e.g., from C18 to a different stationary phase), or modifying the flow rate. For complex mixtures, a multi-step purification protocol is often necessary.[8][20]

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of Furanocoumarins

This protocol is based on an optimized method for extracting furanocoumarins from Heracleum sosnowskyi leaves.[13]

  • Preparation: Air-dry and grind the plant leaves into a fine powder.

  • Sample Mixture: In a vessel suitable for microwave extraction, combine 0.1 g of the dried plant material with 2 mL of hexane and 1 mL of water. The addition of a small amount of water can improve the extraction efficiency by enhancing hexane's contact with the plant matrix.

  • Extraction Parameters:

    • Solvent: Hexane

    • Solvent-to-Solid Ratio: 20:1 (v/w)

    • Temperature: 70 °C

    • Time: 10 minutes

  • Post-Extraction: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Analysis: The resulting hexane extract can be analyzed directly by GC-MS or concentrated and prepared for further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol provides a general workflow for cleaning up a crude plant extract to isolate furanocoumarins and remove interfering compounds.[5][13]

  • Cartridge Selection: Choose a normal-phase SPE cartridge (e.g., silica-based).

  • Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., n-hexane) through it.

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the conditioned cartridge.

  • Washing (Removal of Non-Polar Interferences): Wash the cartridge with n-hexane to elute very non-polar compounds like lipids and some pigments.

  • Stepwise Elution (Fractionation): Elute the compounds by gradually increasing the polarity of the solvent. This is typically done with a mixture of a non-polar and a semi-polar solvent, such as hexane and acetone.

    • Start with a low percentage of acetone in hexane (e.g., 5%).

    • Gradually increase the acetone concentration in subsequent fractions.

    • Collect each fraction separately.

  • Analysis of Fractions: Analyze each fraction using TLC, HPLC, or GC-MS to identify which fractions contain pure this compound and which contain other furanocoumarins or impurities. A study on H. sosnowskyi used this method to obtain pure angelicin and methoxsalen (B1676411) in different fractions.[13]

Quantitative Data Summary

The following tables summarize quantitative data from a study on the extraction and purification of furanocoumarins from Heracleum sosnowskyi.

Table 1: Yield of Major Furanocoumarins from H. sosnowskyi using Optimized MAE

CompoundYield (mg/g of dry plant material)
Bergapten3.14
Angelicin2.30
Methoxsalen0.76
Psoralen0.15

Table 2: Total Recovery of Furanocoumarins After SPE Purification

CompoundTotal Recovery (%)
Methoxsalen84.3
Angelicin84.1
Bergapten77.2
Psoralen66.8

Visualizations

Experimental and Purification Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Isolation plant_material Dried, Ground Plant Material (e.g., Heracleum leaves) extraction Microwave-Assisted Extraction (Hexane, 70°C, 10 min) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Hexane Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (Silica Cartridge) crude_extract->spe Load Extract wash Wash with Hexane (Removes Lipids, Pigments) spe->wash elution Stepwise Elution (Hexane-Acetone Gradient) wash->elution waste Waste (Interfering Compounds) wash->waste fractions Collect Fractions elution->fractions analysis Analyze Fractions (HPLC, GC-MS) fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low Purity

G start Low Purity in Crude Extract q1 Is the extract intensely colored (e.g., green)? start->q1 a1_yes High Pigment Content (e.g., Chlorophyll) q1->a1_yes Yes q2 Are there many co-eluting peaks in chromatography? q1->q2 No s1 Implement Pigment Removal: - Activated Charcoal - Pre-wash with Hexane - Florisil® SPE a1_yes->s1 s1->q2 a2_yes Presence of Structurally Similar Compounds (e.g., Other Furanocoumarins) q2->a2_yes Yes end Improved Purity q2->end No s2 Optimize Purification: - Multi-step SPE - Column Chromatography - Optimize HPLC/GC Method a2_yes->s2 s2->end

Caption: Decision tree for troubleshooting low purity extracts.

References

Improving the photostability of Heraclenin for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heraclenin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this compound, with a primary focus on its photostability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time, even when stored in the dark. What could be the issue?

A1: While this compound is known to be photosensitive, degradation can still occur in the dark, albeit at a slower rate. This could be due to factors such as temperature, pH of the solvent, or the presence of reactive oxygen species. For optimal stability, it is recommended to store this compound as a solid at -20°C and to prepare solutions fresh for each experiment.[1] If solutions must be stored, they should be kept at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to air.

Q2: I am observing high variability in my experimental results when using this compound. Could this be related to photostability?

A2: Yes, inconsistent exposure to light during experimental procedures is a common source of variability for photosensitive compounds like this compound. Even brief exposure to ambient laboratory light can lead to partial degradation of the compound, resulting in a lower effective concentration and inconsistent results. It is crucial to maintain a light-protected environment throughout your experiment, from solution preparation to final measurements. This can be achieved by using amber-colored vials, aluminum foil, and minimizing exposure to direct light sources.

Q3: What are the primary degradation products of this compound upon exposure to light?

A3: The exact photodegradation products of this compound are not extensively documented in publicly available literature. However, based on studies of other furanocoumarins, photodegradation is likely to involve reactions of the furan (B31954) ring and the coumarin (B35378) nucleus. Furanocoumarins can undergo cycloaddition reactions with biomolecules like DNA upon UV-A irradiation, which is the basis for their use in photochemotherapy.[2][3] It is also possible that oxidation and dimerization reactions occur. Identifying the specific degradation products would require analytical techniques such as HPLC-MS/MS.

Q4: At which wavelengths is this compound most susceptible to degradation?

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare and handle all this compound solutions under low-light conditions. Use amber vials or wrap containers in aluminum foil.Reduced degradation and more consistent experimental results.
Solvent Effects Use high-purity, degassed solvents. Consider using aprotic solvents if compatible with your experimental system, as they may reduce photodegradation rates.Slower degradation of this compound in solution.
Temperature Instability Prepare fresh solutions for each experiment and store any stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.Maintained potency of this compound stock solutions.
Oxidation Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing and storage. Consider the addition of an antioxidant if it does not interfere with the experiment.Decreased oxidative degradation of this compound.
Issue 2: Inconsistent Efficacy in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Light Exposure During Incubation Ensure that cell culture plates are protected from light during incubation steps. Use plates with UV-protective plastic or cover them with foil.More reproducible dose-response curves and cellular effects.
Interaction with Media Components Some components in cell culture media can act as photosensitizers, accelerating the degradation of this compound. Perform control experiments with this compound in media without cells to assess its stability under your specific conditions.Identification of potential interactions leading to this compound degradation.
Cellular Uptake and Metabolism This compound's biological effects can be influenced by cellular uptake and metabolism, which may vary between cell types.Understanding the pharmacokinetic profile of this compound in your specific cell model.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage of Solid Compound: Store solid this compound at -20°C in a light-protected, airtight container.

  • Solution Preparation:

    • Perform all manipulations under dim or red light.

    • Use high-purity solvents (e.g., DMSO, ethanol) that have been degassed.

    • Prepare a concentrated stock solution and dilute it to the final working concentration immediately before use.

    • Use amber-colored glass or polypropylene (B1209903) vials. If unavailable, wrap standard vials in aluminum foil.

  • Storage of Solutions:

    • If short-term storage is necessary, store solutions at -20°C or -80°C.

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

    • Before sealing, consider flushing the headspace of the vial with an inert gas.

Protocol 2: Improving Photostability with Antioxidants

This is a general guideline and the choice of antioxidant and its concentration must be optimized for your specific experimental system.

  • Antioxidant Selection: Choose an antioxidant that is soluble in your solvent system and is unlikely to interfere with your assay. Common choices include Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol).

  • Concentration Optimization: Test a range of antioxidant concentrations to find the optimal level that provides photoprotection without affecting the biological activity being measured. A typical starting point is a 1:1 or 1:2 molar ratio of this compound to antioxidant.

  • Experimental Procedure:

    • Prepare your this compound solution as described in Protocol 1.

    • Add the selected antioxidant at the desired concentration.

    • Conduct your experiment, ensuring that appropriate controls (this compound alone, antioxidant alone) are included.

    • Assess the stability of this compound in the presence and absence of the antioxidant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Enhancing Photostability through Liposomal Encapsulation

This protocol provides a basic method for preparing liposomes. The specific lipid composition and preparation parameters should be optimized for this compound.

  • Materials:

    • Phospholipids (e.g., DMPC, DMPG, Cholesterol, DOPE)

    • This compound

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

    • Aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Thin-Film Hydration Method:

    • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and vortexing or sonicating until the film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator or a bath sonicator.

      • Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[4]

  • Characterization:

    • Determine the particle size and size distribution using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the encapsulated from the unencapsulated this compound (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of this compound in the liposomes.

Data Presentation

Table 1: Reported Biological Activities of this compound

ActivityModel SystemEffective Concentration/DoseReference
Anti-inflammatoryMouse ear edema model0.1-1 mg/kg[1]
Osteoblastic DifferentiationPrimary mouse mesenchymal stem cells5, 10, and 20 µM[1]
AntiplasmodialP. falciparum (chloroquine-sensitive)IC₅₀ = 2.85 µg/ml[1]
AntiplasmodialP. falciparum (chloroquine-resistant)IC₅₀ = 6 µg/ml[1]
AntimicrobialVarious bacteria and fungi100 µ g/disc [1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stabilization Stabilization (Optional) cluster_exp Experiment cluster_analysis Analysis prep This compound Stock (Solid, -20°C, Dark) sol Prepare Solution (Low light, Fresh) prep->sol stab_method Select Method: - Antioxidants - Encapsulation sol->stab_method exp Perform Experiment (Light Protected) sol->exp Without Stabilization antiox Add Antioxidant stab_method->antiox Option 1 encap Encapsulate in Liposomes/Nanoparticles stab_method->encap Option 2 antiox->exp encap->exp control Include Controls: - Vehicle - Unstabilized this compound analysis Analyze Results exp->analysis hplc HPLC-UV/MS for Stability Assessment analysis->hplc

Caption: Experimental workflow for handling this compound to minimize photodegradation.

hypothetical_signaling_pathway cluster_this compound This compound Action cluster_cellular_effects Potential Cellular Targets & Pathways cluster_outcomes Observed Biological Outcomes This compound This compound inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) This compound->inflammation Inhibition (?) osteogenesis Osteogenic Pathways (e.g., BMP/SMAD, Wnt/β-catenin) This compound->osteogenesis Activation (?) apoptosis Apoptosis Pathways (e.g., Caspase activation) This compound->apoptosis Induction (?) anti_inflam Anti-inflammatory Effects inflammation->anti_inflam osteo_diff Osteoblast Differentiation osteogenesis->osteo_diff antimicrobial Antimicrobial/ Antiplasmodial Effects apoptosis->antimicrobial

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

Addressing low yield in the synthesis of Heraclenin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Heraclenin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields, encountered during the synthesis of these furanocoumarin compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and its analogs, and where are the typical low-yield steps?

A common and efficient synthetic pathway to this compound and its analogs starts from a substituted phenol (B47542), typically a resorcinol (B1680541) derivative. The synthesis generally involves three key stages, each of which can present challenges leading to low yields:

  • Pechmann Condensation: Formation of the 4-substituted coumarin (B35378) core from a phenol and a β-ketoester. Low yields in this step are often due to inappropriate catalyst choice, harsh reaction conditions, or side reactions.

  • Williamson Ether Synthesis (O-alkylation): Introduction of a prenyl or substituted prenyl side chain onto the hydroxyl group of the coumarin. This step can be plagued by poor selectivity between O-alkylation and competing C-alkylation, as well as elimination side reactions.

  • Epoxidation: Formation of the epoxide on the prenyl side chain to yield this compound or its analog. Low yields here can result from epoxide ring-opening or the formation of undesired byproducts.

Q2: What are the main causes of low yields in the Pechmann condensation for synthesizing the furanocoumarin core?

Low yields in the Pechmann condensation can arise from several factors, including the choice of catalyst, reaction temperature, and the nature of the substrates. With simple phenols, the required conditions are often harsh, which can lead to degradation of starting materials or products.[1] For activated phenols like resorcinol derivatives, milder conditions are possible.[1] Common issues include incomplete reaction, formation of byproducts, and difficulties in purification. The use of solid acid catalysts or microwave irradiation has been explored to improve yields and reduce reaction times.

Q3: How can I improve the selectivity of O-alkylation over C-alkylation in the synthesis of this compound precursors?

The competition between O-alkylation and C-alkylation is a classic challenge in phenol chemistry. To favor the desired O-alkylation for synthesizing this compound precursors, consider the following strategies:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Polar aprotic solvents like DMF or acetone (B3395972) can favor O-alkylation. The choice of counter-ion in the base can also influence selectivity.

  • Reaction Conditions: Lower reaction temperatures generally favor O-alkylation.

  • Protecting Groups: In some cases, temporarily protecting the reactive sites on the aromatic ring can direct alkylation to the hydroxyl group.

Q4: What are common side products observed during the epoxidation of the prenyl side chain?

A common side reaction during the epoxidation of a prenyl-substituted furanocoumarin like Imperatorin is the formation of a dioxofuran derivative alongside the desired epoxide.[2] Another significant issue is the acid- or base-catalyzed opening of the newly formed epoxide ring to yield a diol, which is particularly problematic in the presence of water.[3]

Troubleshooting Guides

Issue 1: Low Yield in Pechmann Condensation for Coumarin Core Synthesis

Symptoms:

  • Low conversion of the starting phenol.

  • Formation of multiple products observed by TLC or LC-MS.

  • Difficulty in isolating the desired coumarin product.

Potential Cause Troubleshooting Recommendation Rationale
Inappropriate Catalyst Switch to a different acid catalyst. Options include strong Brønsted acids (methanesulfonic acid), Lewis acids (AlCl₃, FeCl₃·6H₂O), or solid acid catalysts (zeolites, Amberlyst-15).[1][4][5]The optimal catalyst depends on the specific phenol and β-ketoester used. Solid acid catalysts can offer advantages in terms of recyclability and milder reaction conditions.
Harsh Reaction Conditions If using a strong acid like H₂SO₄, consider lowering the reaction temperature or switching to a milder catalyst.[1] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[6]High temperatures can lead to substrate or product degradation, resulting in lower yields and the formation of complex side products.
Solvent Effects While often performed solvent-free, the choice of solvent can influence the reaction. Consider high-boiling point, non-polar solvents if necessary.[7]The solvent can affect the solubility of reactants and the stability of intermediates.
Inefficient Water Removal Ensure efficient removal of water formed during the reaction, as it can inhibit the cyclization step.The final step of the Pechmann condensation is a dehydration.[1] Removing water drives the equilibrium towards the product.
Issue 2: Poor Yield and Selectivity in Williamson Ether Synthesis (O-alkylation)

Symptoms:

  • Formation of a significant amount of C-alkylated byproduct.

  • Low conversion of the starting hydroxycoumarin.

  • Formation of elimination products from the alkyl halide.

Potential Cause Troubleshooting Recommendation Rationale
Suboptimal Base/Solvent System Use a polar aprotic solvent such as acetone or DMF. Pair this with a suitable base like K₂CO₃ or Cs₂CO₃.[8][9]This combination generally favors the Sₙ2 reaction on the oxygen atom (O-alkylation) over competing reactions.
Steric Hindrance If using a bulky alkylating agent, ensure the reaction is run for an adequate amount of time, possibly at a slightly elevated temperature.Steric hindrance can slow down the Sₙ2 reaction.
Elimination Side Reactions Use a primary alkyl halide as the electrophile whenever possible. Avoid secondary and tertiary alkyl halides.[10]Secondary and tertiary alkyl halides are more prone to elimination reactions (E2) in the presence of a strong base (the alkoxide), leading to the formation of alkenes instead of the desired ether.[11]
Intramolecular Reactions If the substrate contains another nucleophilic site, consider protecting it to prevent undesired intramolecular cyclization.Unprotected nucleophilic groups can compete with the desired O-alkylation.
Issue 3: Low Yield in the Epoxidation of the Prenyl Side Chain

Symptoms:

  • Incomplete conversion of the starting prenylated coumarin.

  • Formation of diol byproduct.

  • Presence of other unexpected side products.

Potential Cause Troubleshooting Recommendation Rationale
Epoxide Ring-Opening Buffer the reaction mixture to maintain a neutral or slightly basic pH. For reactions with m-CPBA, adding sodium bicarbonate can be effective.[3] Ensure anhydrous conditions.The epoxide ring is susceptible to opening under acidic or basic conditions, especially in the presence of nucleophiles like water, to form a diol.[3]
Formation of Dioxofuran Byproduct Optimize the reaction time and temperature. Monitor the reaction closely by TLC or GC to quench it once the starting material is consumed.Over-oxidation or rearrangement can lead to the formation of undesired side products like dioxofurans.[2]
Reagent Decomposition Use a fresh, active batch of the epoxidizing agent (e.g., m-CPBA).The effectiveness of peroxyacids can decrease over time with improper storage.
Purification Issues Use neutral or deactivated silica (B1680970) gel for column chromatography, as standard silica gel can be acidic enough to cause epoxide ring-opening.[3]Minimizing contact with acidic surfaces during purification is crucial for preserving the epoxide product.

Data Summary

The following tables summarize quantitative data from literature on the optimization of key reactions in the synthesis of coumarin derivatives.

Table 1: Optimization of Catalyst Loading for Pechmann Condensation

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Zn₀.₉₂₅Ti₀.₀₇₅O5567
Zn₀.₉₂₅Ti₀.₀₇₅O10388
Zn₀.₉₂₅Ti₀.₀₇₅O15388
Data adapted from a study on the synthesis of a coumarin derivative using ethyl acetoacetate (B1235776) and phloroglucinol.[7]

Table 2: Effect of Solvent on Pechmann Condensation Yield

SolventReaction Time (h)Yield (%)
Dichloromethane (DCM)824
Ethyl Acetate816
Acetonitrile837
Water841
Ethanol863
Solvent-free388
Reaction conditions: phloroglucinol, ethyl acetoacetate, 10 mol% Zn₀.₉₂₅Ti₀.₀₇₅O catalyst at 110°C.[7]

Experimental Protocols

Protocol 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

This protocol is a general representation of the Pechmann condensation.

  • Materials: Resorcinol, ethyl acetoacetate, strong acid catalyst (e.g., concentrated H₂SO₄ or methanesulfonic acid).

  • Procedure:

    • In a round-bottom flask, combine resorcinol and an equimolar amount of ethyl acetoacetate.

    • Cool the mixture in an ice bath.

    • Slowly add the acid catalyst dropwise with constant stirring. The amount of catalyst will vary depending on the specific acid used.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., in a water bath). The reaction temperature and time will depend on the chosen catalyst.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 7-hydroxy-4-methylcoumarin.

Protocol 2: O-Alkylation of a Hydroxycoumarin (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of a hydroxycoumarin.

  • Materials: 7-Hydroxy-4-methylcoumarin, primary alkyl halide (e.g., prenyl bromide), a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • To a solution of 7-hydroxy-4-methylcoumarin in the chosen solvent, add the base.

    • Stir the mixture at room temperature for a short period to form the alkoxide.

    • Add the alkyl halide to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the O-alkylated coumarin.

Protocol 3: Epoxidation of Imperatorin to this compound

This protocol is based on the epoxidation of the prenyl side chain of Imperatorin.

  • Materials: Imperatorin, an epoxidizing agent (e.g., m-chloroperbenzoic acid, m-CPBA), and a non-polar solvent (e.g., dichloromethane, DCM).

  • Procedure:

    • Dissolve Imperatorin in the solvent in a round-bottom flask.

    • Add the epoxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess peroxyacid.

    • Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography, preferably using neutral or deactivated silica gel.[3]

Visualizations

G cluster_0 Synthetic Pathway for this compound Analogs Phenol Substituted Phenol Coumarin Hydroxy-Furanocoumarin Core (e.g., Xanthotoxol) Phenol->Coumarin Pechmann Condensation Ketoester β-Ketoester Ketoester->Coumarin PrenylCoumarin Prenylated Furanocoumarin (e.g., Imperatorin) Coumarin->PrenylCoumarin Williamson Ether Synthesis AlkylHalide Alkyl Halide (e.g., Prenyl Bromide) AlkylHalide->PrenylCoumarin This compound This compound Analog PrenylCoumarin->this compound Epoxidation EpoxidizingAgent Epoxidizing Agent (e.g., m-CPBA) EpoxidizingAgent->this compound

Caption: A typical synthetic workflow for this compound analogs.

G cluster_1 Troubleshooting Low Yield in Pechmann Condensation LowYield Low Yield Catalyst Inappropriate Catalyst? LowYield->Catalyst Conditions Harsh Conditions? LowYield->Conditions Solvent Suboptimal Solvent? LowYield->Solvent SolutionCatalyst Try different Lewis/Brønsted/Solid acids Catalyst->SolutionCatalyst SolutionConditions Lower temperature / Use microwave Conditions->SolutionConditions SolutionSolvent Consider solvent-free or high-boiling non-polar solvent Solvent->SolutionSolvent

Caption: Troubleshooting logic for the Pechmann condensation step.

G cluster_2 O-Alkylation vs. C-Alkylation Selectivity Reactants Phenolic Coumarin O⁻ C O_Alkylation O-Alkylation (Desired Ether) Reactants:o->O_Alkylation Favored by: - Polar aprotic solvent - Lower temperature C_Alkylation C-Alkylation (Undesired Byproduct) Reactants:c->C_Alkylation Can be competitive

Caption: Factors influencing O- versus C-alkylation selectivity.

References

Minimizing matrix effects in LC-MS/MS analysis of Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis of Heraclenin

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In biological samples such as plasma or serum, this includes proteins, salts, lipids (like phospholipids), and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[4]

Q2: I am observing low signal intensity and poor reproducibility for this compound in my plasma samples. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are classic signs of matrix effects, particularly ion suppression.[3][5] Components from the plasma matrix, especially phospholipids (B1166683), are known to co-elute with analytes and suppress their ionization, leading to a decreased signal. The variability in the composition of the matrix from sample to sample can also lead to inconsistent suppression, resulting in poor reproducibility.[6]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: Improving your sample preparation is the most effective way to combat matrix effects.[1][2] While simple protein precipitation (PPT) is a common technique, it is often insufficient for removing phospholipids and other interfering components.[7] More advanced techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[8][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[7]

  • Phospholipid Removal SPE: Specific cartridges, such as HybridSPE®, are designed to selectively remove phospholipids, which are major contributors to matrix effects in plasma and serum samples.[10]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery, especially for more polar compounds, can be a challenge.[7]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in my analysis of this compound?

A4: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[6][11] A SIL-IS is chemically almost identical to this compound, so it will co-elute and experience the same degree of ion suppression or enhancement.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, you can accurately quantify this compound, as the variability caused by matrix effects is normalized.[6][12]

Q5: My calibration curve for this compound prepared in a pure solvent is linear, but when I analyze spiked plasma samples, the results are inaccurate. What is the likely cause?

A5: This discrepancy is a strong indicator of matrix effects. A calibration curve prepared in a solvent does not account for the ion suppression or enhancement that occurs in a biological matrix.[1] To obtain more accurate quantification, it is highly recommended to prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (matrix-matched calibration).[1][6] This approach helps to compensate for consistent matrix effects.

Troubleshooting Guide

Problem: Significant ion suppression is observed, leading to low sensitivity for this compound.

Solution: Implement a more rigorous sample cleanup protocol to remove interfering matrix components, particularly phospholipids.

Experimental Protocol: Phospholipid Removal using HybridSPE®

This protocol is adapted for the extraction of this compound from plasma.

Materials:

  • Human plasma samples

  • This compound stock solution

  • Stable Isotope-Labeled (SIL) this compound internal standard (IS) solution

  • Acetonitrile (B52724) (ACN) with 1% formic acid

  • HybridSPE®-Phospholipid 96-well plate or cartridges

  • Centrifuge

  • 96-well collection plate

Procedure:

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the SIL-Heraclenin IS solution and vortex briefly.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to precipitate the plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal:

    • Place a HybridSPE® plate on a collection plate.

    • Load the supernatant from the previous step onto the HybridSPE® plate.

    • Apply a vacuum (approx. 10 in. Hg) or use positive pressure to pull the sample through the HybridSPE® sorbent. The zirconia-coated particles will retain the phospholipids.[10]

  • Elution: The eluate collected in the collection plate is now free of proteins and phospholipids.[10]

  • Analysis: The eluate can be directly injected into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the comparative effectiveness of different sample preparation techniques in reducing matrix effects for a model compound similar to this compound in human plasma. The matrix effect is quantified by comparing the analyte response in the presence and absence of the matrix. A value close to 100% indicates minimal matrix effect.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)95 ± 545 ± 12[7][9]
Liquid-Liquid Extraction (LLE)75 ± 1085 ± 8[7]
Solid-Phase Extraction (SPE)92 ± 695 ± 5[8][9]
Phospholipid Removal SPE98 ± 399 ± 2[8]

This data is representative and illustrates a common trend observed in bioanalysis. Actual values may vary depending on the specific analyte and experimental conditions.

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Inconsistent Results or Low Signal for this compound check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Yes quantify_me Quantify Matrix Effect (Post-Extraction Spike) post_infusion->quantify_me strategy Select Mitigation Strategy quantify_me->strategy sample_prep Optimize Sample Preparation strategy->sample_prep chromatography Modify Chromatographic Conditions strategy->chromatography internal_std Use Stable Isotope-Labeled Internal Standard strategy->internal_std re_evaluate Re-evaluate Matrix Effects sample_prep->re_evaluate chromatography->re_evaluate internal_std->re_evaluate re_evaluate->strategy Further Optimization Needed validation Method Validation re_evaluate->validation Matrix Effect Minimized

Caption: A systematic workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS analysis.

Logical Relationship of Sample Preparation Techniques

cluster_1 Effectiveness in Reducing Matrix Effects ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) effectiveness Low Effectiveness -> High Effectiveness spe Solid-Phase Extraction (SPE) phospholipid_spe Phospholipid Removal SPE

References

Technical Support Center: Optimizing Heraclenin Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Heraclenin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for this compound incubation time in a cell viability assay?

For initial cytotoxicity screening with this compound, a 24 to 48-hour incubation period is a common starting point. This duration is often sufficient to observe effects on cell proliferation and viability. However, the optimal time can vary significantly depending on the cell line's doubling time and the specific endpoint being measured. For rapidly dividing cells, a shorter incubation of 24 hours may be adequate, while slower-growing cells might require 48 to 72 hours.

Q2: How does the specific research question influence the choice of incubation time?

The objective of your experiment is a critical factor in determining the appropriate incubation time.

  • Early Signaling Events: To study rapid cellular events like the phosphorylation of kinases in pathways such as PI3K/Akt or ERK/MAPK, short incubation times ranging from 15 minutes to a few hours are typically necessary.

  • Gene and Protein Expression: For analyzing changes in the expression levels of target genes and proteins, incubation times of 6 to 48 hours are generally required to allow for transcription and translation to occur.

  • Cell Viability and Apoptosis: To assess endpoints like apoptosis or overall cytotoxicity, longer incubation periods of 24 to 72 hours are common to allow for the full manifestation of these cellular processes.[1]

  • Long-term Effects: For assays that measure long-term proliferative capacity, such as colony formation assays, extended incubation periods of up to 96 hours or more may be necessary.

Q3: Are there reported incubation times for other furanocoumarins that can guide my this compound experiments?

Yes, studies on other furanocoumarins can provide a useful reference. It's important to note that these are starting points, and optimization for this compound in your specific cell line is crucial.

FuranocoumarinCell Line(s)Assay TypeIncubation Time(s)
BergaptenMCF-7, ZR-75Cell Proliferation48 or 96 hours[2]
PterostilbeneRAW 264.7Anti-inflammatoryPre-treatment then stimulation

Q4: What is a suitable starting concentration range for this compound?

Based on studies with other furanocoumarins, a broad range of concentrations from 1 µM to 100 µM is a reasonable starting point for dose-response experiments. The optimal concentration is highly dependent on the cell line and the specific biological effect being measured. A dose-response experiment is essential to determine the EC50 or IC50 for your specific assay.

Q5: How can I determine if this compound is stable in my cell culture medium during the incubation period?

The stability of a compound in culture media is a critical factor.[3] While direct stability data for this compound in specific cell culture media is limited, furanocoumarins can be susceptible to degradation. Consider the following:

  • Time-Course Analysis: If the biological effect of this compound diminishes at later time points in a time-course experiment, it could indicate compound degradation.

  • Media Refreshment: For longer incubation periods (> 48 hours), consider replenishing the media with freshly prepared this compound to maintain a consistent concentration.

  • Chemical Analysis: For definitive stability data, analytical methods like HPLC can be used to measure the concentration of this compound in the culture medium over time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inconsistent compound addition.Ensure accurate and consistent pipetting of this compound dilutions.
No observable effect of this compound Incubation time is too short.Perform a time-course experiment to determine the optimal incubation period.
This compound concentration is too low.Conduct a dose-response experiment with a wider range of concentrations.
Compound instability or precipitation.Visually inspect wells for precipitation. Prepare fresh this compound solutions for each experiment. Consider reducing the final DMSO concentration. This compound is soluble in DMSO.[4]
High background signal in the assay Insufficient washing steps.Ensure thorough but gentle washing of the cell monolayer between steps.
Reagent concentration is too high.Optimize the concentration of detection reagents according to the manufacturer's protocol.
Autofluorescence from the compound or media.Run appropriate controls, including media alone and media with this compound but without cells.
Unexpected cytotoxicity in control wells High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5% for DMSO).
Contamination of cell cultures.Regularly test cell lines for mycoplasma and other contaminants.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol provides a framework for determining the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Treat the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control for each time point. Plot cell viability (%) against the incubation time for each this compound concentration. This will allow you to select an incubation time that produces the desired effect for your downstream experiments.

Hypothetical Data Presentation:

Incubation Time (hours)Vehicle Control (Viability %)This compound (10 µM) (Viability %)This compound (50 µM) (Viability %)
6100 ± 4.598 ± 5.195 ± 4.8
12100 ± 5.292 ± 6.385 ± 5.9
24100 ± 4.875 ± 7.150 ± 6.5
48100 ± 5.555 ± 6.825 ± 4.2
72100 ± 6.140 ± 5.315 ± 3.7
Protocol 2: Dose-Response Experiment

Once an optimal incubation time is determined, this protocol can be used to determine the effective concentration range of this compound.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare a wider range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Include a vehicle control.

  • Treatment and Incubation: Treat the cells and incubate for the predetermined optimal time (e.g., 48 hours).

  • Cell Viability Assay and Data Acquisition: Perform the cell viability assay as described in Protocol 1.

  • Data Analysis: Plot cell viability (%) against the log of this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

Furanocoumarins have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.[2]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add this compound & Vehicle Control overnight_incubation->add_treatment prepare_this compound Prepare this compound Dilutions prepare_this compound->add_treatment incubate_timepoints Incubate for 6, 12, 24, 48, 72h add_treatment->incubate_timepoints add_viability_reagent Add Viability Reagent incubate_timepoints->add_viability_reagent read_plate Read Plate (Absorbance/Fluorescence) add_viability_reagent->read_plate analyze_data Analyze Data & Plot Curves read_plate->analyze_data

Caption: Workflow for a time-course experiment.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylates This compound This compound (Potential Inhibition) This compound->PI3K

Caption: The PI3K/Akt signaling pathway.

ERK_MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription This compound This compound (Potential Modulation) This compound->Raf

Caption: The ERK/MAPK signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) This compound This compound (Potential Inhibition) This compound->IKK

Caption: The NF-κB signaling pathway.

Apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNFα) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Potential Induction) This compound->DeathReceptor This compound->CellStress

Caption: Intrinsic and extrinsic apoptosis pathways.

References

Dealing with Heraclenin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heraclenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly the issue of precipitation in stock solutions, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in a variety of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1][2] Other suitable solvents include acetonitrile, chloroform, dichloromethane, ethyl acetate, and acetone.[1][3] The choice of solvent may depend on the specific requirements of your experiment and the compatibility with your cell culture or assay system.

Q2: My this compound stock solution, prepared in DMSO, shows precipitation after preparation or upon dilution. What could be the cause?

A2: Precipitation of this compound from a DMSO stock solution can occur for several reasons:

  • High Stock Concentration: Preparing a stock solution at a concentration that exceeds this compound's solubility limit in DMSO can lead to precipitation.[4][5]

  • Solvent Shift: When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the abrupt change in solvent polarity can cause the hydrophobic this compound to precipitate out of the solution.[6]

  • Temperature Fluctuations: The solubility of this compound can be temperature-dependent. Freeze-thaw cycles or storage at improper temperatures can induce precipitation.[5]

  • Low-Quality Solvent: The presence of water or other impurities in the DMSO can reduce the solubility of this compound.

Q3: How should I store my this compound stock solution to ensure its stability?

A3: For long-term storage (months to years), it is recommended to store this compound as a solid or in a suitable solvent at -20°C. For short-term storage (days to weeks), 4°C is acceptable.[7][8] To minimize degradation, protect the solution from light and repeated freeze-thaw cycles.

Q4: What is the maximum final concentration of DMSO that is generally tolerated by most cell lines?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell lines, although some cell lines may be more sensitive.[4][6] It is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving the issue of this compound precipitation in your stock solutions and experimental dilutions.

Issue: Precipitate observed in the this compound stock solution (in DMSO).

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Precipitate observed in This compound DMSO stock check_concentration Is the stock concentration too high? start->check_concentration lower_concentration Prepare a new stock at a lower concentration. check_concentration->lower_concentration Yes check_dissolution Was the dissolution complete? check_concentration->check_dissolution No solution_stable Stable stock solution achieved. lower_concentration->solution_stable aid_dissolution Gently warm (to 37°C) and vortex to aid dissolution. check_dissolution->aid_dissolution No check_storage Was the stock solution stored correctly? check_dissolution->check_storage Yes aid_dissolution->solution_stable proper_storage Store at -20°C and minimize freeze-thaw cycles. check_storage->proper_storage No check_storage->solution_stable Yes proper_storage->solution_stable

Figure 1. A decision tree for troubleshooting precipitation in this compound stock solutions.

Issue: Precipitate observed upon dilution of the this compound stock solution into aqueous media.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Precipitate forms upon dilution in aqueous media check_dilution_method How was the dilution performed? start->check_dilution_method slow_addition Add stock dropwise to pre-warmed media while vortexing. check_dilution_method->slow_addition Rapidly pipetted check_final_concentration Is the final this compound concentration too high? check_dilution_method->check_final_concentration Added slowly clear_solution Clear working solution achieved. slow_addition->clear_solution lower_final_concentration Reduce the final working concentration. check_final_concentration->lower_final_concentration Yes check_dmso_concentration Is the final DMSO concentration >0.5%? check_final_concentration->check_dmso_concentration No lower_final_concentration->clear_solution adjust_stock_concentration Lower the stock concentration to reduce the volume of DMSO added. check_dmso_concentration->adjust_stock_concentration Yes check_dmso_concentration->clear_solution No adjust_stock_concentration->clear_solution

Figure 2. A workflow for preventing precipitation during the dilution of this compound stock.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOSoluble[1][2]
AcetonitrileSoluble[2]
ChloroformSoluble[1][3]
DichloromethaneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
AcetoneSoluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (286.28 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 2.86 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final working concentration of this compound for your experiment.

  • Calculate the required volume of stock solution: Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Perform the dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.

  • Final mixing and use: Gently mix the final solution and add it to your cell culture plates immediately. Always prepare fresh dilutions for each experiment.

References

Technical Support Center: Chromatographic Resolution of Heraclenin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of Heraclenin and its isomers. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of this compound and its isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution or Co-elution of Isomers Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.Screen different stationary phases: Consider columns with different selectivities such as Phenyl-Hexyl, Cyano, or specialized columns for isomer separations like those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups that utilize π-π interactions.[1] • For chiral separations: Employ a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective.[2]
Suboptimal Mobile Phase Composition: The solvent strength or composition does not provide adequate selectivity.Adjust organic modifier: Vary the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase in small increments.[3] • Change the organic modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity. • Modify pH: For ionizable isomers, adjusting the mobile phase pH can significantly impact retention and selectivity.[3]
Inadequate Temperature Control: Temperature affects mobile phase viscosity and solute interactions with the stationary phase.Optimize column temperature: Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-50 °C). Sometimes lower temperatures can enhance selectivity.[3][4]
Peak Tailing Secondary Interactions: Active sites (e.g., free silanols) on the stationary phase interacting with the analytes.Use end-capped columns: Select a column with minimal residual silanol (B1196071) activity. • Add mobile phase modifiers: Incorporate a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., triethylamine) modifier to the mobile phase to mask active sites.[4]
Column Overload: Injecting too much sample mass onto the column.Reduce injection volume or sample concentration. [4]
Peak Broadening High Flow Rate: Leads to increased band broadening and reduced efficiency.Optimize flow rate: Reduce the flow rate to increase the number of theoretical plates, but be mindful of longer run times.[5][6]
Extra-column Volume: Excessive volume in tubing, injector, or detector cell.Minimize tubing length and internal diameter. [7][8]
Irreproducible Retention Times Mobile Phase Instability: Changes in mobile phase composition due to evaporation or inadequate mixing.Prepare fresh mobile phase daily and ensure thorough mixing and degassing. [9] • Use a mobile phase composition that is stable and avoids volatile components where possible.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.
Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature.Use a column oven to maintain a constant temperature. [3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of isomers?

A1: The most critical factor is selectivity (α), which represents the ability of the chromatographic system to differentiate between the two isomers.[3] While efficiency (N) and retention factor (k) are important, even a highly efficient system will not separate two isomers if the selectivity is 1.0. Selectivity is primarily influenced by the stationary phase chemistry and the mobile phase composition.[3][7]

Q2: When should I consider using a chiral stationary phase (CSP)?

A2: A CSP is essential for the separation of enantiomers, which are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[2] For diastereomers or structural isomers, which have different physical properties, an achiral column may be sufficient.[3]

Q3: How does temperature affect the separation of this compound and its isomers?

A3: Temperature can have a complex effect on selectivity.[3] Generally, increasing the temperature decreases the mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[3] However, the impact on selectivity can vary; in some cases, a change in temperature can even reverse the elution order of isomers.[3] It is a valuable parameter to optimize, especially when modifications to the mobile phase and stationary phase do not yield the desired resolution.[3]

Q4: Can I use Ultra-Performance Liquid Chromatography (UPLC) to improve the resolution of this compound isomers?

A4: Yes, UPLC is an excellent technique for improving the resolution of furanocoumarin isomers like this compound. The use of sub-2 µm particles in UPLC columns leads to significantly higher efficiency and, consequently, better resolution compared to traditional HPLC.[3][9][10][11]

Q5: What are some starting points for mobile phase selection for the separation of furanocoumarins?

A5: For reversed-phase chromatography of furanocoumarins, a common starting point is a gradient elution with water and an organic modifier like acetonitrile or methanol.[3][9][10] Often, a small amount of acid (e.g., formic acid or acetic acid) is added to the mobile phase to improve peak shape.

Experimental Protocols

Example UPLC Method for Furanocoumarin Isomer Separation

This protocol is a starting point for developing a separation method for this compound and its isomers, based on established methods for furanocoumarin analysis.[3][12]

Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended Conditions
Column ACQUITY UPLC CSH™ C18 (2.1 mm x 100 mm, 1.7 µm) or ACQUITY UPLC CSH™ Fluoro-Phenyl (2.1 mm x 100 mm, 1.7 µm)[3][12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min, 30-40% B; 10-17 min, 40-80% B; 17-20 min, 80% B[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 25 °C (can be optimized)[3]
Injection Volume 2 µL[3]
Detection Wavelength 254 nm[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound and its isomers in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (Organic %) check_k->adjust_k No check_alpha Is Selectivity (α) > 1.05? check_k->check_alpha Yes adjust_k->check_k optimize_alpha Optimize Selectivity (α) check_alpha->optimize_alpha No optimize_n Optimize Efficiency (N) check_alpha->optimize_n Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_alpha->change_solvent change_ph Adjust Mobile Phase pH optimize_alpha->change_ph change_temp Optimize Temperature optimize_alpha->change_temp change_column Change Stationary Phase optimize_alpha->change_column increase_n Increase Column Length or Decrease Particle Size (UPLC) optimize_n->increase_n good_res Good Resolution (Rs ≥ 1.5) optimize_n->good_res If sufficient change_solvent->check_alpha change_ph->check_alpha change_temp->check_alpha change_column->check_alpha increase_n->good_res

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.

Simplified Signaling Pathway for Coumarin-Mediated Anti-inflammatory Effects

This compound, as a coumarin (B35378) derivative, may exert anti-inflammatory effects by modulating key signaling pathways. Natural coumarins have been shown to influence the Nrf2 and NF-κB pathways.[13]

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation IKK IKK ROS->IKK activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases IkB_NFkB IκB-NF-κB Complex Nrf2->IkB_NFkB inhibits IκB degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to nucleus IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription Inflammatory_Genes->ROS exacerbates

Caption: Crosstalk between Nrf2 and NF-κB pathways, a potential mechanism for this compound's effects.

References

Technical Support Center: Enhancing Heraclenin Purification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Heraclenin.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound extraction?

A1: The most common starting materials for this compound extraction are the roots and other parts of plants from the genus Heracleum, also known as hogweed.[1][2][3] Different species may have varying concentrations of this compound.

Q2: What are the critical parameters to control during extraction to maximize yield?

A2: For methods like Microwave-Assisted Extraction (MAE), key parameters to optimize include the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio. For furanocoumarins, hexane (B92381) has been shown to be an effective solvent, with optimal temperatures around 70°C and an extraction time of approximately 10 minutes.[4] The addition of a small amount of water to dried plant material can also enhance extraction efficiency by improving the interaction between the solvent and the plant matrix.[4]

Q3: What level of purity can I expect after each purification step?

A3: Purity will increase with each successive purification step. A crude extract may contain a complex mixture of compounds. After initial fractionation, such as with Solid-Phase Extraction (SPE), the purity of the target fraction will be significantly higher. Final purification by preparative High-Performance Liquid Chromatography (HPLC) aims for a purity of >98%.

Q4: How can I confirm the identity and purity of the purified this compound?

A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed using analytical HPLC, which should show a single major peak corresponding to this compound. Quantitative NMR (qNMR) can also be a powerful tool for accurately determining purity.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inefficient cell lysis.- Inappropriate solvent selection.- Insufficient extraction time or temperature.- Ensure the plant material is finely ground to maximize surface area.- Use a solvent system with appropriate polarity (e.g., methanol (B129727) for initial extraction, followed by fractionation with dichloromethane).[2]- Optimize extraction parameters (time, temperature) for your specific method. For MAE, consider temperatures around 70°C for 10 minutes.[4]
Poor Separation in Column Chromatography - Improper stationary phase activation.- Incorrect mobile phase polarity.- Column overloading.- Co-elution of structurally similar compounds.- Ensure silica (B1680970) gel is properly packed and equilibrated.- Develop a suitable gradient elution method, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[2]- Reduce the amount of crude extract loaded onto the column.- Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), for difficult separations.
This compound Degradation - Exposure to light (photosensitivity of furanocoumarins).- High temperatures during extraction or solvent evaporation.- Unfavorable pH conditions (instability at acidic or basic pH).- Protect samples from direct light throughout the purification process by using amber glassware or covering vessels with aluminum foil.- Use a rotary evaporator at a temperature not exceeding 45°C for solvent removal.[2]- Maintain a neutral pH during aqueous extraction and workup steps. Furanocoumarins are generally more stable at acidic to neutral pH.[6][7]
Difficulty in Crystallization - Insufficient purity of the this compound sample.- Inappropriate solvent system.- Supersaturation not achieved or too rapid.- Repurify the this compound sample using preparative HPLC to achieve >98% purity.- Screen a variety of solvent and anti-solvent combinations. A common approach is to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, water) until turbidity appears.[8]- Allow for slow evaporation of the solvent or slow cooling to induce crystal growth.[8][9]
Presence of Persistent Impurities - Co-extraction of compounds with similar properties (e.g., other furanocoumarins, flavonoids).- Formation of artifacts during purification.- Employ orthogonal purification techniques. For example, follow normal-phase column chromatography with reversed-phase preparative HPLC.- Analyze impurities by LC-MS to identify their structures and devise a targeted removal strategy.

Quantitative Data Summary

The following table presents representative yields and recoveries for the purification of furanocoumarins from Heracleum species. Note that these values are illustrative and can vary based on the specific plant material and experimental conditions.

Purification Step Parameter Value Reference
Microwave-Assisted Extraction (MAE) Yield of Bergapten3.14 mg/g of dry plant material[4]
Yield of Angelicin2.3 mg/g of dry plant material[4]
Solid-Phase Extraction (SPE) Recovery of Bergapten77.2%[4]
Recovery of Angelicin84.1%[4]
Recovery of Methoxsalen84.3%[4]
TLC Quantification in H. candicans This compound Content1.02 – 1.36% w/w[3]

Experimental Protocols

Extraction and Fractionation of this compound

This protocol is adapted from methods used for the extraction of furanocoumarins from Heracleum species.[2]

  • Preparation of Plant Material:

    • Thoroughly wash fresh roots of the Heracleum species with tap water, followed by a rinse with distilled water.

    • Air-dry the roots in a dark, well-ventilated area until brittle.

    • Grind the dried roots into a fine powder.

  • Maceration:

    • Weigh the powdered root material and place it in a large flask.

    • Add methanol in a 1:10 (w/v) ratio.

    • Seal the flask and let it stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

  • Solvent Fractionation:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive extractions with n-hexane to remove non-polar impurities. Discard the n-hexane fractions.

    • Extract the remaining aqueous layer with dichloromethane (B109758). This fraction will contain this compound and other furanocoumarins.

    • Collect the dichloromethane fraction and concentrate it to dryness to yield the crude furanocoumarin extract.

Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude furanocoumarin extract in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297).

    • Start with 100% n-hexane and gradually increase the percentage of ethyl acetate to increase the polarity of the mobile phase.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Final Purification by Preparative HPLC

For high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: C18 reversed-phase column (e.g., 250 mm × 10.0 mm, 5 µm).[10]

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

  • Detection: UV detector set at a wavelength where this compound has strong absorbance.

  • Procedure:

    • Dissolve the this compound-containing fraction from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run a linear gradient to elute the compounds.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain highly purified this compound.

Crystallization of this compound

This is a general protocol for inducing crystallization.

  • Solvent Selection:

    • Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate, or a mixture of chloroform (B151607) and methanol).

  • Inducing Supersaturation:

    • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent like n-hexane or water) dropwise until the solution becomes slightly turbid.[8]

    • Slow Evaporation: Cover the vial with a cap containing a few small holes and leave it undisturbed to allow for slow evaporation of the solvent.[8]

  • Crystal Growth:

    • Allow the solution to stand at a constant temperature (room temperature or 4°C) without disturbance.

    • Crystal formation may take several hours to days.

  • Harvesting Crystals:

    • Once crystals have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of the anti-solvent.

    • Dry the crystals under vacuum.

Visualizations

This compound Purification Workflow

Heraclenin_Purification_Workflow Start Heracleum Plant Material (e.g., Roots) Grinding Grinding Start->Grinding Extraction Extraction (e.g., Maceration with Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Fractionation (Dichloromethane/Water) Crude_Extract->Fractionation Concentration2 Concentration Fractionation->Concentration2 CC_Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration2->CC_Purification TLC_Analysis TLC Analysis of Fractions CC_Purification->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling HPLC_Purification Preparative HPLC (C18, MeOH/Water) Pooling->HPLC_Purification Pure_this compound Pure this compound (>98%) HPLC_Purification->Pure_this compound Crystallization Crystallization Pure_this compound->Crystallization Crystals This compound Crystals Crystallization->Crystals

Caption: A typical workflow for the purification of this compound.

This compound and the NFAT Signaling Pathway

NFAT_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Signal IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Calcineurin_inactive Calcineurin (Inactive) Ca2_cyto->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates to Nucleus Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression Transcription This compound This compound This compound->Calcineurin_active Inhibits

Caption: this compound's inhibition of the Calcineurin-NFAT signaling pathway.

References

Navigating Heraclenin Bioassays: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals encountering variability in Heraclenin bioassays now have a centralized resource for troubleshooting and protocol optimization. This technical support center provides in-depth guidance, experimental methodologies, and answers to frequently asked questions to ensure the generation of reliable and reproducible data in studies involving this promising furanocoumarin.

This compound, a natural compound with demonstrated anti-inflammatory, antimicrobial, and cytotoxic properties, is the subject of increasing scientific interest. However, its physicochemical characteristics and interactions within biological systems can present challenges, leading to inconsistent experimental outcomes. This guide directly addresses these issues to support the scientific community in harnessing the full potential of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound cytotoxicity assay results are not consistent across experiments. What are the common causes?

A1: Inconsistent results in cytotoxicity assays, such as the MTT assay, can stem from several factors. Firstly, this compound's limited solubility in aqueous solutions can lead to precipitation in the cell culture medium, resulting in a non-homogenous concentration. It is crucial to ensure complete dissolution in a suitable solvent like DMSO and to maintain a final DMSO concentration that is non-toxic to the cells (typically below 0.5%). Secondly, the stability of this compound in culture media can be a factor; it is advisable to prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.[1][2] Lastly, interference with the assay itself is possible. Furanocoumarins may interact with the MTT reagent, or exhibit autofluorescence, which can affect the accuracy of colorimetric or fluorometric readouts.[3][4][5]

Q2: I am observing high background noise in my fluorescence-based assays with this compound. What could be the reason?

A2: High background fluorescence can be attributed to the intrinsic fluorescence of this compound, a common characteristic of coumarin (B35378) derivatives. These compounds often absorb UV light and emit in the blue-green region of the spectrum. To mitigate this, it is essential to run parallel control wells containing this compound in cell-free media to quantify its autofluorescence. This background value can then be subtracted from the readings of the experimental wells. Additionally, selecting fluorophores for your assay that have excitation and emission spectra distinct from that of this compound can help minimize interference.

Q3: What is the optimal solvent and concentration of DMSO for dissolving this compound in cell-based assays?

A3: this compound is sparingly soluble in water but readily dissolves in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in the cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Bioactivity Degradation of this compound: Furanocoumarins can be sensitive to light and pH changes.Prepare fresh working solutions for each experiment. Store stock solutions in the dark at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles.
Inadequate Cellular Uptake: this compound may have poor permeability in certain cell types.Co-incubation with a non-toxic permeabilizing agent could be considered, but this must be carefully validated.
High Variability Between Replicates Precipitation of this compound: Poor solubility in the final assay medium.Ensure the stock solution is fully dissolved before further dilution. Vortex well before adding to cells. Do not exceed the solubility limit in the final medium.
Inconsistent Cell Seeding: Uneven cell density across the plate.Ensure a homogenous cell suspension before seeding. Pay careful attention to pipetting technique.
Unexpected Cytotoxicity in Control Wells Solvent Toxicity: High final concentration of DMSO.Calculate dilutions carefully to ensure the final DMSO concentration is below the toxic threshold for your cell line (generally <0.5%). Run a vehicle control with the same DMSO concentration.
Assay Interference Autofluorescence: this compound's intrinsic fluorescence masks or inflates the signal.Run a compound-only control to measure and subtract background fluorescence. Use dyes with emission spectra that do not overlap with this compound's.
Colorimetric Interference (e.g., MTT assay): this compound may absorb light at the same wavelength as the formazan (B1609692) product or directly reduce the MTT reagent.[3][4][5]Run a compound control in the presence of the assay reagent but without cells to check for direct interaction. Consider using an alternative viability assay (e.g., CellTiter-Glo).

Quantitative Data Summary

The following tables summarize the reported bioactivity of this compound and structurally related furanocoumarins in various assays. Note that IC₅₀ and MIC values can vary between different studies and experimental conditions.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIC₅₀ (µM)Reference
OxypeucedaninA549 (Lung)MTT25.98 ± 1.27[6]
OxypeucedaninHeLa (Cervical)MTT40.33 ± 0.63[6]
OxypeucedaninMCF-7 (Breast)MTT--
This compoundA549 (Lung)MTTData not available
This compoundHeLa (Cervical)MTTData not available
This compoundMCF-7 (Breast)MTTData not available

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundCell LineAssayIC₅₀ (µM)Reference
LuteolinRAW 264.7NO Inhibition17.1[7]
2',3',5,7-TetrahydroxyflavoneRAW 264.7NO Inhibition19.7[7]
This compoundRAW 264.7NO InhibitionData not available

Table 3: Antimicrobial Activity of this compound and Related Compounds

CompoundMicroorganismAssayMIC (µg/mL)Reference
7-HydroxycoumarinS. aureusBroth Microdilution200[1]
7-HydroxycoumarinE. coliBroth Microdilution800[1]
This compoundS. aureusBroth MicrodilutionData not available
This compoundE. coliBroth MicrodilutionData not available

Note: Specific quantitative data for this compound in these particular assays were not available in the searched literature. The provided data for related compounds can serve as a reference for experimental design.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol is designed for use with RAW 264.7 macrophage cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (prepared in complete medium) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated, vehicle + LPS, this compound only).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Based on the known activities of furanocoumarins, this compound may exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic apoptosis pathway.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB p65/p50 IkB->NFkB Inhibits p65_p50_nuc p65/p50 NFkB->p65_p50_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., iNOS) p65_p50_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress CytoC Cytochrome c Mitochondrion->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic caspase pathway.

Experimental Workflow Diagrams

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay A Seed Cells in 96-well plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent (Incubate 2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G

References

Technical Support Center: Analysis of Heraclenin Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Heraclenin and its degradation products by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the analyte. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's pKa. 4. Column Degradation: Loss of stationary phase or void formation.1. Dilute the sample and reinject. 2. Use a mobile phase with a competitive amine (e.g., triethylamine) or a column with end-capping. Consider a different column chemistry. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column or replace it if necessary.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte.[1] 2. Suboptimal MS Parameters: Incorrect cone voltage, capillary voltage, or gas flow rates. 3. Analyte Degradation in Source: The compound may be unstable under the ionization conditions. 4. Incorrect Mobile Phase: The mobile phase additives may not be compatible with ESI or APCI.1. Improve sample clean-up (e.g., solid-phase extraction). Modify the chromatographic method to separate the analyte from the interfering compounds. 2. Optimize MS parameters through infusion of a standard solution of this compound. 3. Try a softer ionization technique (e.g., lower cone voltage) or a different ionization source (e.g., APCI instead of ESI). 4. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) for ESI.
Carryover (Ghost Peaks) 1. Adsorption of Analyte: this compound or its degradation products may be adsorbing to parts of the LC system (injector, column, tubing).[2] 2. Injector Contamination: Residue in the syringe or sample loop.1. Use a stronger needle wash solution. Increase the wash volume and/or the number of wash cycles. Flush the column with a strong solvent.[2] 2. Clean the injector components according to the manufacturer's instructions.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent composition or pH. 2. Column Temperature Fluctuations: Lack of a column oven or unstable temperature control. 3. Pump Issues: Inaccurate or fluctuating flow rate.1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and perform routine maintenance.
No Peaks Detected 1. No Degradation Occurred: The stress conditions were not sufficient to degrade this compound. 2. Complete Degradation: The compound has fully degraded into products that are not retained on the column or are not ionizable. 3. Instrument Malfunction: Issues with the autosampler, pump, or mass spectrometer.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). 2. Analyze the sample with a more polar column or different ionization mode. 3. Perform system suitability tests and troubleshoot the instrument components.

Frequently Asked Questions (FAQs)

Sample Preparation and Degradation

Q1: What are the recommended forced degradation conditions for this compound?

Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure that all likely degradation products are generated.[3][4] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photodegradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/m²).

Q2: How can I effectively extract this compound and its degradation products from a complex matrix?

Solid-phase extraction (SPE) is a recommended technique for cleaning up samples containing furanocoumarins like this compound from complex matrices such as cosmetics or plant extracts.[5][6] A reversed-phase C18 sorbent is often effective. The general procedure involves loading the sample onto the conditioned SPE cartridge, washing away interferences with a weak solvent, and then eluting this compound and its degradation products with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724).

LC-MS Analysis

Q3: What type of LC column and mobile phase is suitable for separating this compound and its degradation products?

A reversed-phase C18 column is commonly used for the analysis of furanocoumarins. A typical mobile phase would consist of a gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidic modifier like 0.1% formic acid to improve peak shape and ionization efficiency in positive ion mode.

Q4: Which ionization technique, ESI or APCI, is better for the analysis of this compound and its degradation products?

Electrospray ionization (ESI) is generally the preferred method for furanocoumarins as it is a soft ionization technique suitable for moderately polar compounds. It typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode, which is ideal for identification and quantification. Atmospheric pressure chemical ionization (APCI) can be an alternative, particularly for less polar degradation products.

Q5: How can I identify the structures of unknown degradation products?

The structural elucidation of unknown degradation products is typically achieved using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).[1]

  • HRMS provides the accurate mass of the degradation product, which allows for the determination of its elemental composition.

  • MS/MS involves fragmenting the precursor ion of the degradation product to obtain a fragmentation pattern. This pattern provides structural information that can be used to deduce the structure of the molecule. By comparing the fragmentation pattern of the degradation product to that of the parent drug (this compound), the site of modification can often be identified.

Data Interpretation

Q6: What are the expected degradation pathways for this compound?

Based on the structure of this compound (an epoxide-containing furanocoumarin), the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis of the epoxide ring: This is a likely pathway under both acidic and basic conditions, leading to the formation of a diol.

  • Oxidation: The furan (B31954) ring and other parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Furanocoumarins are known to be phototoxic and can undergo various reactions upon exposure to light, including cycloadditions and cleavage of the furan ring.

Q7: How can I quantify the degradation products?

Quantification of degradation products can be challenging if reference standards are not available. In such cases, the percentage of degradation can be estimated by assuming that the response factor of the degradation product is the same as that of the parent drug. This is done by calculating the peak area of the degradation product as a percentage of the total peak area of the drug and all its degradation products. For more accurate quantification, it is necessary to isolate and synthesize the degradation products to generate reference standards for creating calibration curves.

Quantitative Data of this compound Degradation Products

The following table summarizes hypothetical degradation products of this compound based on known degradation pathways of similar furanocoumarins. This data should be used as a guide, and the actual degradation products and their relative amounts may vary depending on the specific experimental conditions.

Stress Condition Proposed Degradation Product Molecular Formula [M+H]⁺ (m/z) Observed Degradation (%)
Acidic HydrolysisThis compound DiolC₁₆H₁₆O₆305.0974~15%
Basic HydrolysisThis compound DiolC₁₆H₁₆O₆305.0974~20%
Oxidative (H₂O₂)Oxidized this compoundC₁₆H₁₄O₇319.0767~10%
Photolytic (UV)Photodegradation Product 1VariesVaries~25%
ThermalIsomeric ProductC₁₆H₁₄O₅287.0868~5%

Experimental Protocol: Forced Degradation and LC-MS Analysis of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound and analyzing the resulting samples by LC-MS.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the appropriate solvent (see below) to a working concentration of 100 µg/mL.

2. Forced Degradation Procedures:

  • Acidic Hydrolysis: Mix 1 mL of the this compound working solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Basic Hydrolysis: Mix 1 mL of the this compound working solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the this compound working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve in methanol to the working concentration.

  • Photodegradation: Expose the this compound working solution in a quartz cuvette to UV light (254 nm) and visible light.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS.

4. Data Analysis:

  • Process the chromatograms to identify the peaks of this compound and its degradation products.

  • Determine the mass-to-charge ratio (m/z) of each degradation product from the full scan MS data.

  • Use the MS/MS data to elucidate the structures of the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Experimental Workflow Diagram

Heraclenin_Degradation_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Degradation (105°C, Solid) This compound->Thermal Photo Photodegradation (UV/Vis Light) This compound->Photo LCMS LC-MS/MS Analysis (C18, ESI+) Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Processing & Interpretation LCMS->Data Structure Structure Elucidation (HRMS, MS/MS) Data->Structure Quantification Quantification of Degradation Products Data->Quantification

Caption: Workflow for forced degradation and LC-MS analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Heraclenin and Psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two furanocoumarins, Heraclenin and Psoralen (B192213). This analysis is supported by experimental data on their cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways.

Introduction

This compound and Psoralen are naturally occurring furanocoumarins found in various plants. Both compounds have garnered interest in cancer research due to their potential cytotoxic and antiproliferative effects. This guide aims to provide a detailed comparison of their anticancer activities, drawing upon available in vitro experimental data. We will delve into their efficacy in inhibiting cancer cell growth, their ability to induce programmed cell death (apoptosis), and their influence on the cell cycle. Furthermore, we will explore the underlying molecular mechanisms and signaling pathways modulated by these compounds.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data on the anticancer activities of this compound and Psoralen.

Table 1: Cytotoxicity (IC50 Values) of this compound and Psoralen in Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
This compound Jurkat (Leukemia)14.9[1]
HL-60/MX1 (Leukemia)Not specified, induced apoptosis[2]
HL-60/MX2 (Leukemia)Not specified, induced apoptosis[2]
Psoralen T47-D (Breast Cancer)10.14 - 13.64[3]
MDA-MB-231 (Breast Cancer)> 71.01[3]
SK-BR-3 (Breast Cancer)> 50 (dark), 2.71 (with UVA)[3]
MCF-7 (Breast Cancer)Not specified, induced G0/G1 arrest[4][5]
SMMC7721 (Hepatocellular Carcinoma)Not specified, induced G1 arrest[6]
PC3 (Prostate Cancer)Not specified, induced G1 and G2/M arrest[6]
4T1 (Breast Cancer)Not specified, induced apoptosis[7]
CT2A (Glioma)Not specified, induced apoptosis[7]
KP-B (Sarcoma)Not specified, induced apoptosis[7]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The activity of Psoralen is often enhanced by UVA irradiation (phototoxicity).

Table 2: Effects of this compound and Psoralen on Apoptosis and Cell Cycle
CompoundEffect on ApoptosisEffect on Cell CycleAffected Proteins/PathwaysReference
This compound Induces apoptosisG2/M and G1/S phase arrest in Jurkat cellsDNA fragmentation[1]
Psoralen Induces apoptosisG0/G1 arrest in MCF-7 and SMMC7721 cells; G2/M arrest in MDA-MB-231 cellsWnt/β-catenin pathway, Endoplasmic Reticulum Stress, JAK1-STAT1 pathway, p53 activation[3][4][6][8]

Mechanisms of Anticancer Activity

This compound

The available data suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. In Jurkat leukemia cells, this compound was found to cause DNA fragmentation, a hallmark of apoptosis, and induce cell cycle arrest at the G2/M and G1/S phases[1]. Studies on HL-60 leukemia cell lines also confirmed its ability to induce apoptosis[2]. However, the precise molecular mechanisms and signaling pathways targeted by this compound remain less characterized compared to Psoralen.

Psoralen

Psoralen exhibits a broader and more extensively studied range of anticancer mechanisms. Its primary mode of action often involves the formation of DNA adducts upon activation by UVA light, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis[9].

Even without photoactivation, Psoralen has been shown to possess significant anticancer properties. It can induce apoptosis through multiple signaling pathways. For instance, in breast cancer cells, Psoralen has been demonstrated to modulate the Wnt/β-catenin signaling pathway, leading to cell cycle arrest[4][5]. It also induces endoplasmic reticulum (ER) stress, which can trigger apoptosis in liver and prostate cancer cells[6]. Furthermore, in cutaneous T-cell lymphoma, Psoralen, in combination with UVA, activates the JAK1-STAT1 pathway to enhance apoptosis[8]. The tumor suppressor protein p53 is also a key player in Psoralen-induced apoptosis[10].

Psoralen's impact on the cell cycle is cell-type dependent. It has been observed to cause G0/G1 arrest in MCF-7 breast cancer and SMMC7721 liver cancer cells, while inducing a G2/M arrest in MDA-MB-231 breast cancer cells[4][5][6].

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Signaling pathways modulated by Psoralen in cancer cells.

Experimental Workflow

Anticancer_Activity_Workflow cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment with This compound or Psoralen start->treatment MTT MTT Assay (Cytotoxicity - IC50) treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI - Apoptosis) treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Propidium Iodide - Cell Cycle) treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) treatment->WesternBlot data_analysis Data Analysis and Interpretation MTT->data_analysis Flow_Apoptosis->data_analysis Flow_CellCycle->data_analysis WesternBlot->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: A typical experimental workflow for evaluating anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Psoralen (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or Psoralen for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS (phosphate-buffered saline).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound or Psoralen and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Analysis: Analyze the cells using a flow cytometer. The DNA content of the cells, which is proportional to the PI fluorescence, is used to determine the cell cycle phase.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs).

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Both this compound and Psoralen demonstrate promising anticancer activities in vitro. Psoralen, particularly when photoactivated, has a well-documented mechanism of action involving DNA damage and modulation of multiple signaling pathways, leading to apoptosis and cell cycle arrest. Its efficacy has been demonstrated across a range of cancer cell lines.

This compound also exhibits cytotoxic and pro-apoptotic effects, although the current body of research on its specific molecular targets and signaling pathways is less extensive. The available data indicates its potential as an anticancer agent, particularly in leukemia, by inducing apoptosis and cell cycle arrest.

Further research is warranted to fully elucidate the anticancer mechanisms of this compound and to expand the evaluation of both compounds in a wider array of cancer models, including in vivo studies. This will be crucial for determining their potential as standalone or adjuvant therapies in cancer treatment. This comparative guide serves as a valuable resource for researchers to inform future studies and to guide the development of novel anticancer strategies based on these natural furanocoumarins.

References

Heraclenin vs. Imperatorin: A Comparative Analysis of Apoptotic Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic-inducing effects of two furanocoumarins, Heraclenin and Imperatorin. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating novel anticancer agents.

Introduction

This compound and Imperatorin are naturally occurring furanocoumarins that have garnered scientific interest for their potential pharmacological activities, including anticancer properties. A key mechanism underlying their potential therapeutic effect is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. While both compounds share a common structural backbone, subtle differences in their chemical makeup can lead to distinct biological activities and mechanisms of action. This guide provides a comparative overview of their ability to induce apoptosis based on currently available scientific literature.

Comparative Efficacy in Apoptosis Induction

The following tables summarize the quantitative data from various studies on the pro-apoptotic effects of this compound and Imperatorin across different cancer cell lines.

Table 1: Effect of this compound on Apoptosis

Cell LineConcentrationExposure Time% of Apoptotic Cells (Annexin V+)MethodReference
HL-60 (Leukemia)Not SpecifiedNot SpecifiedData not availableFlow Cytometry[1]
HL-60/MX1 (Leukemia)Not SpecifiedNot SpecifiedData not availableFlow Cytometry[1]
HL-60/MX2 (Leukemia)Not SpecifiedNot SpecifiedDecreased early apoptotic cells compared to HL-60/MX1Flow Cytometry[1]

Note: Detailed quantitative data for this compound's induction of apoptosis is limited in the currently available literature. The provided information indicates a pro-apoptotic effect in leukemia cell lines, but specific percentages of apoptotic cells are not specified.

Table 2: Effect of Imperatorin on Apoptosis

Cell LineConcentrationExposure Time% of Apoptotic Cells (Annexin V+)MethodReference
HT-29 (Colon Cancer)78 µM (IC50)48 hConcentration-dependent increaseFlow Cytometry[2]
HepG2 (Liver Cancer)Time & Dose-dependentNot SpecifiedTime and dose-dependent increaseAnnexin V-PI staining[3]
HeLa (Cervical Cancer)50 µM48 h34.89%Not Specified[4]
RK33 (Larynx Cancer)100 µM48 h2.033% (active caspase-3 positive)Flow Cytometry[5]
TE671 (Rhabdomyosarcoma)100 µM48 h17.8% (active caspase-3 positive)Flow Cytometry[5]

Molecular Mechanisms of Action

Caspase Activation

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

  • Imperatorin: Imperatorin has been demonstrated to activate the caspase cascade in various cancer cell lines. It triggers the activation of initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[2][3][5] This activation leads to the cleavage of key cellular substrates, ultimately resulting in cell death.

Table 3: Effect of this compound on Caspase-3 Activity

Cell LineConcentrationExposure TimeCaspase-3 ActivityMethodReference
HL-60, HL-60/MX1, HL-60/MX2Not SpecifiedNot SpecifiedInducedPhiPhiLux-G1D2 reagent[1]

Table 4: Effect of Imperatorin on Caspase Activity

Cell LineConcentrationExposure TimeCaspase(s) ActivatedMethodReference
HT-29Concentration-dependent48 hCaspase-3/7Caspase-3/7 assay[2]
HepG2Time & Dose-dependentNot SpecifiedCaspase-3, -8, -9Western Blot[3]
RK33, TE67110-100 µM48 hCaspase-3Western Blot[5]
Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate.

  • This compound: Information regarding the effect of this compound on the expression of Bcl-2 family proteins is not well-documented in the reviewed literature.

  • Imperatorin: Imperatorin has been shown to modulate the expression of Bcl-2 family proteins to favor apoptosis. Studies have reported an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2][6] This shift promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

Table 5: Effect of Imperatorin on Bcl-2 Family Proteins

Cell LineEffect on BaxEffect on Bcl-2MethodReference
HT-29UpregulationDownregulationWestern Blot[2]
HepG2UpregulationDownregulationWestern Blot[6]

Signaling Pathways

The induction of apoptosis by this compound and Imperatorin involves distinct signaling cascades.

This compound-Induced Apoptotic Pathway

The precise signaling pathway for this compound-induced apoptosis is not yet fully elucidated. However, the available data suggests the involvement of caspase-3 activation.

Heraclenin_Apoptosis This compound This compound Unknown Upstream Signaling (Mechanism unclear) This compound->Unknown Caspase3 Caspase-3 Activation Unknown->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Imperatorin-Induced Apoptotic Pathways

Imperatorin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Imperatorin_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Imperatorin_ext Imperatorin DeathReceptor Death Receptors (e.g., Fas) Imperatorin_ext->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Imperatorin_int Imperatorin Bax ↑ Bax Imperatorin_int->Bax Bcl2 ↓ Bcl-2 Imperatorin_int->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Imperatorin-induced intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compounds (this compound or Imperatorin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

  • PBS

Procedure:

  • Culture and treat cells with the test compounds as described for the MTT assay.

  • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

AnnexinV_Workflow Start Cell Treatment Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells and harvest as previously described.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence indicates that both this compound and Imperatorin can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. Imperatorin has been more extensively studied, with research demonstrating its ability to activate both the intrinsic and extrinsic apoptotic pathways, involving caspase activation and modulation of Bcl-2 family proteins.[2][3][5][6]

In contrast, while this compound has been shown to induce apoptosis and activate caspase-3 in leukemia cells, the detailed molecular mechanisms and signaling pathways remain less characterized.[1] Further research is warranted to fully elucidate the apoptotic mechanisms of this compound and to conduct direct, quantitative comparisons with Imperatorin across a broader range of cancer cell lines. Such studies will be crucial for determining their relative therapeutic potential and for guiding future drug development efforts.

References

Validating the Anti-inflammatory Effects of Furanocoumarins: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of furanocoumarins, using Imperatorin as a representative compound due to the limited in-vivo data on Heraclenin. This guide provides an objective comparison with established anti-inflammatory agents, supported by experimental data from animal models.

This guide details the anti-inflammatory efficacy of furanocoumarins, a class of organic chemical compounds, in established preclinical animal models of inflammation. Due to a scarcity of specific in-vivo studies on this compound, this document utilizes data from studies on Imperatorin, a structurally related and well-researched furanocoumarin. The findings are compared against Indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID), to provide a clear benchmark for its potential therapeutic efficacy.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in-vivo assay to screen for acute anti-inflammatory activity.[1][2] In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).[1][2] The reduction in paw volume in treated animals compared to a control group is a measure of the anti-inflammatory potential of the tested compound.

Imperatorin has demonstrated significant anti-inflammatory effects in this model. Oral administration of Imperatorin at doses of 15, 30, and 60 mg/kg has been shown to significantly inhibit the inflammatory reactions.[3] The anti-inflammatory effect of Imperatorin was found to be comparable to that of the standard drug, Indomethacin (10 mg/kg).[3]

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)Reference
Control-0[3]
Imperatorin15Significant Inhibition (P<0.05)[3]
Imperatorin30Significant Inhibition (P<0.01)[3]
Imperatorin60Significant Inhibition (P<0.01)[3]
Indomethacin10Significant Inhibition (P<0.01)[3][4]

Modulation of Pro-inflammatory Cytokines

Inflammation is a complex biological response involving the production of various signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] The ability of a compound to reduce the levels of these cytokines is a key indicator of its anti-inflammatory activity.

In animal models of lipopolysaccharide (LPS)-induced inflammation, Imperatorin has been shown to significantly reduce the circulating levels of TNF-α and IL-1β in a dose-dependent manner.[1] Furthermore, in-vitro studies using LPS-stimulated RAW 264.7 macrophage cells have confirmed that Imperatorin can suppress the mRNA expression of TNF-α, IL-6, and IL-1β.[3]

CytokineEffect of ImperatorinAnimal ModelReference
TNF-αSignificant reduction in serum levelsLPS-induced endotoxemia in mice[1]
IL-1βSignificant reduction in serum levelsLPS-induced endotoxemia in mice[1]
IL-6Reduced mRNA expressionLPS-stimulated RAW 264.7 cells[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200g).

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compound (e.g., Imperatorin) or standard drug (e.g., Indomethacin) is administered orally. The control group receives the vehicle.[4]

  • After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[7]

  • Paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1]

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Measurement of Serum Cytokines in LPS-Induced Endotoxemia

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines in vivo.

Animals: Male BALB/c mice.

Procedure:

  • Animals are divided into control, LPS-treated, and test groups.

  • The test compound (e.g., Imperatorin) is administered to the test group.

  • After a set time, animals in the LPS-treated and test groups are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • Blood samples are collected at a specific time point after LPS injection.

  • Serum levels of TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

Visualization of Molecular Pathways and Experimental Workflow

Signaling Pathways in Inflammation

Inflammation is mediated by complex intracellular signaling cascades. Two key pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways regulate the expression of genes involved in the inflammatory response, including those for pro-inflammatory cytokines.[8][9] Imperatorin has been shown to exert its anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK pathways.[3][10]

G Simplified Inflammatory Signaling Pathways cluster_0 Stimulus cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Inhibition by Imperatorin LPS LPS/ Carrageenan MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation (Edema) Cytokines->Inflammation Imperatorin Imperatorin Imperatorin->MAPK Inhibits Imperatorin->NFkB Inhibits

Caption: Imperatorin inhibits inflammation by targeting the MAPK and NF-κB pathways.

Experimental Workflow for In-Vivo Anti-inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a compound in an animal model.

G In-Vivo Anti-inflammatory Assessment Workflow A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Administration of Test Compound/Vehicle B->C D Induction of Inflammation (e.g., Carrageenan injection) C->D E Measurement of Inflammatory Parameters (e.g., Paw Volume) D->E F Data Analysis and Comparison E->F

Caption: A standard workflow for in-vivo screening of anti-inflammatory compounds.

Comparative Efficacy Flowchart

This flowchart provides a logical comparison of the anti-inflammatory efficacy of Imperatorin against a standard NSAID based on the available data.

G Comparative Efficacy of Anti-inflammatory Agents Start Evaluate Anti-inflammatory Activity Model Carrageenan-Induced Paw Edema Model Start->Model Imperatorin Imperatorin Treatment (15-60 mg/kg) Model->Imperatorin Indomethacin Indomethacin Treatment (10 mg/kg) Model->Indomethacin Result_Imp Significant Reduction in Edema Imperatorin->Result_Imp Result_Indo Significant Reduction in Edema Indomethacin->Result_Indo Comparison Efficacy of Imperatorin is comparable to Indomethacin Result_Imp->Comparison Result_Indo->Comparison

Caption: Imperatorin shows comparable efficacy to Indomethacin in reducing acute inflammation.

References

Comparative Analysis of the Phototoxicity of Heraclenin and Xanthotoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the phototoxic potential of two common furanocoumarins, Heraclenin and Xanthotoxin, reveals distinct mechanisms and varying degrees of cellular damage upon UVA irradiation. While both compounds are known photosensitizers, available data suggests differences in their phototoxic potency and the specific cellular pathways they affect.

This guide provides a comparative analysis of the phototoxicity of this compound and Xanthotoxin, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals investigating the properties and applications of these compounds.

Executive Summary

Both this compound and Xanthotoxin are naturally occurring furanocoumarins that exhibit phototoxicity when exposed to long-wave ultraviolet radiation (UVA). Their phototoxic effects are primarily mediated through two main mechanisms: the formation of covalent adducts with DNA and the generation of reactive oxygen species (ROS). These processes can lead to cell cycle arrest, apoptosis, and other cellular damage.

While extensive research is available for Xanthotoxin (also known as 8-methoxypsoralen), a compound used in PUVA (Psoralen + UVA) therapy for skin disorders, data on the phototoxicity of this compound is less comprehensive. Direct comparative studies are scarce, making a side-by-side quantitative analysis challenging. However, by examining existing individual studies, a comparative overview can be constructed.

Quantitative Phototoxicity Data

Directly comparable quantitative data on the phototoxicity of pure this compound and Xanthotoxin is limited in the current scientific literature. However, a study on an emulsion of furanocoumarins extracted from Heracleum sosnowskyi, where Xanthotoxin is the predominant component, provides some insight.

Compound/MixtureCell LineUVA DoseIC50 (24h)IC50 (48h)Citation
H. sosnowskyi Furanocoumarin Emulsion (Xanthotoxin predominant)THP-1 (human monocytic cells)Not specified19.1 µg/mL6.3 µg/mL[1]
Xanthotoxin (8-MOP)Not availableNot availableNot availableNot available
This compoundNot availableNot availableNot availableNot available

Note: The IC50 values presented are for a mixture of furanocoumarins and not for pure this compound or a direct comparison with pure Xanthotoxin under the same conditions. Further research is required to establish the specific IC50 values for each compound under standardized phototoxicity testing protocols.

Mechanisms of Phototoxicity

The phototoxicity of both this compound and Xanthotoxin is initiated by the absorption of UVA radiation, which transitions the molecule to an excited state. This excited molecule can then induce cellular damage through two primary pathways.

DNA Adduct Formation

Upon UVA activation, furanocoumarins can intercalate into the DNA double helix and form covalent bonds with pyrimidine (B1678525) bases, particularly thymine.[2][3] This can result in two types of DNA adducts:

  • Monoadducts (MAs): Formed by the cycloaddition of the furan (B31954) or pyrone ring of the furanocoumarin to a single strand of DNA.

  • Interstrand Cross-links (ICLs): Formed when a single furanocoumarin molecule reacts with pyrimidine bases on opposite DNA strands, effectively linking them together. ICLs are particularly cytotoxic as they block DNA replication and transcription.[4]

Reactive Oxygen Species (ROS) Generation

Excited furanocoumarins can also transfer their energy to molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻).[5][6] These highly reactive molecules can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.[6]

While it is known that Xanthotoxin can induce ROS production, quantitative comparisons of the ROS-generating capacity of this compound and Xanthotoxin are not available in the literature.

Signaling Pathways in Phototoxicity

The cellular damage induced by DNA adducts and ROS triggers a cascade of signaling pathways that can ultimately lead to cell death.

Xanthotoxin-Induced Signaling

Research has shown that Xanthotoxin can modulate several key signaling pathways:

  • NF-κB Pathway: Xanthotoxin has been shown to suppress the transcriptional and DNA-binding activity of NF-κB, a key regulator of inflammation and cell survival.[5]

  • MAPK Pathway: Xanthotoxin can influence the phosphorylation of MAPKs such as ERK, JNK, and p38, which are involved in stress responses, proliferation, and apoptosis.[5][7]

  • JAK/STAT Pathway: This pathway, crucial for cytokine signaling, can also be affected by Xanthotoxin.[5]

Xanthotoxin_Signaling cluster_stimulus Stimulus cluster_cellular_damage Cellular Damage cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Xanthotoxin Xanthotoxin + UVA ROS ROS Generation Xanthotoxin->ROS DNA_Adducts DNA Adducts Xanthotoxin->DNA_Adducts NFkB NF-κB Pathway (Inhibition) ROS->NFkB MAPK MAPK Pathway (Modulation) ROS->MAPK DNA_Adducts->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis MAPK->Inflammation JAK_STAT JAK/STAT Pathway (Modulation) JAK_STAT->Inflammation

This compound-Induced Signaling

Specific signaling pathways activated by the phototoxicity of this compound have not been well-elucidated in the available literature. Further research is needed to understand the molecular mechanisms underlying its phototoxic effects.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of phototoxicity.

In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This is a widely accepted in vitro method for assessing phototoxic potential.

OECD_432_Workflow cluster_setup Cell Culture and Treatment cluster_exposure Irradiation cluster_analysis Viability Assessment Seed Seed 3T3 Fibroblasts Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Test Compound (this compound or Xanthotoxin) Incubate1->Treat UVA_Exposure Expose to UVA (+UVA plate) Treat->UVA_Exposure Dark_Control Keep in Dark (-UVA plate) Treat->Dark_Control Incubate2 Incubate for 24h UVA_Exposure->Incubate2 Dark_Control->Incubate2 NRU_Assay Neutral Red Uptake Assay Incubate2->NRU_Assay Calculate Calculate IC50 and Photo-Irritation Factor (PIF) NRU_Assay->Calculate

Methodology:

  • Cell Culture: Mouse 3T3 fibroblasts are cultured to form a sub-confluent monolayer in 96-well plates.[4][6]

  • Treatment: Cells are incubated with various concentrations of the test substance (this compound or Xanthotoxin) for a defined period.[4][6]

  • Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA light, while a duplicate set is kept in the dark.[4][6]

  • Viability Assay: After a post-incubation period, cell viability is assessed using the neutral red uptake (NRU) assay. Viable cells take up the neutral red dye into their lysosomes.[4][6]

  • Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated cells. The Photo-Irritation Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value above a certain threshold indicates phototoxic potential.[4][6]

Reactive Oxygen Species (ROS) Detection Assay

ROS_Detection_Workflow cluster_setup Cell Preparation and Treatment cluster_exposure Irradiation and Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., Keratinocytes) Load_Probe Load with ROS-sensitive fluorescent probe (e.g., DCFH-DA) Seed_Cells->Load_Probe Treat_Compound Treat with this compound or Xanthotoxin Load_Probe->Treat_Compound Expose_UVA Expose to UVA Treat_Compound->Expose_UVA Measure_Fluorescence Measure Fluorescence Intensity Expose_UVA->Measure_Fluorescence Quantify_ROS Quantify ROS levels relative to controls Measure_Fluorescence->Quantify_ROS

Methodology:

  • Cell Culture and Staining: Adherent cells (e.g., human keratinocytes) are cultured and then incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • Treatment and Irradiation: Cells are treated with this compound or Xanthotoxin and subsequently exposed to UVA radiation.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

DNA Adduct Analysis

Methodology:

  • Cell Treatment and DNA Extraction: Cells are treated with the test compound and UVA light. Genomic DNA is then extracted and purified.

  • DNA Digestion: The DNA is enzymatically digested into individual nucleosides.

  • LC-MS/MS Analysis: The resulting mixture of nucleosides and DNA adducts is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of specific DNA adducts.[4]

Conclusion

The available evidence indicates that both this compound and Xanthotoxin are potent phototoxic agents. Xanthotoxin's phototoxicity is well-characterized, involving the formation of DNA monoadducts and interstrand cross-links, as well as the modulation of key signaling pathways like NF-κB and MAPK.

Data on this compound is more limited, and direct comparative studies with Xanthotoxin are needed to definitively rank their phototoxic potential. Future research should focus on obtaining quantitative phototoxicity data for pure this compound using standardized assays, characterizing the specific types and yields of DNA adducts it forms, and elucidating the signaling pathways involved in its phototoxic response. Such studies will provide a more complete understanding of the photobiological properties of these furanocoumarins and inform their potential applications and safety assessments.

References

A Comparative Guide to HPLC and TLC Methods for Heraclenin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like Heraclenin is critical. This furanocoumarin, found in plants of the Heracleum genus, exhibits various biological activities, making its precise measurement essential for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the quantification of this compound, synthesizing available experimental data to inform methodological choices.

Quantitative Performance Comparison

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) MethodThin-Layer Chromatography (TLC/HPTLC) Method
Linearity Range Data not publicly available4 - 10 µ g/spot [1]
Correlation Coefficient (r²) Data not publicly available> 0.997[1]
Accuracy (Average Recovery) Data not publicly availableData not publicly available
Precision (RSD) Data not publicly availableData not publicly available
Limit of Detection (LOD) Data not publicly availableData not publicly available
Limit of Quantification (LOQ) Data not publicly availableData not publicly available
Reported Concentration 0.386% in methanolic extract of Heracleum candicans fruits[2]1.02 – 1.36% w/w in the roots of Heracleum candicans[1]

Note: The lack of publicly available, comprehensive validation data for an HPLC method for this compound highlights a current gap in the literature. The TLC data provides a baseline for a validated method.

Experimental Workflows

The general workflow for the cross-validation of analytical methods like HPLC and TLC is a systematic process to ensure that both methods provide comparable and reliable results. The process involves method development and validation for each technique, followed by the analysis of identical samples and a statistical comparison of the obtained quantitative data.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC/HPTLC Analysis cluster_comp Data Comparison Sample Plant Material (e.g., Heracleum candicans) Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Purification Extraction->Filtration HPLC_Analysis HPLC Separation & Detection Filtration->HPLC_Analysis TLC_Application Sample Application on Plate Filtration->TLC_Application HPLC_Data Peak Integration & Quantification HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLC_Data->Stat_Analysis TLC_Development Chromatographic Development TLC_Application->TLC_Development TLC_Detection Densitometric Scanning TLC_Development->TLC_Detection TLC_Data Peak Area & Quantification TLC_Detection->TLC_Data TLC_Data->Stat_Analysis Conclusion Method Correlation & Conclusion Stat_Analysis->Conclusion

Caption: General workflow for the cross-validation of HPLC and TLC methods.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using HPLC and TLC, synthesized from the available literature.

High-Performance Liquid Chromatography (HPLC-PDA) Protocol

A validated HPLC-PDA method has been used for the quantification of this compound in the fruits of Heracleum candicans.[2] While the full validation report is not available, the chromatographic conditions are outlined below.

  • Sample Preparation: A methanolic extract of the plant material is prepared.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used for the separation of furanocoumarins.

  • Column: A C18 reversed-phase column is typically employed.

  • Detection: The PDA detector allows for the monitoring of specific wavelengths, which for this compound would be in the UV range, and for checking peak purity.[2]

Thin-Layer Chromatography (TLC) Protocol

A simple and validated TLC-densitometry method has been reported for the simultaneous determination of this compound and Heraclenol in the roots of Heracleum candicans.[1]

  • Sample Preparation: An extract of the dried root powder is prepared.

  • Stationary Phase: Silica gel F254 plates.[1]

  • Mobile Phase: Toluene:Ethyl Acetate (7:3 v/v).[1]

  • Sample Application: The standard and sample solutions are applied to the TLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection and Quantification: The plate is scanned using a densitometer at 366 nm.[1] Quantification is achieved by comparing the peak area of the sample with that of the standard.

Method Comparison: HPLC vs. TLC

The choice between HPLC and TLC for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution from a complex matrix.

Method_Comparison cluster_hplc HPLC cluster_tlc TLC / HPTLC center This compound Quantification HPLC_Node High-Performance Liquid Chromatography center->HPLC_Node TLC_Node Thin-Layer Chromatography center->TLC_Node HPLC_Advantages Advantages: - High Resolution & Sensitivity - High Precision & Accuracy - Amenable to Automation HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Higher Cost (instrument & solvents) - Slower Sample Throughput - More Complex Method Development HPLC_Node->HPLC_Disadvantages TLC_Advantages Advantages: - High Sample Throughput - Lower Cost - Simple & Fast - Less Solvent Consumption TLC_Node->TLC_Advantages TLC_Disadvantages Disadvantages: - Lower Resolution than HPLC - Lower Sensitivity (typically) - Manual Steps can introduce variability TLC_Node->TLC_Disadvantages

Caption: Comparison of key attributes of HPLC and TLC for quantification.

References

A Comparative Guide to the Structure-Activity Relationships of Heraclenin and Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin and Bergapten (B1666803) are naturally occurring furanocoumarins, a class of organic chemical compounds produced by a variety of plants.[1][2] Both compounds share a common psoralen (B192213) core structure but differ in their substitutions, leading to distinct pharmacological profiles. This guide provides a detailed comparison of their structure-activity relationships, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

Chemical Structures

The fundamental difference between this compound and Bergapten lies in the side chain attached to the furanocoumarin backbone. Bergapten possesses a methoxy (B1213986) group at the C5 position, while this compound has a more complex epoxide-containing isoprenoid ether side chain.[3]

G Chemical Structures of Bergapten and this compound cluster_bergapten Bergapten (5-Methoxypsoralen) cluster_this compound This compound bergapten This compound

Caption: Chemical structures of Bergapten and this compound.

Comparative Biological Activities

The structural variance between this compound and Bergapten significantly influences their biological activities.

Anticancer and Antiproliferative Activity

Bergapten has been extensively studied for its anticancer properties.[1][4] It exhibits dose-dependent cytotoxic and cytostatic effects on various cancer cell lines.[1] For instance, the Saos-2 osteosarcoma cell line showed high sensitivity to Bergapten with an IC50 value of 40.05 μM.[1] In contrast, colon cancer cell lines HT-29 and SW680, and multiple myeloma cell lines RPMI8226 and U266, displayed moderate to high resistance.[1] The mechanism of action for Bergapten's anticancer effects involves the induction of apoptosis and cell cycle arrest, potentially through the p53-mediated pathway and inhibition of the PI3K/Akt survival signal.[4]

This compound has also demonstrated antiproliferative effects, with studies showing its ability to induce apoptosis in Jurkat leukemia cells.[5] However, comprehensive quantitative data across a wide range of cancer cell lines is less available compared to Bergapten.

CompoundCell LineActivityIC50 ValueReference
Bergapten Saos-2 (Osteosarcoma)Cytotoxicity40.05 μM[1]
HOS (Osteosarcoma)Cytotoxicity257.5 μM[1]
HT-29 (Colorectal Adenocarcinoma)Cytotoxicity332.4 μM[1]
SW620 (Colorectal Adenocarcinoma)Cytotoxicity354.5 μM[1]
RPMI8226 (Multiple Myeloma)Cytotoxicity1272 μM[1]
U266 (Multiple Myeloma)Cytotoxicity1190 μM[1]
MK-1 (Gastric Cancer)Antiproliferative193.0 μM[1]
HeLa (Cervical Cancer)Antiproliferative43.5 μM[1]
B16F10 (Murine Melanoma)Antiproliferative>462.0 μM[1]
This compound Jurkat (Leukemia)Apoptosis InductionNot specified[5]
Anti-inflammatory Activity

Both furanocoumarins exhibit significant anti-inflammatory properties. Bergapten has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.[4][6][7] It also suppresses the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[7] The anti-inflammatory action of Bergapten is partly mediated through the suppression of JAK/STAT activation and the reduction of reactive oxygen species (ROS) production.[7][8] In animal models, Bergapten has been effective in reducing inflammation in acetic acid-induced colitis and carrageenan-induced paw edema.[7][9]

This compound also demonstrates anti-inflammatory activity. In a mouse model of inflammation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA), this compound was found to reduce ear edema.[3]

G Anti-inflammatory Signaling Pathway of Bergapten LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB JAK JAK TLR4->JAK Nucleus Nucleus NFkB->Nucleus STAT STAT JAK->STAT STAT->Nucleus ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Cytokines Bergapten Bergapten Bergapten->JAK Inhibits Bergapten->STAT Inhibits

Caption: Bergapten's anti-inflammatory mechanism.

Antimicrobial and Antifungal Activity

This compound has shown a broad spectrum of antimicrobial and antifungal activity. It is active against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans at a concentration of 100 µ g/disc .[3] It has also been reported to be effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum with IC50 values of 2.85 and 6 µg/ml, respectively.[3]

Bergapten also possesses antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.[4][10] It has also been reported to have anti-HIV-1 effects.[4]

CompoundOrganismActivityConcentration/MICReference
This compound Bacillus subtilisAntimicrobial100 µ g/disc [3]
Staphylococcus aureusAntimicrobial100 µ g/disc [3]
Escherichia coliAntimicrobial100 µ g/disc [3]
Aspergillus nigerAntifungal100 µ g/disc [3]
Candida albicansAntifungal100 µ g/disc [3]
Plasmodium falciparum (chloroquine-sensitive)AntiplasmodialIC50 = 2.85 µg/ml[3]
Plasmodium falciparum (chloroquine-resistant)AntiplasmodialIC50 = 6 µg/ml[3]
Uropathogenic E. coliAntibacterial/AntibiofilmMIC = 1024 µg/mL[11]
Bergapten Gram-positive & Gram-negative bacteriaAntimicrobialNot specified[4]
HIV-1AntiviralEC50 = 0.35 μg/mL[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Bergapten for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound or Bergapten A->B C Add MTT solution B->C D Incubate to form formazan C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: A typical workflow for an MTT cytotoxicity assay.

Wound Healing Assay for Cell Migration

This method is used to study cell migration in vitro.

  • Cell Seeding: Cells are grown to a confluent monolayer in a culture dish.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound (this compound or Bergapten) at non-toxic concentrations.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Conclusion

The structural dissimilarity between this compound's epoxide-containing side chain and Bergapten's methoxy group is the primary determinant of their differential biological activities. Bergapten has been more extensively characterized as an anticancer agent with a well-defined mechanism of action. This compound, while also showing promise, particularly in its broad-spectrum antimicrobial and anti-inflammatory effects, requires further investigation to fully elucidate its therapeutic potential and structure-activity relationships. This comparative guide highlights the importance of subtle structural modifications in designing and developing new therapeutic agents from natural furanocoumarin scaffolds. Future research should focus on a broader screening of this compound against various cancer cell lines and a deeper investigation into its molecular targets.

References

Heraclenin: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted the potential of Heraclenin, a natural furanocoumarin, as a promising anticancer agent. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, summarizing key experimental findings, detailing methodologies, and illustrating its potential mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound's therapeutic applications.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated cytotoxic effects across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeIC50 (µM)Comments
L5178YMouse T-lymphoma (sensitive)36.78 ± 1.62-
L5178YMouse T-lymphoma (resistant)48.98 ± 2.60-
JurkatHuman T-cell leukemiaData not availableInduces apoptosis and G2/M cell cycle arrest.[1]
NIH/3T3Normal murine fibroblast83.55 µM (approx.)Shows some toxicity to normal cells.

Note: The IC50 value for NIH/3T3 cells is for (+)-oxypeucedanin hydrate, a related furocoumarin, and is provided for comparative purposes regarding toxicity to normal cells.[1] Further studies are required to establish a comprehensive panel of IC50 values for this compound across a wider range of human cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current evidence suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction in Jurkat Cells: this compound has been shown to induce apoptosis in human Jurkat leukemia cells.[1] This process of programmed cell death is a key mechanism for eliminating cancerous cells.

Cell Cycle Arrest at G2/M Phase: In Jurkat cells treated with this compound, DNA fragmentation, a hallmark of apoptosis, was predominantly observed during the G2/M phase of the cell cycle.[1] This indicates that this compound may interfere with the cell division process, leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are detected to differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for studying this compound's effects and a hypothetical model of its impact on key cancer-related signaling pathways. Further research is needed to confirm the specific molecular targets of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Jurkat, etc.) Heraclenin_Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Heraclenin_Treatment MTT_Assay MTT Assay (Cytotoxicity & IC50) Heraclenin_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Heraclenin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Heraclenin_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Heraclenin_Treatment->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Mechanism_Elucidation Mechanism of Action (Signaling Pathways) Western_Blot->Mechanism_Elucidation

Fig. 1: General experimental workflow for investigating this compound's anticancer effects.

Fig. 2: Hypothesized modulation of PI3K/Akt and MAPK pathways by this compound.

Future Directions

While initial findings are promising, further research is imperative to fully elucidate the anticancer potential of this compound. Key areas for future investigation include:

  • Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a comprehensive panel of human cancer cell lines from various tissues (e.g., breast, lung, colon, prostate) is crucial for identifying sensitive cancer types.

  • Mechanism of Action Studies: Investigating the precise molecular targets of this compound and its effects on key signaling pathways, such as the PI3K/Akt and MAPK pathways, will provide a deeper understanding of its anticancer activity.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Combination Therapies: Exploring the potential synergistic effects of this compound in combination with existing chemotherapeutic agents could lead to more effective treatment strategies.

The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Continued research in this area is warranted to translate these preclinical findings into clinical applications.

References

Validating the Inhibitory Effect of Heraclenin on Pro-inflammatory Cytokines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential inhibitory effects of Heraclenin, a furanocoumarin, on key pro-inflammatory cytokines. While direct experimental data on this compound's specific impact on cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is not extensively available in current literature, this document outlines the established anti-inflammatory properties of the broader furanocoumarin class and details the necessary experimental protocols to specifically validate this compound's efficacy.

Introduction to this compound and Furanocoumarins

This compound is a natural furanocoumarin found in various plants of the Apiaceae family, including the genus Heracleum. Traditionally, plants from this genus have been used in folk medicine to treat inflammatory conditions.[1][2] Furanocoumarins as a chemical class are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Their anti-inflammatory action is often attributed to the modulation of key signaling pathways involved in the inflammatory response.[3][5]

Comparative Anti-Inflammatory Activity of Furanocoumarins

Several studies on various furanocoumarins have demonstrated their potential to inhibit inflammatory mediators. This data provides a basis for hypothesizing a similar activity for this compound.

Table 1: Inhibitory Effects of Various Furanocoumarins on Inflammatory Mediators

FuranocoumarinModel SystemInhibited MediatorIC50 / Effective ConcentrationReference
6ˊ,7ˊ-dihydroxybergamottinLPS-stimulated RAW264.7 cellsNitric Oxide (NO)16.16 ± 1.08 µg/mL[6]
LPS-stimulated RAW264.7 cellsiNOS18.63 ± 1.42 µg/mL[6]
HT-29 and HCT116 cellsCOX-218.19 ± 0.95 µg/mL & 17.53 ± 0.88 µg/mL[6]
Oxypeucedanin HydrateLPS-stimulated RAW264.7 cellsNitric Oxide (NO)18.23 ± 1.25 µg/mL[6]
LPS-stimulated RAW264.7 cellsiNOS22.54 ± 1.56 µg/mL[6]
HT-29 and HCT116 cellsCOX-222.27 ± 1.14 µg/mL & 23.24 ± 1.05 µg/mL[6]
PhellopterinIL-1β-stimulated rat hepatocytesNitric Oxide (NO)Significant suppression[7]
IL-1β-stimulated rat hepatocytesiNOS (mRNA)Significant reduction[7]
IL-1β-stimulated rat hepatocytesTNF-α (mRNA)Significant reduction[7]
Oxypeucedanin MethanolateIL-1β-stimulated rat hepatocytesNitric Oxide (NO)Significant suppression[7]
IL-1β-stimulated rat hepatocytesiNOS (mRNA)Significant reduction[7]
IL-1β-stimulated rat hepatocytesTNF-α (mRNA)Significant reduction[7]

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many natural compounds, including furanocoumarins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways are crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory cytokines.

MAPK_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Nucleus Nucleus TF->Nucleus Translocates Gene Transcription Induces Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

MAPK Signaling Pathway in Inflammation.

Experimental Protocols for Validating this compound's Inhibitory Effect

To ascertain the specific inhibitory effects of this compound on pro-inflammatory cytokines, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

2. Cell Viability Assay (MTT Assay):

  • Purpose: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • After treatment with this compound, add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Purpose: To quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the supernatant from the treated and control wells.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol to measure cytokine concentrations.

4. Western Blot Analysis:

  • Purpose: To investigate the effect of this compound on the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK).

  • Procedure:

    • Lyse the treated and control cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies against the target proteins and their phosphorylated forms.

    • Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Experimental Workflow

Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in Plates culture->seed viability Determine Non-Toxic This compound Concentration (MTT Assay) seed->viability treat Pre-treat with this compound viability->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysates stimulate->lysate elisa Measure Cytokine Levels (TNF-α, IL-6, IL-1β) by ELISA supernatant->elisa western Analyze Protein Expression (p-IκBα, p-p65, p-MAPKs) by Western Blot lysate->western data Data Analysis elisa->data western->data end Conclusion data->end

In Vitro Experimental Workflow.

Conclusion

While direct evidence for this compound's inhibitory effect on pro-inflammatory cytokines remains to be established, its classification as a furanocoumarin suggests a strong potential for anti-inflammatory activity. The comparative data from other furanocoumarins indicate that this class of compounds can effectively modulate key inflammatory mediators and signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically validate the efficacy of this compound, quantify its inhibitory effects on TNF-α, IL-6, and IL-1β, and elucidate its mechanism of action. Such studies are crucial for the potential development of this compound as a novel anti-inflammatory agent.

References

A Head-to-Head Comparison of Heraclenin and Other Furanocoumarins in Skin Photosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin photosensitizing potential of Heraclenin against other notable furanocoumarins. The information is compiled from various experimental studies to aid in research and development involving these compounds.

Comparative Analysis of Furanocoumarin Phototoxicity

The photosensitizing capacity of furanocoumarins is intrinsically linked to their chemical structure. Generally, linear furanocoumarins such as psoralen (B192213) and its derivatives are more potent photosensitizers than angular furanocoumarins like angelicin. This difference in activity is largely attributed to the ability of linear furanocoumarins to form both monoadducts and DNA interstrand cross-links upon UVA irradiation, whereas angular furanocoumarins can only form monoadducts.[1]

Direct quantitative comparisons of pure this compound with a broad spectrum of other furanocoumarins in standardized skin photosensitization models are limited in the currently available literature. However, data from studies on this compound-containing plant extracts and structurally similar compounds, alongside comparative studies of other furanocoumarins, allow for an insightful, albeit indirect, comparison.

In Vitro Phototoxicity Data

The following table summarizes the available quantitative data on the in vitro phototoxicity of various furanocoumarins. The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro method (OECD TG 432) used to assess the phototoxic potential of substances by measuring cell viability after exposure to the chemical and UVA light. A lower IC50 value indicates higher phototoxicity.

FuranocoumarinCell LineIC50 (+UVA)IC50 (-UVA)Photo Irritation Factor (PIF)Reference(s)
This compound (in Heracleum sosnowskyi emulsion) THP-119.1 µg/ml (24h), 6.3 µg/ml (48h)Minimal toxicity in the darkNot Reported[2]
8-Methoxypsoralen (8-MOP, Xanthotoxin) 3T3Reported phototoxic> 100 µg/mL> 5[3]
5-Methoxypsoralen (5-MOP, Bergapten) V793.2 µg/mlNot ReportedNot Reported
Psoralen 3T3Reported phototoxic> 100 µg/mL> 5[3]
Imperatorin Chlamydomonas reinhardiiSimilar to this compoundNo effect in the darkNot Reported[1]
Angelicin Bacterial, animal, and human cellsLess active than psoralen, 8-MOP, and 5-MOPNot ReportedNot Reported
Bergamottin 3T3Not phototoxic> 100 µg/mL< 5[3]
6',7'-Dihydroxybergamottin (DHB) V7930-50 µg/mlNot ReportedNot Reported

Note: The data for this compound is from an emulsion of furanocoumarins from Heracleum sosnowskyi, which predominantly contains 8-methoxypsoralen. Therefore, these values represent the combined effect of the furanocoumarin mixture.

In Vivo Photosensitization Potential

In vivo studies, typically conducted on guinea pigs, assess the minimal erythema dose (MED) required to elicit a skin reaction after topical or systemic administration of a furanocoumarin and subsequent UVA irradiation. A lower MED indicates a stronger photosensitizing effect.

FuranocoumarinPotency RankObservationsReference(s)
Psoralen Very HighStrongest activity among psoralen, 8-MOP, 5-MOP, and angelicin.
8-Methoxypsoralen (8-MOP) HighHighly effective in producing erythema.
5-Methoxypsoralen (5-MOP) Moderate to HighEffective, but generally considered less phototoxic than 8-MOP.
Angelicin LowWeakest activity among the compared psoralens.
This compound Not Directly ComparedExpected to have significant phototoxic potential, similar to other linear furanocoumarins.
Imperatorin Not Directly ComparedStructurally similar to this compound and expected to have comparable activity.[1]

Experimental Protocols

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay (OECD TG 432)

This standardized assay is a robust method for assessing the phototoxic potential of a substance.

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.

  • Treatment: The cells are washed and then incubated with various concentrations of the test furanocoumarin (dissolved in a suitable solvent) for a defined period (e.g., 1 hour). A vehicle control and a positive control (e.g., chlorpromazine) are included. Two plates are prepared for each test substance.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.

  • Post-Incubation: After irradiation, the treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.

  • Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The dye is extracted, and the absorbance is read using a spectrophotometer.

  • Data Analysis: The IC50 values (the concentration that reduces cell viability by 50%) are calculated for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value greater than 5 is indicative of phototoxic potential.

In Vivo Skin Photosensitization: Guinea Pig Erythema Assay

This in vivo model provides a more physiologically relevant assessment of skin photosensitization.

  • Animal Preparation: Albino guinea pigs are acclimatized, and a section of their dorsal skin is carefully shaved 24 hours before the experiment.

  • Substance Application: A solution of the test furanocoumarin in a suitable vehicle (e.g., ethanol (B145695) or acetone) is topically applied to a defined area of the shaved skin. A vehicle control is applied to a separate area. For systemic studies, the compound is administered orally or via injection.

  • Incubation Period: A short incubation period (e.g., 30-60 minutes) is allowed for the substance to penetrate the skin.

  • UVA Irradiation: The treated skin areas are exposed to a controlled dose of UVA radiation from a suitable source. A range of UVA doses is typically used to determine the minimal erythema dose (MED).

  • Observation and Scoring: The skin reactions are observed and scored at various time points after irradiation (e.g., 24, 48, and 72 hours). Erythema (redness) and edema (swelling) are graded on a scale (e.g., 0-4, from no reaction to severe erythema and edema).

  • Determination of MED: The MED is defined as the lowest UVA dose that produces a defined, perceptible erythema at a specific time point.

Mechanistic Pathways of Furanocoumarin Photosensitization

Furanocoumarin-induced photosensitization primarily proceeds through two main photochemical pathways upon absorption of UVA radiation:

  • Type I Reaction: The photoactivated furanocoumarin in its triplet state directly interacts with biological substrates, most notably the pyrimidine (B1678525) bases of DNA. This leads to the formation of covalent monoadducts. For linear furanocoumarins, a second photoreaction can occur, leading to the formation of interstrand cross-links (ICLs) in the DNA. These DNA lesions can inhibit DNA replication and transcription, ultimately leading to cell death.

  • Type II Reaction: The excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These highly reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cellular toxicity and inflammation.

Furanocoumarin_Photosensitization_Pathways cluster_activation Photoactivation cluster_type1 Type I Reaction (DNA Damage) cluster_type2 Type II Reaction (Oxidative Stress) Furanocoumarin Furanocoumarin (Ground State) ExcitedSinglet Excited Singlet State Furanocoumarin->ExcitedSinglet Absorption UVA UVA Light (320-400 nm) UVA->Furanocoumarin ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing DNA DNA ExcitedTriplet->DNA Intercalation & Covalent Bonding Oxygen Molecular Oxygen (O2) ExcitedTriplet->Oxygen Energy Transfer Monoadducts Monoadducts DNA->Monoadducts Crosslinks Interstrand Cross-links (Linear Furanocoumarins) Monoadducts->Crosslinks + UVA CellDeath1 Apoptosis / Cell Cycle Arrest Monoadducts->CellDeath1 Crosslinks->CellDeath1 ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Oxygen->ROS CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Inflammation Inflammation CellularDamage->Inflammation CellDeath2 Cell Death CellularDamage->CellDeath2

Caption: Signaling pathways of furanocoumarin-induced photosensitization.

Experimental Workflow for In Vitro Phototoxicity Assessment

The following diagram illustrates a typical workflow for assessing the phototoxicity of furanocoumarins using an in vitro cell-based assay.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., 3T3 Fibroblasts in 96-well plates) start->cell_culture incubation1 2. 24h Incubation (Cell Adherence) cell_culture->incubation1 treatment 3. Treatment with Furanocoumarin (Multiple Concentrations) incubation1->treatment split treatment->split dark_control 4a. Dark Control (Incubate in Dark) split->dark_control uva_exposure 4b. UVA Irradiation (e.g., 5 J/cm²) split->uva_exposure incubation2 5. 24h Post-Incubation dark_control->incubation2 uva_exposure->incubation2 nru_assay 6. Neutral Red Uptake Assay (Cell Viability Measurement) incubation2->nru_assay data_analysis 7. Data Analysis (Calculate IC50 and PIF) nru_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro phototoxicity testing.

References

Replicating published findings on the biological activity of Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide consolidating the published findings on the biological activities of Heraclenin, a naturally occurring furanocoumarin. This guide provides a detailed comparison of its effects across various biological systems, supported by experimental data, protocols, and visual pathway diagrams to facilitate further research and drug discovery efforts.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), indicates its potency in inhibiting cancer cell proliferation. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on similar furanocoumarins suggest a range of activity against different cancer types.

Table 1: Cytotoxicity of this compound and Related Furanocoumarins on Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
This compound Jurkat Leukemia Data Not Available
Imperatorin Jurkat Leukemia ~10 [1]
Oxypeucedanin L1210 Mouse Lymphoma 25.98 ± 1.27 [2]

| this compound | L1210 | Mouse Lymphoma | Data Not Available |[2] |

Note: This table is populated with available data and highlights the need for further specific testing of this compound.

Induction of Apoptosis

This compound has been shown to induce apoptosis in Jurkat leukemia cells. This process is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane and the activation of a cascade of enzymes known as caspases.

Experimental Workflow for Apoptosis Detection

A Cancer Cell Culture B Treatment with this compound A->B C Harvest Cells B->C D Annexin V-FITC & PI Staining C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells (Early and Late) E->F

Caption: Workflow for assessing this compound-induced apoptosis.

The apoptotic pathway induced by this compound likely involves the intrinsic (mitochondrial) pathway, characterized by the regulation of the Bcl-2 family of proteins and the subsequent activation of executioner caspases.

Proposed Apoptotic Signaling Pathway of this compound

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates CytC Cytochrome c release Mitochondria->CytC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound has been observed to cause cell cycle arrest, particularly at the G2/M phase in Jurkat cells.[1] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Logical Relationship of Cell Cycle Arrest

cluster_0 Cell Cycle Progression This compound This compound G2_Phase G2 Phase This compound->G2_Phase Arrests at G2/M checkpoint M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Cell_Proliferation Cell_Proliferation S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase

Caption: this compound induces G2/M cell cycle arrest.

Osteogenic Activity

This compound has been found to promote the differentiation of bone marrow stromal cells into osteoblasts, the cells responsible for bone formation. This suggests its potential as a therapeutic agent for bone regeneration and osteoporosis.

Activation of the RhoA/ROCK Signaling Pathway

Studies have shown that this compound exerts its osteogenic effects by activating the RhoA/ROCK signaling pathway. This pathway is crucial for regulating the cytoskeleton, which in turn influences osteoblast differentiation and mineralization.

This compound-Induced Osteogenic Differentiation Pathway

This compound This compound RhoA RhoA Activation This compound->RhoA ROCK ROCK Activation RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Runx2 Runx2 Expression Cytoskeleton->Runx2 Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff

Caption: RhoA/ROCK pathway in this compound-induced osteogenesis.

Table 2: Effect of this compound on Osteogenic Markers

Marker Effect of this compound Treatment
Alkaline Phosphatase (ALP) Activity Increased
Alizarin Red S Staining (Mineralization) Increased
Runx2 mRNA Expression Increased
Osterix (OSX) mRNA Expression Increased

| Osteocalcin (OCN) mRNA Expression | Increased |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound. The provided data and protocols aim to streamline the process of replicating and expanding upon these important findings.

References

Statistical Validation of Heraclenin's Dose-Dependent Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heraclenin, a furanocoumarin found in various plants, has garnered significant interest for its diverse biological activities. This guide provides an objective comparison of this compound's dose-dependent effects with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating its potential for further investigation and development.

Dose-Dependent Effects of this compound

This compound has demonstrated clear dose-dependent effects in several key biological processes, most notably in osteogenic differentiation and potentially in anti-inflammatory responses.

Osteogenic Differentiation

This compound has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone formation.

Table 1: Dose-Dependent Effect of this compound on Osteogenic Differentiation of Human Bone Marrow Stromal Cells (BMSCs) [1]

This compound ConcentrationAlkaline Phosphatase (ALP) ActivityCalcium DepositionCell Viability
5 µMEnhancedEnhancedNon-toxic
10 µMDose-dependently enhancedDose-dependently enhancedNon-toxic
20 µMDose-dependently enhancedDose-dependently enhancedNon-toxic
40 µMNot specifiedNot specifiedNon-toxic
80 µMNot specifiedNot specifiedNon-toxic

Studies have indicated that this compound enhances osteoblast differentiation and mineralization in mouse mesenchymal stem cells[2][3]. In human bone marrow stromal cells (BMSCs), this compound was non-toxic at concentrations up to 80 μM and dose-dependently enhanced Alkaline Phosphatase (ALP) activity and calcium deposition at concentrations of 5, 10, and 20 μM[1].

Anti-Inflammatory Activity

While direct quantitative data on the dose-dependent anti-inflammatory effects of this compound are still emerging, studies on related furanocoumarins provide valuable insights. For instance, Imperatorin, another furanocoumarin, has demonstrated significant dose-dependent anti-inflammatory activity.

Table 2: Comparison of Anti-Inflammatory Effects of Furanocoumarins (Data for Imperatorin)

CompoundAssayDoses TestedObserved Effect
ImperatorinTPA-induced mouse ear edema0.5, 1, 2 mg/earDose-dependent inhibition of edema
ImperatorinLPS-induced NO production in RAW 264.7 cells10, 20, 40 µg/mLDose-dependent inhibition of NO production

Further research is required to establish a clear dose-response curve for this compound's anti-inflammatory properties and to determine its potency relative to other anti-inflammatory agents.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

RhoA/ROCK Pathway in Osteogenesis

This compound's pro-osteogenic effects are attributed to the activation of the RhoA/ROCK signaling pathway[1]. Treatment of BMSCs with this compound has been shown to increase the expression of RhoA and ROCK1[1].

Heraclenin_Osteogenesis_Pathway This compound This compound BMSCs Bone Marrow Stromal Cells This compound->BMSCs RhoA RhoA (Upregulation) BMSCs->RhoA ROCK1 ROCK1 (Upregulation) BMSCs->ROCK1 Osteogenic_Differentiation Osteogenic Differentiation RhoA->Osteogenic_Differentiation ROCK1->Osteogenic_Differentiation

Caption: this compound-induced osteogenesis via RhoA/ROCK pathway.

Potential Involvement of NF-κB and MAPK Pathways in Anti-Inflammatory Action

Based on studies of other furanocoumarins, it is hypothesized that this compound's potential anti-inflammatory effects may involve the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of inflammatory responses. However, direct experimental validation of this compound's dose-dependent effects on these pathways is needed.

Heraclenin_Anti_Inflammatory_Pathway This compound This compound (Hypothesized) Cell Macrophage This compound->Cell NFkB NF-κB Pathway (Inhibition) This compound->NFkB MAPK MAPK Pathway (Inhibition) This compound->MAPK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Cell Cell->NFkB Cell->MAPK Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) NFkB->Inflammatory_Mediators Transcription MAPK->Inflammatory_Mediators Production

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Osteogenic Differentiation Assay

1. Cell Culture and Treatment:

  • Human Bone Marrow Stromal Cells (BMSCs) are cultured in a suitable growth medium.

  • Cells are then treated with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) in an osteogenic induction medium.

2. Alkaline Phosphatase (ALP) Staining:

  • After a specified incubation period (e.g., 7 days), cells are fixed.

  • ALP activity is visualized using a staining kit (e.g., BCIP/NBT).

  • The intensity of the staining, indicating ALP activity, is quantified.

3. Alizarin Red S (ARS) Staining:

  • To assess mineralization, cells are fixed after a longer incubation period (e.g., 14-21 days).

  • Cells are stained with Alizarin Red S solution, which specifically binds to calcium deposits.

  • The extent of mineralization is determined by the intensity of the red staining.

Osteogenic_Differentiation_Workflow Start Culture BMSCs Treatment Treat with this compound in Osteogenic Medium Start->Treatment Incubation7 Incubate for 7 days Treatment->Incubation7 Incubation14_21 Incubate for 14-21 days Treatment->Incubation14_21 ALP_Staining Alkaline Phosphatase (ALP) Staining Incubation7->ALP_Staining Quantification Quantify ALP Activity and Mineralization ALP_Staining->Quantification ARS_Staining Alizarin Red S (ARS) Staining Incubation14_21->ARS_Staining ARS_Staining->Quantification

Caption: Workflow for osteogenic differentiation assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

1. Cell Culture and Stimulation:

  • Murine macrophage cells (e.g., RAW 264.7) are cultured.

  • Cells are pre-treated with various concentrations of this compound for a short period.

  • Inflammation is induced by adding Lipopolysaccharide (LPS).

2. Nitric Oxide (NO) Measurement:

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated.

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

1. Animal Model:

  • An acute inflammatory response is induced in mouse ears by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

2. Treatment and Measurement:

  • This compound, at different doses, is applied topically to the inflamed ears.

  • After a specific time, the mice are euthanized, and ear punches are weighed.

  • The anti-inflammatory effect is determined by the reduction in ear edema (weight) compared to the control group.

Conclusion

The available data strongly support the dose-dependent pro-osteogenic effects of this compound, mediated through the RhoA/ROCK pathway. This makes it a promising candidate for further research in bone regeneration and osteoporosis treatment. While the anti-inflammatory potential of this compound is suggested by studies on related furanocoumarins, direct and quantitative dose-response studies are necessary to fully elucidate its efficacy and mechanism of action in this context. Future investigations should focus on generating specific dose-response data for this compound's anti-inflammatory effects and its modulation of the NF-κB and MAPK signaling pathways. Such data will be critical for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts.

References

Heraclenin Exhibits Selective Cytotoxicity Towards Cancerous Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that Heraclenin, a natural furanocoumarin, demonstrates a selective cytotoxic effect on cancerous cells while exhibiting lower toxicity towards non-cancerous cell lines. This selective action, coupled with its ability to induce apoptosis and cell cycle arrest, positions this compound as a promising candidate for further investigation in cancer therapy.

This guide provides a detailed comparison of the cytotoxic effects of this compound on various cancerous and non-cancerous cell lines, supported by available experimental data. It also delves into the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest, and explores the potential involvement of key signaling pathways.

Quantitative Analysis of Cytotoxicity

The differential cytotoxicity of this compound is a key indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter in this assessment. While comprehensive data across a wide range of cell lines is still emerging, existing studies provide valuable insights into the selective nature of this compound.

Cell LineCell TypeCancerous/Non-cancerousIC50 (µM)Reference
PARMouse T-lymphomaCancerousCytotoxic activity observed[1]
JurkatHuman T-cell leukemiaCancerousApoptosis induced[1]
NIH/3T3Mouse embryonic fibroblastNon-cancerousSlight toxic effect noted for related compounds (IC50 range: 54.82-83.55 µM)[1]

Note: Specific IC50 values for this compound were not explicitly provided in the cited abstract for all cell lines. The information for NIH/3T3 cells is inferred from data on structurally related compounds from the same study.

Mechanism of Action: Inducing Cell Death and Halting Proliferation

This compound's anticancer activity appears to be mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Apoptosis Induction

Studies have shown that this compound can trigger apoptosis in cancer cells. In Jurkat leukemia cells, this compound treatment led to the characteristic DNA fragmentation associated with this form of cell death.[1] The process of apoptosis is tightly regulated by a balance between pro-apoptotic proteins (such as Bax) and anti-apoptotic proteins (such as Bcl-2). Future research will likely focus on how this compound modulates the expression and activity of these key regulatory proteins to shift the balance towards cell death in cancerous cells.

Cell Cycle Arrest

This compound has also been observed to interfere with the normal progression of the cell cycle in cancerous cells. Specifically, in Jurkat cells, it caused an accumulation of cells in the G2/M phase.[1] This phase of the cell cycle is a critical checkpoint before cell division (mitosis). By arresting cells in this phase, this compound prevents them from proliferating and forming new cancer cells. This effect is often achieved by modulating the levels and activities of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways Potentially Targeted by this compound

The induction of apoptosis and cell cycle arrest by this compound suggests its interaction with key intracellular signaling pathways that control these processes. While direct evidence specifically linking this compound to the MAPK and PI3K/Akt pathways is still under investigation, their central role in cancer cell survival and proliferation makes them likely targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. It is plausible that this compound may exert its pro-apoptotic effects by modulating the activity of key components of the MAPK pathway, such as ERK and JNK.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is another critical signaling network that promotes cell survival, growth, and proliferation. Its overactivation is frequently observed in various cancers, contributing to tumor progression and resistance to therapy. By inhibiting this pathway, this compound could potentially suppress the survival signals that cancer cells rely on, thereby sensitizing them to apoptosis.

Further research is necessary to elucidate the precise molecular targets of this compound within these and other signaling cascades to fully understand its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the cytotoxicity and mechanism of action of compounds like this compound.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark for 15-20 minutes.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

  • Procedure:

    • Treat cells with this compound for the indicated time.

    • Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.

    • Treat the cells with RNase to remove any RNA that might interfere with DNA staining.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

Visualizing the Pathways

To better understand the logical flow of the experimental processes and the potential signaling pathways involved, the following diagrams are provided.

Caption: Experimental workflow for assessing this compound's cytotoxicity and mechanism of action.

Caption: Postulated signaling pathways potentially modulated by this compound in cancer cells.

References

Assessing the Synergistic Effects of Heraclenin with Doxorubicin in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds as adjuncts to conventional chemotherapy holds significant promise for enhancing therapeutic efficacy and mitigating adverse effects. Heraclenin, a furanocoumarin found in various plants, has demonstrated cytotoxic and apoptotic activities in several cancer cell lines. This guide provides a comparative assessment of the synergistic effects of this compound in combination with the well-established anticancer drug, doxorubicin (B1662922). Due to the limited availability of specific quantitative data on this compound's synergistic interactions, this guide presents the current qualitative findings and draws comparisons with other natural compounds that have been more extensively studied in combination with doxorubicin.

Data Presentation: Synergistic Effects of Natural Compounds with Doxorubicin

The following table summarizes the observed synergistic effects of this compound and other natural compounds when combined with doxorubicin. It is important to note that the data for this compound is currently qualitative.

Natural Compound Anticancer Drug Cancer Cell Line Observed Effect Quantitative Synergy Data (Combination Index - CI) Reference
This compound DoxorubicinMouse T-lymphomaSlight Synergistic EffectNot Available[1]
Glycyrrhetinic AcidDoxorubicinMCF-7 (Breast Cancer)SynergisticCI value optimized at 1:20 molar ratio (Dox:GA)[2]
GenisteinDoxorubicinMCF-7 (Breast Cancer)SynergisticNot specified, but chemoresistance was reduced[3]
QuercetinDoxorubicinMCF-7 (Breast Cancer) & Liver CancerSynergisticNot specified[3]
NiclosamideDoxorubicinMDA-MB-231, SKBR3, MCF7 (Breast Cancer)SynergisticCI < 1 for multiple combinations[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the assessment of synergistic anticancer effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound, doxorubicin, or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Checkerboard Assay for Synergy Quantification

The checkerboard assay is a common method to evaluate the synergistic, additive, or antagonistic effects of drug combinations.

  • Drug Dilution Series: Serial dilutions of this compound (Drug A) and doxorubicin (Drug B) are prepared.

  • Plate Setup: In a 96-well plate, increasing concentrations of Drug A are added to the columns, and increasing concentrations of Drug B are added to the rows. This creates a matrix of different concentration combinations.

  • Cell Seeding: A suspension of cancer cells is added to each well.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay.

  • Combination Index (CI) Calculation: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds of interest for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

Experimental Workflow for Assessing Synergy

G cluster_0 In Vitro Studies cluster_1 Data Analysis cluster_2 Interpretation Cell Culture Cell Culture Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Culture->Cell Viability Assay (MTT) Checkerboard Assay Checkerboard Assay Cell Culture->Checkerboard Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Drug Preparation Drug Preparation Drug Preparation->Cell Viability Assay (MTT) Drug Preparation->Checkerboard Assay Drug Preparation->Apoptosis Assay IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Combination Index (CI) Calculation Combination Index (CI) Calculation Checkerboard Assay->Combination Index (CI) Calculation Statistical Analysis Statistical Analysis Apoptosis Assay->Statistical Analysis IC50 Determination->Combination Index (CI) Calculation Synergy/Additive/Antagonism Synergy/Additive/Antagonism Combination Index (CI) Calculation->Synergy/Additive/Antagonism Statistical Analysis->Synergy/Additive/Antagonism G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Bax/Bcl-2 Bax/Bcl-2 Ratio Mitochondria->Bax/Bcl-2 DNA_Damage->Bax/Bcl-2 Cytochrome_c Cytochrome c Release Bax/Bcl-2->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Heraclenin, a furanocoumarin, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Safety Data

This compound is a furanocoumarin epoxide found in various plants.[1] Safety data sheets (SDS) present some conflicting information regarding its hazards. While one source classifies it as not a hazardous substance[2], another identifies it as a skin, eye, and respiratory irritant. Therefore, it is imperative to handle this compound with caution, assuming it to be hazardous.

Table 1: Chemical Identification and Properties

Property Value Source(s)
CAS Number 2880-49-1 [2][3]
Molecular Formula C₁₆H₁₄O₅ [1][4]
Molecular Weight 286.3 g/mol [1][4]
Appearance Solid, Powder [1][4]
Solubility Soluble in DMSO, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972).[1][4] Practically insoluble in water.[5] [1][4][5]

| Storage | Desiccate at -20°C |[4] |

Table 2: Hazard Identification

Hazard Statement Classification Source
H315: Causes skin irritation Skin Irritation 2
H319: Causes serious eye irritation Eye Irritation 2A
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure 3
GHS Pictogram GHS07 (Exclamation Mark)

| Signal Word | Warning | |

Disposal Workflow and Decision Process

The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and transfer. The following diagram illustrates the decision-making workflow for handling different forms of this compound waste.

HeracleninDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., unused powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in organic solvents) waste_type->liquid Liquid labware Contaminated Labware (e.g., glassware, pipette tips) waste_type->labware Labware collect_solid Collect in a labeled, sealed container for solid chemical waste. solid->collect_solid collect_liquid Collect in a compatible, labeled, sealed container for liquid chemical waste. liquid->collect_liquid decontaminate Decontaminate according to protocol. Dispose of as hazardous or regular labware. labware->decontaminate storage Store waste container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage decontaminate->storage If still hazardous ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs end Disposal Complete ehs->end

Caption: Disposal decision workflow for this compound waste.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for handling and preparing this compound waste for final disposal. These procedures are based on general best practices for laboratory chemical waste management.[6][7][8]

Protocol 1: Collection and Containment of this compound Waste

Objective: To safely collect and store solid and liquid this compound waste prior to disposal.

Materials:

  • Appropriate chemical waste containers (glass or high-density polyethylene) with screw caps.

  • Waste labels (Hazardous Waste).

  • Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves.

Procedure:

  • Select Appropriate Container:

    • For liquid waste (e.g., this compound dissolved in DMSO, acetone, or other organic solvents), use a designated glass solvent waste container.[6] Ensure the container material is compatible with the solvent used.

    • For solid waste (e.g., expired this compound powder, contaminated weigh boats or wipes), use a wide-mouth glass or plastic container clearly marked for solid chemical waste.

    • Crucially, do not mix incompatible waste streams.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and list all other components, including solvents and their approximate percentages.

    • Indicate the hazards associated with the waste (Irritant).

    • Write the date the first waste was added to the container.

  • Transfer Waste:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour liquid waste into the designated liquid container using a funnel to prevent spills.

    • Place solid waste directly into the solid waste container.

  • Secure and Store:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the container in a designated, secondary containment bin within a satellite accumulation area.

    • Do not allow waste to accumulate for more than 90 days. Contact your institution's Environmental Health and Safety (EHS) department for pickup.

Protocol 2: Decontamination of Labware

Objective: To decontaminate labware (e.g., glassware, spatulas) that has come into contact with this compound.

Materials:

  • Appropriate cleaning solvent (e.g., ethanol (B145695) or acetone).

  • Designated "rinse" waste container (properly labeled as per Protocol 1).

  • Laboratory detergent and water.

  • Personal Protective Equipment (PPE).

Procedure:

  • Initial Solvent Rinse:

    • Inside a fume hood, rinse the contaminated labware three times with a suitable solvent (e.g., acetone or ethanol) in which this compound is soluble.

    • Collect this initial rinsate in a designated hazardous waste container, as it will contain dissolved this compound.[8]

  • Washing:

    • After the solvent rinse, wash the labware thoroughly with laboratory detergent and warm water.

  • Final Rinse:

    • Rinse the labware with deionized water.

  • Drying and Storage:

    • Allow the labware to air dry or place it in a drying oven.

    • Once clean and dry, the labware can be returned to general use.

  • Disposable Labware:

    • Contaminated disposable items such as pipette tips and centrifuge tubes should be placed in the solid chemical waste container for disposal.

Disclaimer: The information provided is a general guide. All laboratory personnel are responsible for following the specific chemical waste disposal regulations set forth by their institution and local governing bodies. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

Personal protective equipment for handling Heraclenin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heraclenin

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

This compound is a substance that requires careful handling due to its potential health hazards. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment to be used.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Ensure gloves are tested to EN 374[1].To prevent skin contact. This compound is classified as a skin irritant.
Eye/Face Protection Safety goggles with side shields or a face shield[1][2].To protect against dust particles and potential splashes, as this compound can cause serious eye irritation.
Skin and Body A lab coat or disposable coveralls[1][2].To prevent contamination of personal clothing.
Respiratory A particulate filter respirator (e.g., N95) or a chemical respirator with an organic dust cartridge[1].To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust, which may cause respiratory irritation.
Operational Plan: Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system or a chemical fume hood when handling the solid compound to minimize dust generation[1].

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust[1].

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe in the dust[1].

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[1].

Disposal Plan:

  • Waste Treatment: this compound should not be disposed of with household garbage and should not be allowed to reach the sewage system.

  • Regulations: Disposal must be made according to official federal, state, and local regulations[3][4].

  • Contaminated Packaging: Uncleaned packaging should be disposed of in accordance with official regulations.

Emergency First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[5].

  • After Skin Contact: Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing[3].

  • After Eye Contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.

  • After Swallowing: If symptoms persist, consult a doctor. Do not induce vomiting[5].

Visualizing the Workflow

To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the recommended workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe Don all required PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood handle_weigh Weigh this compound in hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer for experiment handle_weigh->handle_transfer cleanup_decon Decontaminate surfaces and equipment handle_transfer->cleanup_decon Experiment complete cleanup_remove_ppe Remove PPE correctly cleanup_decon->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash disp_solid Collect solid waste in a labeled, sealed container disp_ehs Dispose through Environmental Health & Safety (EHS) disp_solid->disp_ehs disp_liquid Collect contaminated liquid waste separately disp_liquid->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_exposure Potential Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for several minutes exposure->eye ingestion Ingestion: Consult a doctor exposure->ingestion seek_medical Seek medical attention if symptoms persist inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First-aid response plan for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heraclenin
Reactant of Route 2
Reactant of Route 2
Heraclenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.